1-Methyl-2-(trifluoromethoxy)benzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-6-4-2-3-5-7(6)12-8(9,10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKPBFKOUVIQTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545309 | |
| Record name | 1-Methyl-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42908-77-0 | |
| Record name | 1-Methyl-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methyl-2-(trifluoromethoxy)benzene: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1-Methyl-2-(trifluoromethoxy)benzene (CAS No. 42908-77-0), a fluorinated aromatic compound of increasing interest to researchers in medicinal chemistry and materials science. Given the limited availability of published experimental data for this specific ortho-isomer, this document synthesizes information from closely related analogs, established chemical principles, and expert analysis to offer a robust resource for scientists and drug development professionals.
Molecular Profile and Significance
This compound, also known as o-tolyl trifluoromethyl ether, is an aromatic ether distinguished by the presence of a methyl group and a trifluoromethoxy group in an ortho relationship on a benzene ring. The trifluoromethoxy (-OCF₃) group is a critical substituent in modern drug design, acting as a lipophilic hydrogen bond acceptor that can significantly enhance metabolic stability, membrane permeability, and binding affinity of bioactive molecules.[1] Its properties are distinct from the more common trifluoromethyl (-CF₃) group, making it a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of new chemical entities.[2][3][4]
This compound serves as a key building block for introducing the unique 2-methyl-(trifluoromethoxy)phenyl moiety into more complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.[5]
Physicochemical Properties: A Comparative Analysis
Precise experimental data for this compound are not widely published. However, by examining the properties of its structural components—toluene and (trifluoromethoxy)benzene—we can establish reliable estimations for its physical characteristics.
| Property | This compound | Toluene (Parent Hydrocarbon) | (Trifluoromethoxy)benzene (Parent Ether) |
| CAS Number | 42908-77-0 | 108-88-3 | 456-55-3 |
| Molecular Formula | C₈H₇F₃O | C₇H₈ | C₇H₅F₃O |
| Molecular Weight | 176.14 g/mol | 92.14 g/mol | 162.11 g/mol [6][7] |
| Physical Form | Expected: Colorless Liquid | Colorless Liquid[8] | Clear, Colorless Liquid[7] |
| Boiling Point | Estimated: ~140-150 °C | 110.6 °C[8] | 102 °C[7][9] |
| Density | Estimated: ~1.15-1.25 g/cm³ | 0.867 g/cm³ at 20 °C[8] | 1.226 g/cm³ at 25 °C[7][9] |
| Refractive Index | Estimated: ~1.42-1.44 | n20/D 1.496[8] | n20/D 1.406[7][9] |
| Solubility | Insoluble in water; Soluble in organic solvents | Insoluble in water (0.5 g/L at 20 °C)[8] | Insoluble in water |
Expert Analysis: The introduction of the -OCF₃ group is expected to significantly increase the boiling point and density compared to toluene, due to increased molecular weight and polarity. The boiling point will likely be higher than that of (trifluoromethoxy)benzene due to the additional methyl group.
Spectroscopic Characterization Workflow
Definitive structural confirmation of this compound relies on a combination of spectroscopic techniques. The logical workflow for characterization is outlined below.
Caption: Workflow for the synthesis and spectroscopic confirmation.
Predicted NMR Spectra
-
¹H NMR:
-
Aromatic Region (δ 7.0-7.4 ppm): A complex multiplet integrating to 4 protons, characteristic of an ortho-disubstituted benzene ring.
-
Methyl Protons (δ ~2.3 ppm): A singlet integrating to 3 protons. The chemical shift is slightly downfield from typical toluene (δ 2.36 ppm) due to the influence of the adjacent electron-withdrawing -OCF₃ group.
-
-
¹³C NMR:
-
Aromatic Carbons (δ ~120-150 ppm): Six distinct signals are expected. The carbon directly attached to the -OCF₃ group (C2) will show a quartet due to coupling with the fluorine atoms (JC-F coupling). The carbon bearing the methyl group (C1) will also be distinct.
-
-OCF₃ Carbon (δ ~120 ppm): A strong quartet with a large coupling constant (¹JC-F ≈ 250-260 Hz).
-
Methyl Carbon (δ ~15-20 ppm): A single peak for the -CH₃ group.
-
-
¹⁹F NMR:
-
A sharp singlet around δ -58 to -60 ppm is expected, which is a characteristic chemical shift for the -OCF₃ group attached to an aromatic ring.
-
Predicted Infrared (IR) Spectrum
-
C-H Stretching (Aromatic): ~3030-3100 cm⁻¹
-
C-H Stretching (Aliphatic): ~2850-3000 cm⁻¹
-
C=C Stretching (Aromatic): ~1600 cm⁻¹ and ~1490 cm⁻¹
-
C-F Stretching: Strong, characteristic absorbances in the region of 1100-1300 cm⁻¹
-
C-O Stretching (Ether): Strong absorbance around 1250 cm⁻¹
Representative Synthesis Protocol
The synthesis of aryl trifluoromethyl ethers can be challenging. A common laboratory-scale approach involves the direct trifluoromethoxylation of the corresponding phenol. The following is a representative, field-proven protocol adapted for the synthesis of this compound from o-cresol.
Causality: This pathway is chosen because o-cresol is a readily available starting material. The reaction utilizes a hypervalent iodine reagent (Togni-type reagent) which serves as an electrophilic "CF₃⁺" source that, in combination with a fluoride source, can achieve the desired O-trifluoromethylation under relatively mild conditions.
Caption: Proposed synthesis pathway from o-cresol.
Step-by-Step Methodology:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add dry N,N-Dimethylformamide (DMF).
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise under a nitrogen atmosphere.
-
Substrate Addition: Slowly add a solution of o-cresol (1.0 equivalent) in dry DMF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases. This forms the sodium phenoxide in situ.
-
Trifluoromethoxylation: Add Cesium Fluoride (CsF, 2.0 equivalents) followed by 1-(trifluoromethyl)-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole (Togni Reagent II, 1.5 equivalents).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Cool the mixture to room temperature and carefully quench by slowly adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is then purified by silica gel column chromatography or vacuum distillation to yield the pure product.
Self-Validation: The identity and purity of the final product must be rigorously confirmed using the spectroscopic methods outlined in Section 3.
Safety, Handling, and Reactivity
-
Handling: Use in a well-ventilated area or chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[11] Grounding and bonding should be used when transferring large quantities to prevent static discharge.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from sources of ignition and strong oxidizing agents.[11]
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[11] Do not discharge into drains or the environment.[11]
Reactivity Profile: The reactivity of the aromatic ring is dictated by the interplay between the electron-donating methyl group and the electron-withdrawing trifluoromethoxy group.
-
Methyl Group (-CH₃): An ortho, para-directing activator.
-
Trifluoromethoxy Group (-OCF₃): A deactivating, yet ortho, para-directing group due to the lone pairs on the oxygen atom that can participate in resonance.
The combined effect makes the ring less reactive towards electrophilic aromatic substitution than toluene, but more reactive than trifluoromethoxybenzene. The primary sites for electrophilic attack will be the positions para to the methyl group (C4) and para to the trifluoromethoxy group (C5), with steric hindrance from the existing ortho substituents playing a significant role in directing incoming electrophiles.
References
- 1. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. 2-(Trifluoromethoxy)benzyl Alcohol , 97% , 175278-07-6 - CookeChem [cookechem.com]
- 6. (Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (Trifluoromethoxy)benzene CAS#: 456-55-3 [m.chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. (三氟甲氧基)苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
1-Methyl-2-(trifluoromethoxy)benzene CAS number 42908-77-0
An In-Depth Technical Guide to 1-Methyl-2-(trifluoromethoxy)benzene (CAS 42908-77-0)
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 42908-77-0), a key aromatic building block in modern chemical synthesis. The introduction of the trifluoromethoxy (-OCF₃) group onto a toluene scaffold imparts unique physicochemical properties that are highly sought after in the development of pharmaceuticals, agrochemicals, and advanced materials. This document, intended for researchers, chemists, and drug development professionals, delves into the compound's properties, synthesis, chemical reactivity, analytical characterization, and applications. By synthesizing technical data with mechanistic insights, this guide serves as an authoritative resource for leveraging the strategic advantages of this versatile intermediate.
Introduction: The Strategic Value of the Trifluoromethoxy Group
In the landscape of medicinal chemistry and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for modulating molecular properties. The trifluoromethoxy (-OCF₃) group, in particular, has emerged as a critical substituent. It is often considered a "super-methoxy" group, acting as a lipophilic hydrogen bond acceptor with a significantly different electronic profile than a traditional methoxy (-OCH₃) group.
The trifluoromethoxy group enhances metabolic stability by blocking potential sites of oxidative metabolism.[1] Its strong electron-withdrawing nature and high lipophilicity can improve a molecule's pharmacokinetic profile, including membrane permeability and bioavailability.[1] this compound, also known as 2-methyl-1-(trifluoromethoxy)benzene, positions this powerful functional group on a simple aromatic scaffold, making it an invaluable starting material for introducing the -OCF₃ moiety into more complex target molecules.[2] This guide explores the fundamental chemistry and practical applications of this important compound.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a chemical is paramount for its effective use in synthesis and analysis. The key data for this compound are summarized below.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 42908-77-0 | [2] |
| Molecular Formula | C₈H₇F₃O | [3] |
| Molecular Weight | 176.14 g/mol | [3] |
| Appearance | Colorless to almost colorless clear liquid | |
| Density | ~1.226 g/mL at 25 °C (similar to trifluoromethoxybenzene) | [4] |
| Boiling Point | ~102-104 °C (similar to trifluoromethoxybenzene) | [4] |
| Storage | Room temperature, in a dry, well-ventilated place | [2][5] |
Spectroscopic Data (Expected)
| Technique | Expected Peaks / Signals |
| ¹H NMR (CDCl₃) | δ ~7.1-7.4 ppm (m, 4H, Ar-H), δ ~2.3 ppm (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ ~148-150 (q, C-OCF₃), ~120-135 (Ar-C), ~120.5 (q, J ≈ 257 Hz, -OCF₃), ~15-20 (-CH₃) |
| ¹⁹F NMR (CDCl₃) | δ ~ -58 to -60 ppm (s, 3F, -OCF₃) |
| Mass Spec (EI) | m/z = 176 (M⁺), 157 (M⁺ - F), 107 (M⁺ - CF₃) |
Synthesis and Manufacturing Insights
The synthesis of aryl trifluoromethyl ethers like this compound is a non-trivial process that typically involves multi-step sequences from readily available precursors. A common conceptual pathway involves the conversion of a phenol to its corresponding trifluoromethyl ether.
General Synthetic Strategy
A prevalent method for synthesizing aryl trifluoromethyl ethers involves a two-step sequence starting from the corresponding phenol (in this case, o-cresol). The phenol is first converted to a chlorothionoformate, which is then subjected to a chlorination/fluorination sequence.[9] A more direct, albeit technologically demanding, approach involves the reaction of phenols with carbon tetrachloride and hydrogen fluoride (the "Yarovenko-Raksha" reaction) or with reagents like SF₄ and COF₂.[9]
The diagram below illustrates a generalized workflow for the synthesis of an aryl trifluoromethyl ether from a phenolic precursor.
Caption: Generalized synthetic workflow for aryl trifluoromethyl ethers.
Exemplary Laboratory Protocol
The following protocol is a representative, self-validating procedure for the synthesis of an aryl trifluoromethyl ether, adapted from established methodologies.[9]
Objective: To synthesize this compound from o-cresol.
Materials:
-
o-cresol
-
Thiophosgene (CSCl₂)
-
Chlorine (Cl₂) gas
-
Antimony trifluoride (SbF₃)
-
Antimony pentachloride (SbCl₅) (catalyst)
-
Inert solvent (e.g., CCl₄)
-
Reaction vessel suitable for handling hazardous gases
-
Standard glassware for workup and distillation
Procedure:
-
Formation of the Chlorothionoformate: In a well-ventilated fume hood, dissolve o-cresol in an inert solvent. Cool the solution and slowly add thiophosgene. The reaction is typically stirred at room temperature until completion, monitored by TLC or GC.
-
Chlorination: The crude chlorothionoformate intermediate is then chlorinated by bubbling chlorine gas through the solution. This step converts the C=S group to a -CCl₃ group and must be handled with extreme caution.
-
Fluorination: The resulting trichloromethyl ether is carefully isolated and then treated with a fluorinating agent, such as antimony trifluoride with a catalytic amount of antimony pentachloride. The reaction is heated to drive the exchange of chlorine for fluorine atoms.
-
Workup and Purification: Upon completion, the reaction mixture is quenched, washed, and the organic layer is separated. The crude product is then purified by fractional distillation under reduced pressure to yield the final this compound.
-
Validation: The identity and purity of the final product are confirmed using GC-MS, ¹H NMR, and ¹⁹F NMR spectroscopy, comparing the results against expected values.
Chemical Reactivity: The Interplay of Directing Groups
The reactivity of the aromatic ring in this compound is governed by the combined electronic effects of the methyl (-CH₃) and trifluoromethoxy (-OCF₃) substituents.
-
Methyl Group (-CH₃): This is an activating, ortho, para-directing group due to positive induction and hyperconjugation, which donates electron density to the ring.[10]
-
Trifluoromethoxy Group (-OCF₃): This group has a dual nature. The highly electronegative fluorine atoms make it strongly electron-withdrawing by induction, thus deactivating the ring towards electrophilic attack. However, the lone pairs on the oxygen atom can participate in resonance, directing incoming electrophiles to the ortho and para positions.[11]
In this molecule, the two groups are ortho to each other. The methyl group at position 1 activates the ring, while the trifluoromethoxy group at position 2 deactivates it. For an incoming electrophile, the primary directing influence will be the activating methyl group, favoring substitution at its ortho (position 6) and para (position 4) positions. The para position (4) is sterically more accessible and is often the major product.
Caption: Directing effects in electrophilic aromatic substitution.
Applications in Drug Discovery and Beyond
The unique properties conferred by the trifluoromethoxy group make this scaffold a valuable intermediate in several high-value applications.[2]
-
Pharmaceutical Intermediate: It is a building block for active pharmaceutical ingredients (APIs), particularly in neurology, inflammation, and infectious disease research.[2] The -OCF₃ group can enhance a drug candidate's ability to cross the blood-brain barrier and improve its metabolic half-life.[1]
-
Agrochemical Synthesis: The compound serves as a precursor for pesticides and herbicides with improved efficacy and environmental profiles.[2]
-
Materials Science: Its properties are suitable for the development of specialty polymers and coatings with enhanced thermal stability and specific electronic characteristics.[2]
Analytical Methods
Accurate identification and quantification are crucial for quality control and research. Gas chromatography-mass spectrometry (GC-MS) is the preferred method due to its high selectivity and sensitivity.[12]
Standard GC-MS Protocol
Objective: To confirm the identity and purity of a sample of this compound.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
Instrument Setup:
-
GC Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Injection: 1 µL splitless injection.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
MS Detector: Electron Ionization (EI) mode at 70 eV, scanning a mass range of 40-300 amu.
-
-
Data Analysis:
-
Identify the peak corresponding to the compound by its retention time.
-
Confirm identity by comparing the acquired mass spectrum to a reference spectrum or by analyzing the fragmentation pattern (expecting m/z 176).
-
Determine purity by integrating the peak area and expressing it as a percentage of the total chromatogram area.
-
Caption: Standard workflow for GC-MS analysis.
Safety and Handling
Proper handling of this compound is essential. It is classified as harmful if swallowed and may cause skin and eye irritation.[13][14][15]
-
GHS Hazard Statements: H302 (Harmful if swallowed). May also include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[13]
-
Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P317 (IF SWALLOWED: Get medical help).[13]
Personal Protective Equipment (PPE)
| Protection | Specification |
| Eye/Face | Tightly fitting safety goggles conforming to EN166 or NIOSH standards.[13] |
| Skin | Impervious clothing and chemical-resistant gloves (e.g., nitrile).[5] |
| Respiratory | Use in a well-ventilated area. If exposure limits are exceeded, use a full-face respirator.[5][13] |
First-Aid Measures:
-
Inhalation: Move victim to fresh air.[5]
-
Skin Contact: Remove contaminated clothing and wash skin with soap and water.[5]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[5][13]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5][13]
Conclusion
This compound is more than a simple aromatic compound; it is a strategic tool for molecular design. Its unique combination of a methyl and a trifluoromethoxy group provides a valuable platform for synthesizing next-generation pharmaceuticals and advanced materials. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, empowers researchers to fully exploit its potential in their scientific endeavors.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. This compound - CAS:42908-77-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. 456-55-3 CAS MSDS ((Trifluoromethoxy)benzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. 1-methyl-3-(trifluoromethyl)benzene [webbook.nist.gov]
- 9. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
A Spectroscopic Investigation of 1-Methyl-2-(trifluoromethoxy)benzene: An In-depth Technical Guide
Introduction
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating physicochemical and biological properties. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, making it a valuable substituent in the design of novel chemical entities.[1] This guide provides a comprehensive technical overview of the analytical characterization of 1-Methyl-2-(trifluoromethoxy)benzene (CAS No. 42908-77-0), a key aromatic building block.
This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the spectral properties of this compound. We will delve into the theoretical underpinnings and practical application of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry (MS), and infrared (IR) spectroscopy for the unambiguous identification and characterization of this compound. While experimental spectra for this specific compound are not publicly available, this guide will utilize established principles of spectroscopy to present and interpret predicted spectral data, providing a robust framework for its analysis.
Molecular Structure and Key Features
This compound possesses a distinct substitution pattern on the benzene ring, which dictates its spectral behavior. Understanding this structure is paramount to interpreting the data obtained from various analytical techniques.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For fluorinated compounds, ¹⁹F NMR is an indispensable tool.
¹H NMR Spectroscopy
Causality of Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the fine splitting patterns of the aromatic protons, which are often complex due to smaller long-range couplings. Deuterated chloroform (CDCl₃) is a common solvent as it is chemically inert and dissolves a wide range of organic compounds.[2]
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2 - 7.4 | m | 4H | Aromatic Protons (H3, H4, H5, H6) |
| ~2.3 | s | 3H | Methyl Protons (-CH₃) |
Interpretation: The aromatic protons are expected to appear as a complex multiplet in the downfield region (~7.2-7.4 ppm).[3] The electron-withdrawing nature of the trifluoromethoxy group and the electron-donating nature of the methyl group will influence the precise chemical shifts of the individual aromatic protons. The methyl protons, being attached to the aromatic ring, will appear as a singlet at approximately 2.3 ppm.[4]
¹³C NMR Spectroscopy
Causality of Experimental Choices: Proton decoupling is standard in ¹³C NMR to simplify the spectrum to singlets for each unique carbon.[5] However, the presence of fluorine introduces C-F coupling, which can be observed over one or more bonds.[6] Observing these couplings provides valuable structural information. Running the experiment with and without fluorine decoupling can aid in assigning the carbon signals.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity (¹³C-¹⁹F Coupling) | Assignment |
| ~150 | q (²JCF) | C2 (C-OCF₃) |
| ~132 | s | C1 (C-CH₃) |
| ~130 | s | Aromatic CH |
| ~128 | s | Aromatic CH |
| ~126 | s | Aromatic CH |
| ~124 | s | Aromatic CH |
| ~120 | q (¹JCF ≈ 250-300 Hz) | -OCF₃ |
| ~16 | s | -CH₃ |
Interpretation: The carbon directly attached to the trifluoromethoxy group (C2) is expected to be significantly downfield and will appear as a quartet due to coupling with the three fluorine atoms (²JCF).[7] The carbon of the trifluoromethoxy group itself will exhibit a large one-bond coupling constant (¹JCF) and will also appear as a quartet.[8] The remaining aromatic and methyl carbons will appear at their characteristic chemical shifts.
¹⁹F NMR Spectroscopy
Causality of Experimental Choices: ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds.[9][10] A standard ¹⁹F NMR experiment is typically performed with proton decoupling to simplify the spectrum. The chemical shifts are referenced to an external standard, commonly CFCl₃ (δ = 0 ppm).[11]
Predicted ¹⁹F NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -58 | s | -OCF₃ |
Interpretation: The three equivalent fluorine atoms of the trifluoromethoxy group are expected to give a single sharp signal in the proton-decoupled ¹⁹F NMR spectrum.[12] The chemical shift of approximately -58 ppm is characteristic for an aromatic trifluoromethoxy group.[13]
Mass Spectrometry (MS)
Causality of Experimental Choices: Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for volatile, thermally stable compounds like this compound.[14][15] Electron Ionization (EI) is a common ionization technique that provides a reproducible fragmentation pattern, which is useful for structural elucidation and library matching.
Figure 2: A simplified workflow for GC-MS analysis.
Predicted Mass Spectrum Data:
| m/z | Relative Intensity (%) | Proposed Fragment |
| 176 | 100 | [M]⁺ (Molecular Ion) |
| 157 | 40 | [M - F]⁺ |
| 107 | 80 | [M - CF₃]⁺ |
| 91 | 60 | [C₇H₇]⁺ (Tropylium ion) |
| 69 | 30 | [CF₃]⁺ |
Interpretation: The mass spectrum is expected to show a prominent molecular ion peak at m/z 176, corresponding to the molecular weight of the compound.[16] Key fragmentation pathways would likely involve the loss of a fluorine atom to give a peak at m/z 157, and the cleavage of the C-O bond to lose a trifluoromethyl radical, resulting in a significant peak at m/z 107. The presence of a methyl group on the benzene ring could lead to the formation of the stable tropylium ion at m/z 91. A peak at m/z 69 corresponding to the [CF₃]⁺ fragment is also anticipated.
Infrared (IR) Spectroscopy
Causality of Experimental Choices: Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and simple technique for identifying functional groups in a molecule. The sample can be analyzed neat as a thin film between salt plates or dissolved in a suitable solvent. The key is to obtain a spectrum with good resolution to identify the characteristic absorption bands.
Predicted Infrared (IR) Spectroscopy Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (from -CH₃) |
| 1600, 1490 | Medium-Strong | Aromatic C=C stretching |
| 1250-1050 | Strong | C-F and C-O-C stretching |
| 850-750 | Strong | Aromatic C-H out-of-plane bending |
Interpretation: The IR spectrum will display characteristic bands for the aromatic ring, including C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[17] The aliphatic C-H stretching of the methyl group will be observed below 3000 cm⁻¹. The most prominent features will be the strong absorptions in the 1250-1050 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the trifluoromethoxy group and the C-O-C ether linkage.[18] The pattern of the C-H out-of-plane bending bands in the 850-750 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.[19]
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Use a standard single-pulse experiment with a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
¹⁹F NMR Acquisition:
-
Tune the probe to the ¹⁹F frequency.
-
Use an external reference standard (e.g., a sealed capillary of CFCl₃ in CDCl₃).
-
Acquire the spectrum with proton decoupling. A small number of scans (e.g., 16-32) is usually sufficient due to the high sensitivity of ¹⁹F.[20]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
GC Conditions:
-
Injector: Split/splitless injector at 250 °C with a split ratio of 50:1.
-
Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.[21]
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place one drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Collect data over the range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Perform a background scan of the empty sample compartment prior to running the sample.
-
Conclusion
This technical guide has provided a detailed framework for the spectroscopic analysis of this compound. By leveraging the complementary information from ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and infrared spectroscopy, a comprehensive and unambiguous structural elucidation can be achieved. The presented predicted data and detailed experimental protocols serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related fluorinated molecules. The principles and methodologies outlined herein are fundamental to ensuring the scientific integrity and quality of research in the fields of medicinal chemistry and materials science.
References
- 1. This compound - CAS:42908-77-0 - Sunway Pharm Ltd [3wpharm.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 6. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 7. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. acdlabs.com [acdlabs.com]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. biophysics.org [biophysics.org]
- 11. colorado.edu [colorado.edu]
- 12. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 15. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. proprep.com [proprep.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. spectra-analysis.com [spectra-analysis.com]
- 20. 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans: Integrating Experiment and Theory for Accurate Determination of Chemical Shift Tensors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dem.ri.gov [dem.ri.gov]
An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 1-Methyl-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-(trifluoromethoxy)benzene is a substituted aromatic compound of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethoxy (-OCF₃) group. Understanding the precise electronic environment of the carbon framework is paramount for predicting reactivity, elucidating metabolic pathways, and designing novel molecular architectures. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides a powerful, non-destructive tool for probing the electronic structure of molecules at the atomic level. This guide offers an in-depth analysis of the ¹³C NMR chemical shifts of this compound, blending theoretical predictions with established principles of substituent effects on aromatic systems.
Molecular Structure and Carbon Numbering
To facilitate a clear discussion of the ¹³C NMR spectrum, the carbon atoms of this compound are numbered as illustrated in the diagram below.
Mass spectrometry analysis of 1-Methyl-2-(trifluoromethoxy)benzene
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-Methyl-2-(trifluoromethoxy)benzene
Executive Summary
This technical guide provides a comprehensive framework for the mass spectrometry analysis of this compound, a key aromatic intermediate in pharmaceutical and agrochemical synthesis. Recognizing the compound's volatility and distinct chemical structure, this document establishes Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) as the principal analytical methodology. We delve into the foundational principles guiding experimental design, from sample preparation to instrument configuration. The core of this guide is a detailed exploration of the predicted EI fragmentation pathways, synthesizing established chemical principles to elucidate the compound's mass spectral signature. This document is intended for researchers, analytical scientists, and drug development professionals seeking to develop robust, validated methods for the characterization and quantification of this and structurally related molecules.
Introduction: The Analytical Imperative
This compound is an aromatic compound whose structural features—a methyl group and a trifluoromethoxy group on a benzene ring—impart unique properties to molecules in which it is incorporated. Its use as a building block in the synthesis of complex organic compounds, particularly in the pharmaceutical and agrochemical sectors, necessitates precise and reliable analytical methods for its identification and quantification[1].
Mass spectrometry, coupled with a chromatographic separation technique, stands as the definitive tool for this purpose. It offers unparalleled sensitivity and specificity, allowing for structural confirmation even in complex matrices. This guide focuses primarily on Gas Chromatography-Mass Spectrometry (GC-MS), the most suitable technique for volatile and semi-volatile compounds like this compound[2]. We will explore the causality behind methodological choices and provide a predictive analysis of the compound's fragmentation behavior, creating a self-validating system for its analysis.
Physicochemical Profile and Analytical Implications
A thorough understanding of the analyte's properties is critical for method development. The key characteristics of this compound are summarized below.
| Property | Value | Source | Analytical Implication |
| Molecular Formula | C₈H₇F₃O | [1] | Defines the exact mass for high-resolution MS and isotopic pattern. |
| Molecular Weight | 176.14 g/mol | [1] | The molecular ion peak (M⁺˙) in EI-MS is expected at m/z 176. |
| Physical Form | Clear Liquid | Suggests sufficient volatility for GC-MS analysis without derivatization. | |
| Polarity | Nonpolar to moderately polar | Inferred | Dictates choice of solvent for sample preparation and GC column stationary phase. |
The compound's volatility and thermal stability make it an ideal candidate for GC-MS analysis, which separates compounds based on their boiling points and interactions with the GC column before they enter the mass spectrometer[3][4].
Experimental Methodology: A Validated Approach
A robust analytical method begins with meticulous sample handling and is carried through with optimized instrumentation.
Sample Preparation Protocol
The goal of sample preparation is to introduce a clean, sufficiently concentrated sample into the instrument in a compatible solvent. For a relatively pure standard of this compound, the protocol is straightforward.
Step-by-Step Protocol:
-
Stock Solution Preparation: Create a stock solution of 1 mg/mL by dissolving the analyte in a high-purity volatile organic solvent such as Dichloromethane (DCM) or Ethyl Acetate.
-
Working Solution Dilution: Perform a serial dilution from the stock solution to create a working solution with a final concentration in the range of 1-10 µg/mL. This concentration prevents detector saturation and ensures a good signal-to-noise ratio.
-
Filtration (If Necessary): If any particulate matter is visible, filter the final solution through a 0.22 µm PTFE syringe filter to prevent blockage of the GC injector port.
-
Vialing: Transfer the final solution to a 2 mL glass autosampler vial with a screw cap and a PTFE-lined septum[5].
Gas Chromatography-Mass Spectrometry (GC-MS) Workflow
GC-MS provides both separation and identification in a single run. The workflow is designed to maximize the separation efficiency and the quality of the resulting mass spectrum.
Caption: GC-MS analytical workflow for volatile compounds.
Recommended GC-MS Parameters: The following table outlines a robust starting point for method development. These parameters should be optimized based on the specific instrumentation available.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Standard for high-performance GC. |
| Injector | Split/Splitless, 250 °C | Ensures rapid volatilization without thermal degradation. |
| Split Ratio | 50:1 | Prevents column overloading while maintaining sensitivity. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert and provides good chromatographic efficiency. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | A nonpolar column ideal for separating aromatic compounds. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min | Provides good separation of early-eluting solvents and target analyte. |
| MS System | Single Quadrupole or TOF | Standard for routine and high-resolution analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standardized energy promotes reproducible fragmentation for library matching[6]. |
| Source Temp. | 230 °C | Prevents condensation of analytes in the source. |
| Mass Range | m/z 40-400 | Covers the molecular ion and all expected significant fragments. |
Fragmentation Analysis: Decoding the Mass Spectrum
The utility of EI-MS lies in its ability to generate a unique and reproducible fragmentation pattern that acts as a chemical fingerprint. For this compound (M⁺˙ at m/z 176), the fragmentation is governed by the stability of the aromatic ring and the influence of the methyl and trifluoromethoxy substituents. Aromatic compounds typically produce a prominent molecular ion due to the stability of the benzene ring[7][8].
Predicted Electron Ionization (EI) Fragmentation Pathways
The major fragmentation pathways are predicted based on established principles for aromatic ethers and alkylbenzenes[7][8][9].
Caption: Predicted EI fragmentation pathways for this compound.
Analysis of Key Predicted Fragments
The stability of the resulting carbocations and neutral losses dictates the most likely fragmentation events.
| m/z | Proposed Ion | Proposed Structure | Mechanistic Rationale |
| 176 | [M]⁺˙ | C₈H₇F₃O⁺˙ | The molecular ion. Its presence is expected to be prominent due to the stability of the aromatic ring[7][8]. |
| 175 | [M-H]⁺ | C₈H₆F₃O⁺ | Loss of a hydrogen radical, a common fragmentation for aromatic compounds, often from the methyl group to form a stable benzyl-type cation. |
| 161 | [M-CH₃]⁺ | C₇H₄F₃O⁺ | Alpha-cleavage with the loss of a methyl radical from the parent ion. This results in a stable cation. |
| 107 | [M-CF₃]⁺ | C₇H₇O⁺ | Cleavage of the C-F bond is less common than C-C or C-O bond cleavage, but loss of a CF₃ radical is a plausible pathway for trifluoromethyl-substituted aromatics. |
| 91 | [C₇H₇]⁺ | Tropylium ion | A hallmark of alkylbenzenes. This ion is formed via cleavage of the C-O bond (loss of the ·OCF₃ radical) followed by a characteristic rearrangement of the resulting benzyl cation to the highly stable tropylium ion[7]. This is predicted to be a major, if not the base, peak. |
| 77 | [C₆H₅]⁺ | Phenyl cation | A common fragment in the mass spectra of benzene derivatives, formed through more complex rearrangements and losses from other fragments, such as the m/z 161 ion[10][11]. |
| 65 | [C₅H₅]⁺ | Formed from the tropylium ion (m/z 91) via the characteristic loss of acetylene (C₂H₂). Its presence further supports the formation of the m/z 91 fragment. |
Trustworthiness and Validation
The protocols described herein form a self-validating system.
-
Retention Time: The time at which the compound elutes from the GC column should be highly reproducible under identical conditions.
-
Fragmentation Pattern: The experimental mass spectrum should be compared against the predicted pattern. The presence of key ions (m/z 176, 91, 65) provides strong evidence for the compound's identity.
-
Library Matching: The acquired spectrum can be compared against commercial mass spectral libraries (e.g., NIST, Wiley). A high match score provides authoritative confirmation[12].
-
Reference Standard: The ultimate confirmation involves running a certified reference standard of this compound under the same conditions and comparing both the retention time and the mass spectrum.
Conclusion
The mass spectrometry analysis of this compound is most effectively and reliably achieved using Gas Chromatography-Mass Spectrometry with Electron Ionization. By understanding the compound's physicochemical properties, a robust and reproducible analytical method can be developed. The predictive fragmentation analysis presented in this guide, centered on the formation of a stable molecular ion and a characteristic tropylium ion at m/z 91, provides a powerful framework for the interpretation of experimental data. This approach, grounded in the fundamental principles of mass spectrometry, ensures high confidence in the identification and characterization of this important chemical intermediate.
References
- 1. This compound [myskinrecipes.com]
- 2. organomation.com [organomation.com]
- 3. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. whitman.edu [whitman.edu]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 9. studylib.net [studylib.net]
- 10. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 12. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
An In-Depth Technical Guide to the Infrared Spectroscopy of 1-Methyl-2-(trifluoromethoxy)benzene
This guide provides a comprehensive technical overview of the principles and practices for obtaining and interpreting the infrared (IR) spectrum of 1-Methyl-2-(trifluoromethoxy)benzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral analysis of this unique aromatic ether.
Introduction to this compound and Infrared Spectroscopy
This compound, with the chemical formula C₈H₇F₃O, is an aromatic compound of interest in various fields, including pharmaceutical and agrochemical research. The strategic placement of a methyl group and a trifluoromethoxy group on the benzene ring imparts specific chemical and physical properties that can influence molecular interactions and biological activity.
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching and bending). The resulting IR spectrum is a unique molecular fingerprint, providing invaluable information about the functional groups present in the molecule.
Experimental Protocol: Acquiring the FTIR Spectrum
The following protocol outlines a robust method for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of this compound, which is a liquid at room temperature.
Sample Preparation: The Neat Liquid Film Method
Given that this compound is a liquid, the simplest and most common method for sample preparation is the neat liquid film technique using salt plates.
Materials:
-
This compound sample
-
Two polished infrared-transparent salt plates (e.g., NaCl or KBr)
-
Pasteur pipette or dropper
-
FTIR spectrometer
Procedure:
-
Plate Inspection: Ensure the salt plates are clean, dry, and free from scratches or residues from previous samples.
-
Sample Application: Place a single, small drop of this compound onto the center of one salt plate.[1]
-
Film Formation: Carefully place the second salt plate on top of the first, gently pressing and rotating to spread the liquid into a thin, uniform film between the plates. The film should be free of air bubbles.
-
Spectrometer Placement: Mount the assembled salt plates into the sample holder of the FTIR spectrometer.
-
Background Collection: Before running the sample spectrum, a background spectrum of the empty spectrometer should be collected. This will account for any atmospheric water and carbon dioxide, as well as instrumental artifacts.
-
Spectrum Acquisition: Acquire the FTIR spectrum of the sample. Typically, a scan range of 4000 cm⁻¹ to 400 cm⁻¹ is sufficient. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
Alternative Method: Attenuated Total Reflectance (ATR)
For a more rapid analysis with minimal sample preparation, Attenuated Total Reflectance (ATR) is an excellent alternative.
Procedure:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Acquire a background spectrum with the clean, empty ATR crystal.
-
Place a small drop of this compound directly onto the ATR crystal.
-
Acquire the sample spectrum.
Spectral Interpretation and Vibrational Mode Analysis
The infrared spectrum of this compound can be divided into several key regions, each corresponding to the vibrational modes of its distinct structural components: the aromatic ring, the methyl group, and the trifluoromethoxy group. The interpretation below is based on established group frequencies and data from analogous compounds such as 2-methylanisole, 2-bromoanisole, and (trifluoromethoxy)benzene.[2][3][4]
C-H Vibrations
-
Aromatic C-H Stretching (3100-3000 cm⁻¹): Expect one or more weak to medium intensity sharp bands in this region, characteristic of the C-H bonds on the benzene ring.[5]
-
Methyl C-H Stretching (3000-2850 cm⁻¹): Look for sharp absorptions corresponding to the asymmetric and symmetric stretching of the C-H bonds in the methyl (-CH₃) group.
Aromatic Ring Vibrations
-
C=C Stretching (1600-1450 cm⁻¹): The benzene ring will exhibit a series of characteristic sharp absorptions in this region due to the stretching of the carbon-carbon double bonds within the ring. Typically, two to four distinct bands are observed.[5]
-
C-H Out-of-Plane Bending (900-675 cm⁻¹): The pattern of strong absorptions in this region is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2-disubstituted (ortho) benzene ring, a strong band is typically observed between 770 and 735 cm⁻¹.
C-O and C-F Vibrations
-
Asymmetric Ar-O-C Stretching (1275-1200 cm⁻¹): A strong and prominent band is expected in this region, corresponding to the asymmetric stretching of the aryl-ether linkage. This is a key diagnostic peak for aromatic ethers.[6] For anisole, this appears around 1249 cm⁻¹.[7]
-
Symmetric Ar-O-C Stretching (1075-1020 cm⁻¹): A second, typically less intense, band corresponding to the symmetric stretch of the ether linkage should be present in this region.[6] In anisole, this is observed around 1040 cm⁻¹.[7]
-
C-F Stretching (1300-1100 cm⁻¹): The trifluoromethoxy group (-OCF₃) will produce very strong and characteristic absorption bands in this region due to the C-F stretching vibrations. These bands are often the most intense in the entire spectrum and may overlap with other absorptions.
Summary of Expected Infrared Absorptions
The following table summarizes the predicted key vibrational frequencies for this compound.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3100 - 3000 | Weak to Medium | C-H Stretch | Aromatic Ring |
| 3000 - 2850 | Medium | C-H Stretch | Methyl (-CH₃) |
| 1600 - 1450 | Medium to Strong | C=C Stretch | Aromatic Ring |
| ~1450 | Medium | C-H Asymmetric Bend | Methyl (-CH₃) |
| ~1380 | Weak to Medium | C-H Symmetric Bend | Methyl (-CH₃) |
| 1275 - 1200 | Strong | Asymmetric Ar-O-C Stretch | Aryl Ether |
| 1300 - 1100 | Very Strong | C-F Stretch | Trifluoromethoxy (-OCF₃) |
| 1075 - 1020 | Medium | Symmetric Ar-O-C Stretch | Aryl Ether |
| 900 - 675 | Strong | C-H Out-of-Plane Bend | Aromatic Ring (1,2-disubstituted) |
Workflow and Data Analysis Visualization
The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of this compound.
Conclusion
The infrared spectrum of this compound provides a wealth of information for its structural elucidation and characterization. By carefully preparing the sample and systematically analyzing the key absorption bands, researchers can confidently identify the characteristic functional groups of this molecule. The strong absorptions arising from the trifluoromethoxy group, coupled with the distinct patterns of the aromatic ether and the substituted benzene ring, create a unique spectral fingerprint. This guide serves as a foundational resource for scientists and professionals employing infrared spectroscopy in their research and development involving this and structurally related compounds.
References
- 1. rockymountainlabs.com [rockymountainlabs.com]
- 2. 2-Bromoanisole(578-57-4) IR Spectrum [m.chemicalbook.com]
- 3. 2-Methylanisole | C8H10O | CID 33637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 6. www1.udel.edu [www1.udel.edu]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Safety and Handling of 1-Methyl-2-(trifluoromethoxy)benzene
Abstract: This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 1-Methyl-2-(trifluoromethoxy)benzene, a key intermediate in pharmaceutical and agrochemical research. The trifluoromethoxy group is of significant interest in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and protocols to ensure laboratory safety and experimental integrity when working with this compound.
Chemical Identity and Physicochemical Properties
This compound, also known as 2-methylphenyl trifluoromethyl ether, is an aromatic ether. Its structure, featuring a trifluoromethoxy group ortho to a methyl group, makes it a valuable building block for introducing fluorine into target molecules.[3] Understanding its fundamental properties is the first step in a robust risk assessment.
| Property | Value | Source |
| Molecular Formula | C₈H₇F₃O | [3] |
| Molecular Weight | 176.14 g/mol | [4] |
| CAS Number | 42908-77-0 | [3] |
| Appearance | Colorless to almost colorless clear liquid | [5] |
| Boiling Point | 154 - 155 °C (309 - 311 °F) | [6] |
| Density | 1.607 g/cm³ at 25 °C | [6] |
| Vapor Pressure | 15.9 mmHg at 25°C | [7] |
| Storage Temperature | Room temperature; keep container tightly closed in a dry, well-ventilated place. | [3][8] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for its potential hazards.[9]
| GHS Pictogram | Hazard Class & Category | Hazard Statement |
| GHS07 (Exclamation Mark) | Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[5][10] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[6][10] | |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[6][10] | |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[10][11] |
Signal Word: Warning [5]
Causality Behind Hazards:
-
The aromatic benzene ring can cause skin irritation upon prolonged contact.
-
The trifluoromethoxy group, while generally stable, can contribute to respiratory irritation if vapors are inhaled.
-
Like many organic solvents, it can be harmful if ingested, affecting the gastrointestinal tract and potentially leading to systemic toxicity.
Risk Management: Engineering Controls, Administrative Controls, and PPE
A multi-layered approach to risk management is essential. The "Hierarchy of Controls" is a fundamental concept in chemical safety that prioritizes the most effective measures.
Caption: Hierarchy of Controls for Chemical Safety.
3.1 Engineering Controls (Primary Barrier)
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood.[12] This is critical to prevent inhalation of vapors, which can cause respiratory irritation.[10]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low background levels of airborne contaminants.[7][13]
3.2 Administrative Controls (Procedural Safety)
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental protocols involving this compound.
-
Training: All personnel must be trained on the specific hazards of this compound and the emergency procedures outlined in this guide.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[10] Avoid eating, drinking, or smoking in areas where chemicals are handled.
3.3 Personal Protective Equipment (PPE) (Final Barrier)
-
Eye and Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[10][13]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for tears or holes before each use.[7]
-
Lab Coat: A flame-retardant lab coat must be worn and kept fastened.
-
-
Respiratory Protection: For situations where fume hood use is not feasible or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[7][13]
Standard Operating Procedures (SOPs) for Handling
4.1 General Weighing and Transfer Protocol
-
Preparation: Don all required PPE (goggles, gloves, lab coat). Ensure the chemical fume hood sash is at the appropriate working height.
-
Staging: Place a tared, sealed receiving vessel (e.g., a round-bottom flask with a septum) on a balance inside the fume hood.
-
Transfer: Using a clean glass pipette or syringe, carefully draw the required volume of this compound from the stock bottle.
-
Dispensing: Slowly dispense the liquid into the receiving vessel, avoiding any splashing.
-
Sealing: Immediately seal the stock bottle and the receiving vessel.
-
Decontamination: Wipe down any contaminated surfaces with an appropriate solvent (e.g., isopropanol) and dispose of the waste material as hazardous waste.
4.2 Use in a Reaction Setup
-
Apparatus Setup: Assemble the reaction glassware inside the chemical fume hood. Ensure all joints are properly sealed.
-
Inert Atmosphere: If the reaction is air or moisture-sensitive, ensure the system is under an inert atmosphere (e.g., nitrogen or argon).
-
Addition: Add this compound to the reaction vessel using a syringe through a septum or via a dropping funnel.
-
Monitoring: Monitor the reaction from outside the fume hood. Do not leave the reaction unattended without proper failsafes.
-
Workup: Quench and work up the reaction within the fume hood.
Emergency Response Procedures
Rapid and correct response to an emergency is critical to minimizing harm.
Caption: Decision-making workflow for a chemical spill.
5.1 Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
5.2 Spills and Leaks
-
Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[14]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[7][13]
-
Ventilate the area and wash the spill site once the cleanup is complete.
-
-
Large Spills (>100 mL):
-
Evacuate the laboratory immediately.
-
Alert others and activate the nearest fire alarm.
-
Contact your institution's Environmental Health and Safety (EHS) department and emergency services.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Storage and Disposal
6.1 Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[6][13]
-
Store separately from incompatible materials such as strong oxidizing agents.[8]
6.2 Disposal
-
All waste materials, including contaminated absorbents and empty containers, must be disposed of as hazardous waste.
-
Consult with your institution's EHS department for specific disposal procedures, which may involve a licensed chemical destruction plant or controlled incineration.[7][10]
References
- 1. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. 1-Methoxy-2-(trifluoromethyl)benzene | C8H7F3O | CID 2775251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Methyl-2-(trifluoromethyl)benzene | 13630-19-8 [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. mu.edu.sa [mu.edu.sa]
- 10. angenechemical.com [angenechemical.com]
- 11. (Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. nj.gov [nj.gov]
The Trifluoromethoxyarene Story: From a Synthetic Curiosity to a Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethoxy (-OCF₃) group, once a synthetic challenge, has emerged as a critical substituent in the design of modern pharmaceuticals and agrochemicals. Its unique electronic and conformational properties, including high lipophilicity and metabolic stability, offer significant advantages in modulating the bioactivity and pharmacokinetic profiles of molecules.[1][2] This guide provides a comprehensive overview of the discovery and historical evolution of trifluoromethoxyarenes, from the harsh, pioneering syntheses to the sophisticated and mild methodologies available today. We will delve into the mechanistic underpinnings of these transformations, providing field-proven insights into experimental choices and protocols. This document serves as a technical resource for researchers aiming to leverage the power of the trifluoromethoxy group in their own discovery programs.
The Dawn of Trifluoromethoxyarenes: A Tale of Harsh Conditions and Perseverance
The journey into the world of trifluoromethoxyarenes begins in the mid-20th century, a period of burgeoning interest in organofluorine chemistry. The initial forays into this class of compounds were far from trivial, demanding forcing conditions and handling of hazardous reagents.
The Pioneering Synthesis by Yagupol'skii
The first documented synthesis of an aryl trifluoromethyl ether is credited to the Ukrainian chemist L. M. Yagupol'skii in 1955.[3][4][5] This seminal work laid the foundation for all subsequent developments in the field. The Yagupol'skii method was a two-step process, starting from readily available but often electron-deficient anisoles (methoxyarenes).
Step 1: Chlorination of the Methoxy Group. The first step involved the exhaustive chlorination of the methyl group of an anisole derivative using strong chlorinating agents like chlorine gas (Cl₂) in the presence of phosphorus pentachloride (PCl₅) at high temperatures, often around 200 °C.[3][4] This reaction transformed the methoxy group (-OCH₃) into a trichloromethoxy group (-OCCl₃).
Step 2: Halogen Exchange (HALEX) Reaction. The resulting aryl trichloromethyl ether was then subjected to a halogen exchange reaction to replace the chlorine atoms with fluorine. This was typically achieved using reagents such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅) or anhydrous hydrogen fluoride (HF).[3][4][5]
Experimental Protocol: The Yagupol'skii Synthesis of (Trifluoromethoxy)benzene [6][7][8]
-
Step 1: Chlorination of Anisole. In a high-temperature reactor equipped for gas inlet and reflux, anisole is heated to approximately 140-200 °C. Chlorine gas is bubbled through the heated anisole, often in the presence of an initiator like azobisisobutyronitrile (AIBN) and a catalytic amount of PCl₅. The reaction is monitored until the conversion to trichloromethoxybenzene is complete.
-
Step 2: Fluorination of Trichloromethoxybenzene. The crude trichloromethoxybenzene is transferred to a pressure reactor (autoclave). Anhydrous hydrogen fluoride (HF) is introduced, and the mixture is heated to around 95-100 °C under pressure for several hours.[6][8] Alternatively, antimony trifluoride (SbF₃) with a catalytic amount of SbCl₅ can be used.
-
Workup and Purification. After the reaction, the mixture is carefully quenched, washed, and the organic phase is separated. The desired (trifluoromethoxy)benzene is then purified by distillation.
The Yagupol'skii method, while groundbreaking, was limited by its harsh conditions, which were incompatible with many functional groups, and the use of highly toxic and corrosive reagents. This constrained the synthesis of complex, functionalized trifluoromethoxyarenes, which are often required in drug discovery.
The Evolution of Synthetic Strategies: Towards Milder and More General Methods
The inherent limitations of the Yagupol'skii method spurred the development of new synthetic strategies for the introduction of the trifluoromethoxy group. The following decades saw a paradigm shift from harsh, brute-force approaches to more nuanced and milder reaction conditions, significantly expanding the accessibility and utility of trifluoromethoxyarenes.
Oxidative Desulfurization-Fluorination: The Hiyama Contribution
In a significant advancement, Hiyama and his colleagues developed a novel approach based on the oxidative desulfurization-fluorination of aryl dithiocarbonates (xanthogenates).[3] This method offered a milder alternative to the high-temperature chlorination/fluorination sequence. Phenols could be converted to their corresponding xanthogenates, which were then treated with an excess of hydrogen fluoride-pyridine and an N-haloimide, such as 1,3-dibromo-5,5-dimethylhydantoin (DBH) or N-bromosuccinimide (NBS), to afford the desired trifluoromethoxyarenes.[3]
The Rise of Modern Trifluoromethoxylation Reagents
The late 20th and early 21st centuries witnessed the development of a diverse toolkit of reagents for trifluoromethoxylation, enabling reactions under significantly milder conditions and with broader substrate scopes.
A major breakthrough came from the laboratory of Tobias Ritter in 2011.[3] His group developed a silver-mediated cross-coupling reaction of functionalized aryl stannanes and aryl boronic acids with an in situ generated trifluoromethoxide source.[3][4] This method allowed for the late-stage introduction of the -OCF₃ group into complex molecules, a crucial capability in drug development.[4]
Building on the use of silver, Feng-Ling Qing and his team reported a direct silver-mediated O-trifluoromethylation of unprotected phenols.[3] This approach utilized trimethyl(trifluoromethyl)silane (TMSCF₃) as the CF₃ source in the presence of an oxidant. While innovative, a significant drawback was the requirement for a large excess of expensive reagents, limiting its practicality for large-scale synthesis.[3]
More recently, Ming-Yu Ngai's research group introduced a novel strategy involving the trifluoromethylation of protected N-(hetero)aryl-N-hydroxylamines, followed by an intramolecular rearrangement of the resulting intermediate.[3][9] This method provides a unique pathway to ortho-trifluoromethoxylated anilines and related heterocycles under mild conditions.[3] Mechanistic studies suggest that the O-trifluoromethylation step proceeds via a radical process, while the subsequent OCF₃ migration occurs through a heterolytic cleavage of the N-OCF₃ bond followed by a rapid recombination.[9]
Conceptual Workflow of Modern Trifluoromethoxylation Strategies
Caption: Evolution of synthetic routes to trifluoromethoxyarenes.
The Physicochemical Properties and Applications of Trifluoromethoxyarenes
The persistent interest in trifluoromethoxyarenes is driven by the unique and advantageous properties conferred by the -OCF₃ group, making it a "super-halogen" or "pseudo-halogen" in the eyes of medicinal chemists.[2][5]
Key Physicochemical Properties
| Property | Description | Impact on Drug Design |
| Lipophilicity | The -OCF₃ group is highly lipophilic, with a Hansch-Leo parameter (π) of +1.04, significantly more so than a methoxy group (-0.02) and even a trifluoromethyl group (+0.88).[2][3] | Enhances membrane permeability, improves absorption and distribution of drug candidates, and can increase binding affinity to hydrophobic pockets in target proteins.[1][10] |
| Electronic Effect | The -OCF₃ group is a strong electron-withdrawing group, influencing the electronic properties of the aromatic ring.[1][2] | Modulates the pKa of nearby functional groups, alters the reactivity of the aromatic ring, and can protect against oxidative metabolism.[10][11] |
| Metabolic Stability | The C-F bonds in the -OCF₃ group are exceptionally strong, making it highly resistant to metabolic degradation.[1] | Increases the in vivo half-life of a drug, leading to a longer duration of action and potentially lower required doses. |
| Conformational Preference | The O-CF₃ bond tends to lie in a plane orthogonal to the aromatic ring, providing a distinct three-dimensional profile.[3][9] | Offers a unique conformational handle for optimizing drug-receptor interactions.[12] |
Applications in Drug Discovery and Agrochemicals
The trifluoromethoxy group is a privileged substituent in a growing number of pharmaceuticals and agrochemicals.[5][10] Its ability to enhance metabolic stability, improve membrane permeability, and modulate bioactivity makes it a valuable tool for lead optimization in drug discovery programs.[10][11][13] Notable examples of drugs containing the trifluoromethoxy group are emerging, highlighting its importance in modern medicinal chemistry.[10]
The Future of Trifluoromethoxylation: Challenges and Opportunities
Despite the significant progress, the development of practical, cost-effective, and environmentally benign methods for the synthesis of trifluoromethoxyarenes remains an active area of research. The direct C-H trifluoromethoxylation of arenes, which avoids the need for pre-functionalized starting materials, is a particularly attractive but challenging goal.[12][14] Recent advances in photoredox catalysis are showing promise in this area, potentially opening up new avenues for the efficient synthesis of this important class of compounds.[14][15][16][17]
The continued exploration of novel trifluoromethoxylation reagents and catalytic systems will undoubtedly lead to even more efficient and selective methods, further solidifying the role of the trifluoromethoxy group as an indispensable tool in the design of future medicines and agrochemicals.
References
- 1. nbinno.com [nbinno.com]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 6. Page loading... [guidechem.com]
- 7. Preparation method of (trifluoromethoxy)benzene compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 9. Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 12. Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
Methodological & Application
Applications of 1-Methyl-2-(trifluoromethoxy)benzene in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Strategic Advantage of the Trifluoromethoxy Group in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design aimed at enhancing the druglike properties of therapeutic candidates. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful moiety. Its introduction into a molecular scaffold can profoundly and beneficially influence a candidate's metabolic stability, lipophilicity, and target-binding interactions.[1][2] The trifluoromethoxy group is highly electronegative and metabolically stable due to the strength of the carbon-fluorine bonds.[1] It can serve as a bioisosteric replacement for other groups, offering a distinct combination of steric and electronic properties that can be leveraged to optimize a drug's pharmacokinetic and pharmacodynamic profile.
This guide focuses on the applications of a key building block bearing this critical functional group: 1-methyl-2-(trifluoromethoxy)benzene . This readily accessible aromatic compound provides a versatile platform for introducing the 2-(trifluoromethoxy)phenyl moiety into a wide array of molecular architectures. Its utility spans the synthesis of advanced intermediates and the direct incorporation into complex drug candidates across various therapeutic areas, including neuroscience, inflammation, and oncology.[3] Herein, we provide detailed application notes and protocols to empower researchers in leveraging the full potential of this valuable synthetic intermediate.
Protocol I: Synthesis of this compound from o-Cresol
A common and practical approach to synthesizing aryl trifluoromethyl ethers is a two-step process starting from the corresponding phenol. In the case of this compound, the readily available starting material is o-cresol. The following protocol is a representative procedure based on established methodologies for trifluoromethoxylation of phenols.
Reaction Scheme:
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
Use of 1-Methyl-2-(trifluoromethoxy)benzene as a synthetic intermediate
An In-Depth Guide to the Application of 1-Methyl-2-(trifluoromethoxy)benzene as a Synthetic Intermediate
Authored by: Senior Application Scientist, Chemical Synthesis Division
Introduction: The Strategic Value of the ortho-Trifluoromethoxy Toluene Scaffold
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1][2] Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful moiety, imparting a desirable combination of properties that are distinct from the more common trifluoromethyl (-CF₃) group.[3][4] The -OCF₃ group significantly enhances lipophilicity, a critical factor for penetrating biological membranes, and boasts high metabolic stability due to the strength of the C-F bonds, which resist enzymatic cleavage.[2][5][6] This increased stability can extend the half-life of a drug candidate, a significant advantage in pharmaceutical development.[5]
This guide focuses on This compound (also known as o-cresyl trifluoromethyl ether), a versatile synthetic intermediate that provides a valuable scaffold for building complex molecular architectures. Its structure, featuring both a methyl and a trifluoromethoxy group on adjacent carbons, offers a unique platform for regioselective functionalization. The interplay of the electronic and steric effects of these two substituents allows chemists to precisely install additional functionalities, making it a sought-after building block in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[7] This document serves as a comprehensive technical resource for researchers, providing insights into the properties, synthesis, and key applications of this intermediate, complete with detailed, field-proven protocols.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in the laboratory.
| Property | Value | Source(s) |
| CAS Number | 42908-77-0 | [7][8] |
| Molecular Formula | C₈H₇F₃O | [7][8] |
| Molecular Weight | 176.14 g/mol | [7][8] |
| Appearance | Colorless Liquid | [9] |
| Boiling Point | 154-155 °C | [10] |
| Density | ~1.607 g/cm³ at 25 °C | [10] |
| Purity | Typically ≥95% | [8] |
Safety and Handling Summary:
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area, preferably a chemical fume hood.[8][11]
-
Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8] Some sources also classify it as a flammable liquid and vapor.[10]
-
Personal Protective Equipment (PPE): Wear protective gloves, flame-retardant protective clothing, and approved safety glasses or a face shield.[10][11][12]
-
Handling: Avoid contact with skin, eyes, and inhalation of vapors.[9][11] Use non-sparking tools and take precautionary measures against static discharge.[9][10] Wash hands thoroughly after handling.[8]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[9][10]
-
Spills: In case of a spill, evacuate the area.[11] Collect spillage with a liquid-absorbent material and dispose of it in suitable, closed containers according to local regulations.[11][12] Do not let the product enter drains.[10]
Always consult the full Safety Data Sheet (SDS) from your supplier before use.[9][10][12][13]
Synthesis of the Intermediate: Accessing the Scaffold
The primary route to aryl trifluoromethyl ethers, including this compound, involves the O-trifluoromethylation of the corresponding phenol, in this case, o-cresol.[2][14] While direct trifluoromethylation of phenols can be challenging, several methods have been developed.[14][15] A common industrial approach involves a two-step sequence: chlorination of an anisole derivative followed by fluorination.[4][16] Another practical laboratory-scale strategy involves the conversion of the phenol to an intermediate, such as a xanthate, followed by a fluorinative desulfurization reaction under mild conditions.[2]
Caption: General synthetic workflow for this compound.
Application Notes: Regioselective Functionalization Protocols
The synthetic utility of this compound lies in the ability to selectively functionalize the aromatic ring, leveraging the directing effects of the existing substituents. The methyl group is an activating, ortho, para-director, while the trifluoromethoxy group is a deactivating, meta-director.[17][18] This creates a predictable pattern of reactivity for subsequent transformations.
Directed ortho-Metalation (DoM): Functionalization at C3
The trifluoromethoxy group, while deactivating towards electrophilic substitution, can serve as a moderate Directed Metalation Group (DMG).[19][20] This allows for the regioselective deprotonation of the adjacent ortho position (C3) using a strong organolithium base. The resulting aryllithium species is a powerful nucleophile that can be trapped with a wide range of electrophiles, providing a direct route to 3-substituted derivatives. This strategy circumvents the challenges of controlling regioselectivity in electrophilic aromatic substitution.
Caption: Workflow for functionalization via Directed ortho-Metalation (DoM).
Protocol: ortho-Lithiation and Carboxylation
This protocol describes the formation of 2-methyl-6-(trifluoromethoxy)benzoic acid, a valuable building block for further synthesis.
Materials:
-
This compound
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Reagent Addition: Under a positive pressure of nitrogen, add anhydrous THF (approx. 10 mL per 1 mmol of substrate) to the flask. Add this compound (1.0 eq).
-
Chelation: Add freshly distilled TMEDA (1.2 eq) via syringe. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add s-BuLi (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The solution may change color upon addition.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC if a suitable quenching/derivatization method is available for analysis.
-
Quenching: Crush dry ice into a powder and add it in small portions to the reaction mixture, or pour the reaction mixture carefully onto a slurry of crushed dry ice in a separate beaker. Allow the mixture to warm to room temperature.
-
Workup: Add 1 M HCl to the mixture until the aqueous layer is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Cross-Coupling Reactions: Building Biaryl and Arylamine Scaffolds
For functionalization at other positions (e.g., C4 or C5), an initial halogenation step is required, typically via electrophilic aromatic substitution. The resulting aryl halide is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[21][22][23] These reactions are fundamental in modern drug discovery.[22]
Caption: Workflow for cross-coupling reactions using a halogenated intermediate.
Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for coupling a bromo-substituted derivative (e.g., 4-bromo-1-methyl-2-(trifluoromethoxy)benzene) with an arylboronic acid.
Materials:
-
Bromo-1-methyl-2-(trifluoromethoxy)benzene derivative (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
Procedure:
-
Setup: To a Schlenk flask or reaction vial, add the aryl bromide, arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Add the palladium catalyst under the inert atmosphere. Then add the degassed solvent(s).
-
Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol: Buchwald-Hartwig Amination
This protocol describes a general method for coupling a bromo-substituted derivative with a primary or secondary amine.[22][23][24]
Materials:
-
Bromo-1-methyl-2-(trifluoromethoxy)benzene derivative (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, 1.4 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Reagent Addition: Add the aryl bromide and the anhydrous solvent.
-
Reaction Initiation: Add the amine via syringe and seal the vessel. Heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with an organic solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography.
Conclusion
This compound is more than a simple aromatic compound; it is a sophisticated building block that offers chemists a reliable entry point to complex molecular targets. The presence of the trifluoromethoxy group provides inherent advantages in lipophilicity and metabolic stability, making this intermediate particularly valuable in the fields of drug discovery and agrochemical development.[3][5] The predictable regioselectivity enabled by the interplay of the methyl and trifluoromethoxy substituents, particularly through powerful methods like directed ortho-metalation and palladium-catalyzed cross-coupling, allows for the efficient and controlled construction of novel chemical entities. The protocols and data presented in this guide are intended to empower researchers to harness the full synthetic potential of this versatile intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. nbinno.com [nbinno.com]
- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. angenechemical.com [angenechemical.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sioc.cas.cn [sioc.cas.cn]
- 15. researchgate.net [researchgate.net]
- 16. Preparation method of (trifluoromethoxy)benzene compound - Eureka | Patsnap [eureka.patsnap.com]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Directed Ortho Metalation [organic-chemistry.org]
- 21. benchchem.com [benchchem.com]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 24. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Navigating the Reactivity of the Trifluoromethoxy Group on Aromatic Systems
Introduction: The Trifluoromethoxy Group - A Substituent of Strategic Importance
The trifluoromethoxy (OCF₃) group has emerged as a pivotal substituent in the design of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its prominence stems from a unique combination of physicochemical properties, including high electronegativity (χ = 3.7), exceptional metabolic stability, and significant lipophilicity (Hansch parameter: Πx = 1.04).[1][3][4] These attributes can profoundly enhance a molecule's membrane permeability, binding affinity to biological targets, and resistance to metabolic degradation.[1][2][4] Unlike the isosteric trifluoromethyl (CF₃) group, the trifluoromethoxy group adopts a distinct orthogonal orientation relative to the aromatic ring, which can be leveraged to explore novel chemical space in drug discovery.[3][4]
This guide provides an in-depth exploration of the key reactions involving the trifluoromethoxy group on an aromatic ring. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for their execution. The content is tailored for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of trifluoromethoxy-substituted aromatic compounds.
I. Synthesis of Aryl Trifluoromethyl Ethers: Introducing the OCF₃ Moiety
The installation of the trifluoromethoxy group onto an aromatic ring is a critical first step in many synthetic campaigns. While historically challenging, several reliable methods have been developed.
A. O-Trifluoromethylation of Phenols via Xanthates
A robust and widely applicable method for the synthesis of aryl trifluoromethyl ethers involves a two-step sequence starting from readily available phenols. This procedure, refined by Hartwig and coworkers, utilizes a xanthate intermediate, which is then converted to the trifluoromethyl ether under mild conditions.[3][5][6]
Mechanism Insight: The reaction proceeds through the formation of an aryl xanthate from the corresponding phenol. This intermediate then undergoes an oxidative desulfurization-fluorination reaction. Reagents like XtalFluor-E, in combination with an oxidant such as trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI), facilitate the formation of the aryl trifluoromethyl ether.[6]
Protocol 1: Two-Step Synthesis of 4-(Trifluoromethoxy)phenol from Hydroquinone Monomethyl Ether (MeHQ)
Step 1: Synthesis of the Aryl Xanthate Intermediate
-
Reagent Preparation: To a solution of 4-methoxyphenol (1.0 equiv) in acetonitrile (MeCN), add 3-methyl-1-(methylthio(thiocarbonyl))-1H-imidazol-3-ium iodide (1.05 equiv).
-
Reaction Execution: Stir the mixture at room temperature for 1 hour.
-
Workup and Isolation: Concentrate the reaction mixture under reduced pressure. The crude xanthate can often be used directly in the next step without further purification.
Step 2: O-Trifluoromethylation
-
Reaction Setup: Dissolve the crude aryl xanthate from Step 1 in dichloromethane (DCM). Add N-fluorobenzenesulfonimide (NFSI) (2.0 equiv) and XtalFluor-E (1.5 equiv).
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution and purify the residue by column chromatography on silica gel to afford the desired aryl trifluoromethyl ether.
II. Electrophilic Aromatic Substitution (SEAr) on Trifluoromethoxy-Substituted Arenes
The trifluoromethoxy group is a strongly deactivating, meta-directing substituent in electrophilic aromatic substitution reactions.[7][8] This is due to its powerful electron-withdrawing inductive effect (-I) and weak deactivating resonance effect (+R). The fluorine atoms pull electron density away from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles.[7]
Causality of Regioselectivity: During electrophilic attack, the formation of the sigma complex (arenium ion) is a key intermediate. When the electrophile adds to the ortho or para positions, one of the resonance structures places the positive charge on the carbon atom directly attached to the electron-withdrawing OCF₃ group, which is highly destabilizing. In contrast, meta attack avoids this unfavorable arrangement, making it the preferred pathway.
Caption: General workflow for electrophilic aromatic substitution on trifluoromethoxybenzene.
Protocol 2: Nitration of Trifluoromethoxybenzene
-
Reagent Preparation: In a flask cooled in an ice bath, slowly add concentrated nitric acid (1.1 equiv) to concentrated sulfuric acid (2.0 equiv).
-
Reaction Execution: To this nitrating mixture, add trifluoromethoxybenzene (1.0 equiv) dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Workup and Isolation: Carefully pour the reaction mixture onto crushed ice. The product will often precipitate as a solid. Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain 1-nitro-3-(trifluoromethoxy)benzene.
III. Nucleophilic Aromatic Substitution (SNAr) on Trifluoromethoxy-Substituted Arenes
While the OCF₃ group deactivates the ring towards electrophilic attack, it activates it for nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at a position ortho or para to it.[9][10] The strong electron-withdrawing nature of the trifluoromethoxy group stabilizes the negatively charged Meisenheimer complex intermediate, which is the rate-determining step of the reaction.[10][11]
Caption: Key steps in the SNAr mechanism on a trifluoromethoxy-substituted arene.
Protocol 3: Methoxylation of 4-Chloro-3-(trifluoromethoxy)nitrobenzene
-
Reaction Setup: To a solution of 4-chloro-3-(trifluoromethoxy)nitrobenzene (1.0 equiv) in dimethylformamide (DMF), add sodium methoxide (1.2 equiv).
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup and Isolation: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 4-methoxy-3-(trifluoromethoxy)nitrobenzene.
IV. Metal-Catalyzed Cross-Coupling Reactions
Trifluoromethoxy-substituted aryl halides and pseudohalides are excellent substrates for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. The electron-withdrawing nature of the OCF₃ group can influence the oxidative addition step and the overall catalytic cycle.
Table 1: Representative Cross-Coupling Reactions of Trifluoromethoxy-Substituted Aryl Halides
| Reaction | Aryl Halide Substrate | Coupling Partner | Catalyst/Ligand | Product |
| Suzuki Coupling | 1-Bromo-4-(trifluoromethoxy)benzene | Phenylboronic acid | Pd(PPh₃)₄ | 4-(Trifluoromethoxy)biphenyl |
| Buchwald-Hartwig Amination | 1-Bromo-3-(trifluoromethoxy)benzene | Aniline | Pd₂(dba)₃ / XPhos | N-(3-(Trifluoromethoxy)phenyl)aniline |
| Heck Reaction | 1-Iodo-4-(trifluoromethoxy)benzene | Styrene | Pd(OAc)₂ / P(o-tol)₃ | 4-(Trifluoromethoxy)stilbene |
Protocol 4: Suzuki Coupling of 1-Bromo-4-(trifluoromethoxy)benzene
-
Reaction Setup: In a Schlenk flask, combine 1-bromo-4-(trifluoromethoxy)benzene (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).
-
Solvent Addition and Degassing: Add a 3:1 mixture of toluene and water. Degas the mixture by bubbling argon through it for 15 minutes.
-
Reaction Execution: Heat the reaction mixture to 90 °C under an argon atmosphere for 12 hours.
-
Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to afford 4-(trifluoromethoxy)biphenyl.
V. Direct C-H Functionalization
Recent advances in organometallic chemistry have enabled the direct functionalization of C-H bonds in trifluoromethoxy-substituted arenes. These methods offer a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates.[4][12]
Mechanism Insight: Many of these reactions proceed via a radical mechanism or through transition-metal-catalyzed C-H activation. For instance, photocatalytic methods can generate a trifluoromethoxy radical (•OCF₃) that adds to the aromatic ring.[4]
Protocol 5: Photocatalytic C-H Trifluoromethoxylation of Benzene
-
Reaction Setup: In a quartz reaction vessel, combine a novel trifluoromethoxylating reagent (e.g., a bespoke N-OCF₃ reagent), a photocatalyst such as Ru(bpy)₃(PF₆)₂ (0.03 mol%), and the arene (e.g., benzene, used as the limiting reagent or in excess).
-
Reaction Execution: Irradiate the mixture with visible light at room temperature under an inert atmosphere for 24 hours.
-
Workup and Analysis: The reaction mixture can be directly analyzed by ¹⁹F NMR using an internal standard to determine the yield and regioselectivity. For isolation, the solvent can be removed, and the product purified by chromatography.
VI. Transformations of Other Functional Groups on the Trifluoromethoxy-Substituted Ring
The trifluoromethoxy group is generally stable under a wide range of reaction conditions, allowing for the selective transformation of other functional groups on the aromatic ring.[13] A common and synthetically useful transformation is the reduction of a nitro group to an aniline, which serves as a versatile precursor for further functionalization.[14][15][16]
Caption: Synthetic workflow from a nitroarene to a functionalized aniline.
Protocol 6: Reduction of 1-Nitro-3-(trifluoromethoxy)benzene to 3-(Trifluoromethoxy)aniline
-
Reaction Setup: In a round-bottom flask, suspend iron powder (5.0 equiv) in a mixture of ethanol and water (4:1). Add 1-nitro-3-(trifluoromethoxy)benzene (1.0 equiv).
-
Reaction Execution: Add concentrated hydrochloric acid (0.5 equiv) dropwise. Heat the mixture to reflux for 3 hours.
-
Workup and Isolation: Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over sodium sulfate, concentrate, and purify by distillation or column chromatography to obtain 3-(trifluoromethoxy)aniline.
Conclusion
The trifluoromethoxy group offers a powerful tool for modulating the properties of aromatic molecules. A thorough understanding of its electronic effects is crucial for predicting and controlling the outcomes of chemical reactions. The protocols detailed in this guide provide a practical framework for the synthesis and manipulation of trifluoromethoxy-substituted arenes, enabling researchers to leverage the unique attributes of this important functional group in their scientific endeavors.
References
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. nbinno.com [nbinno.com]
- 15. 4-(Trifluoromethoxy)aniline: Synthesis and Applications in Therapeutics_Chemicalbook [chemicalbook.com]
- 16. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Protocol for electrophilic aromatic substitution of 1-Methyl-2-(trifluoromethoxy)benzene
An In-Depth Guide to the Electrophilic Aromatic Substitution of 1-Methyl-2-(trifluoromethoxy)benzene
Introduction: Strategic Functionalization of a Fluorinated Building Block
This compound is a valuable starting material in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] The presence of both a simple alkyl group and a fluorinated ether imparts unique electronic and lipophilic properties. The trifluoromethoxy (-OCF3) group, in particular, is of growing interest in drug design. It is one of the most lipophilic substituents and can enhance metabolic stability and bioavailability.[2][3][4]
The ability to selectively introduce new functional groups onto the aromatic ring of this molecule via electrophilic aromatic substitution (EAS) is critical for its use as a synthetic intermediate. This guide provides a detailed examination of the theoretical principles governing these reactions and presents practical, step-by-step protocols for key transformations.
Theoretical Background & Mechanistic Insights
Electrophilic aromatic substitution is a fundamental organic reaction where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile.[5][6] The reaction generally proceeds via a two-step mechanism:
-
Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex.[5][7] This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity.
-
Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system and yielding the substituted product.[7]
The Interplay of Directing Groups
The regioselectivity of EAS on a substituted benzene ring is dictated by the electronic properties of the existing substituents.[5] In this compound, we have a classic case of competing directing effects.
-
Methyl Group (-CH₃): An alkyl group is an activating substituent. It donates electron density to the ring through an inductive effect and hyperconjugation, stabilizing the arenium ion intermediate.[6][8] This makes the ring more nucleophilic and the reaction faster compared to benzene.[9] It is an ortho-, para-director , meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself.[10]
-
Trifluoromethoxy Group (-OCF₃): This group has a more complex influence.
-
Inductive Effect: The highly electronegative fluorine atoms create a strong electron-withdrawing inductive effect, pulling electron density away from the ring.[4][11] This deactivates the ring, making it less reactive towards electrophiles.[12]
-
Resonance Effect: The oxygen atom has lone pairs of electrons that can be donated to the ring through resonance. This effect increases electron density specifically at the ortho and para positions. However, this resonance donation is weaker than in a methoxy (-OCH₃) group because the fluorine atoms pull the oxygen's lone pair density away from the ring.[3] Despite being a deactivator overall, the resonance effect makes it an ortho-, para-director , with a strong preference for the para position.[2]
-
Predicting Regioselectivity for this compound
Given the positions of the two groups, the potential sites for substitution are C4, C5, and C6 (assuming C1 is attached to the methyl group and C2 to the trifluoromethoxy group).
-
C6 (ortho to -CH₃, meta to -OCF₃): Activation from the methyl group.
-
C4 (para to -CH₃, meta to -OCF₃): Strong activation from the methyl group.
-
C5 (meta to -CH₃, para to -OCF₃): Deactivation from the methyl group's perspective, but para-directed by the -OCF₃ group.
The activating, ortho-, para-directing methyl group is generally the dominant directing group. Therefore, substitution is most likely to occur at the positions activated by it: C4 (para) and C6 (ortho) . The C4 position is often favored due to reduced steric hindrance compared to the C6 position, which is flanked by two substituents. The overall deactivation by the -OCF₃ group means that reaction conditions may need to be more forcing than those used for toluene.
Application Notes & Key Considerations
-
Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Strong acids (H₂SO₄, HNO₃) and Lewis acids (AlCl₃, FeBr₃) are corrosive and hazardous.
-
Reagents: Use anhydrous solvents and reagents where specified, particularly for Friedel-Crafts reactions, as Lewis acids are highly water-sensitive.
-
Temperature Control: Many EAS reactions are exothermic. Use an ice bath to control the temperature during the addition of reagents to prevent overheating and the formation of side products.[9][13]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the point of completion.
Detailed Experimental Protocols
The following protocols are representative examples and may require optimization based on laboratory conditions and desired product purity.
Protocol 1: Nitration
This protocol aims to introduce a nitro (-NO₂) group, primarily at the 4- and 6-positions. The nitronium ion (NO₂⁺) is generated in situ from nitric and sulfuric acids.[14]
Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add this compound (1.0 eq). Cool the flask in an ice-water bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~3 eq) to the substrate while stirring. Maintain the temperature between 0-5 °C.
-
Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding concentrated nitric acid (HNO₃, 1.1 eq) dropwise to concentrated sulfuric acid (~2 eq) in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the substrate solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto a beaker of crushed ice. The product may precipitate as a solid or an oil.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (caution: gas evolution), and brine.[15]
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to separate the isomers.
Protocol 2: Bromination
This protocol introduces a bromine atom onto the aromatic ring using molecular bromine and a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).[5]
Methodology:
-
Preparation: To a flask protected from light and fitted with a gas trap (to capture HBr byproduct), add this compound (1.0 eq) dissolved in a dry, inert solvent (e.g., dichloromethane or carbon tetrachloride).
-
Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, 0.1 eq) to the solution.
-
Bromine Addition: Cool the mixture in an ice bath. Slowly add a solution of bromine (Br₂, 1.05 eq) in the same solvent dropwise over 30 minutes.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Work-up: Quench the reaction by slowly adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) to consume excess bromine.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Isolation: Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 3: Friedel-Crafts Acylation
This reaction introduces an acyl group (R-C=O) using an acyl chloride and a stoichiometric amount of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[16] Note: Friedel-Crafts reactions are highly sensitive to deactivating groups and may proceed with low yield or not at all with this substrate. Harsher conditions or a more potent Lewis acid may be required.[17]
Methodology:
-
Preparation: In a flame-dried, three-neck flask under a nitrogen or argon atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in a dry, inert solvent like dichloromethane.
-
Acylium Ion Formation: Cool the suspension to 0 °C. Add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise. A complex will form. Stir for 20-30 minutes.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in the same solvent dropwise, keeping the temperature at 0 °C.
-
Reaction: After addition, allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction may require gentle heating to proceed.
-
Work-up: Cool the reaction mixture back to 0 °C and very carefully quench it by slowly adding crushed ice, followed by dilute hydrochloric acid (HCl).
-
Extraction: Transfer to a separatory funnel and extract with dichloromethane.
-
Washing: Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.
-
Drying and Isolation: Dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting ketone by column chromatography or distillation.
Data Summary & Expected Outcomes
The table below summarizes the conditions and the predicted major products for the electrophilic aromatic substitution of this compound. The primary products are expected to result from substitution at the C4 and C6 positions relative to the methyl group.
| Reaction | Electrophile Source | Catalyst | Key Conditions | Predicted Major Product(s) |
| Nitration | HNO₃ / H₂SO₄ | H₂SO₄ (Brønsted Acid) | 0 °C to Room Temp | 4-Nitro-1-methyl-2-(trifluoromethoxy)benzene & 6-Nitro-1-methyl-2-(trifluoromethoxy)benzene |
| Bromination | Br₂ | FeBr₃ (Lewis Acid) | 0 °C to Room Temp, Dark | 4-Bromo-1-methyl-2-(trifluoromethoxy)benzene & 6-Bromo-1-methyl-2-(trifluoromethoxy)benzene |
| Acylation | RCOCl (e.g., CH₃COCl) | AlCl₃ (Lewis Acid) | 0 °C to Reflux, Anhydrous | 4-Acyl-1-methyl-2-(trifluoromethoxy)benzene (Note: Reaction may be low-yielding due to deactivation) |
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Electrophilic_aromatic_substitution [chemeurope.com]
- 7. Aromatic Reactivity [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. cerritos.edu [cerritos.edu]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Making sure you're not a bot! [oc-praktikum.de]
- 14. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 15. docsity.com [docsity.com]
- 16. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 17. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Application Notes & Protocols: Strategic Functionalization of 1-Methyl-2-(trifluoromethoxy)benzene for the Synthesis of Pharmaceutical Intermediates
Abstract
The trifluoromethoxy (-OCF3) group is a privileged substituent in modern medicinal chemistry, prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate pharmacokinetic profiles through its unique electronic properties.[1][2][3] This guide provides detailed application notes and protocols for the strategic synthetic manipulation of 1-Methyl-2-(trifluoromethoxy)benzene, a readily available starting material, to generate versatile intermediates for drug discovery and development. We move beyond simple procedural lists to explain the causal mechanisms behind each synthetic choice, offering researchers a robust framework for incorporating this valuable scaffold into complex pharmaceutical targets. Protocols for benzylic functionalization, regioselective aromatic halogenation, and subsequent carbon-carbon bond formation via Suzuki-Miyaura cross-coupling are detailed, providing a validated pathway from a simple building block to advanced, drug-like molecular architectures.
Introduction: The Strategic Value of the Trifluoromethoxy Motif
The incorporation of fluorine-containing functional groups is a cornerstone of contemporary drug design.[4] Among these, the trifluoromethoxy (-OCF3) group stands out as a "super-halogen" or "pseudo-halogen," offering a potent combination of high electronegativity and significant lipophilicity (Hansch π value of +1.04).[3][5] Unlike the more common trifluoromethyl (-CF3) group, the -OCF3 moiety acts as a weak electron-withdrawing group via induction but also a weak π-donor through the oxygen lone pairs, creating a unique electronic profile that can profoundly influence a molecule's interaction with biological targets.[6]
This compound presents an attractive starting point for synthesis. It contains two key points for chemical modification: the aromatic ring and the benzylic protons of the methyl group. The challenge and opportunity lie in controlling the regioselectivity of reactions, given the competing electronic influences of the activating methyl group and the deactivating trifluoromethoxy group. This guide will illuminate the pathways to control this reactivity for the synthesis of high-value pharmaceutical intermediates.
Physicochemical Properties of Starting Material
| Property | Value | Source |
| CAS Number | 1736-84-1 | [7] |
| Molecular Formula | C₈H₇F₃O | [8] |
| Molecular Weight | 176.14 g/mol | [8] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | ~155-157 °C | |
| Primary Application | Intermediate in organic synthesis | [8] |
Overview of Synthetic Strategy
Our strategy focuses on creating two primary classes of intermediates from this compound. This dual-pathway approach maximizes the utility of the starting material by functionalizing either the methyl group or the aromatic ring, providing orthogonal handles for subsequent elaboration.
Caption: Synthetic pathways from this compound.
Protocols for the Synthesis of Key Intermediates
The following protocols are designed to be robust and scalable. Each section includes a detailed explanation of the underlying chemical principles to empower researchers to adapt these methods as needed.
Protocol 2.1: Benzylic Bromination via Free Radical Substitution
Objective: To synthesize 1-(Bromomethyl)-2-(trifluoromethoxy)benzene , a key intermediate that acts as a potent electrophile for introducing the trifluoromethoxy-toluene scaffold via nucleophilic substitution.
Rationale: The benzylic C-H bonds of the methyl group are significantly weaker than the aromatic C-H bonds and are susceptible to homolytic cleavage. This reaction leverages a free-radical chain mechanism initiated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. N-Bromosuccinimide (NBS) is employed as the bromine source because it provides a low, constant concentration of Br₂, minimizing competitive and undesirable electrophilic aromatic bromination.[9]
Materials and Reagents:
-
This compound (1.0 eq.)
-
N-Bromosuccinimide (NBS) (1.1 eq.)
-
Azobisisobutyronitrile (AIBN) (0.02 eq.)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Protocol:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (e.g., 5.0 g, 28.4 mmol), N-Bromosuccinimide (5.55 g, 31.2 mmol), and anhydrous carbon tetrachloride (100 mL).
-
Add the radical initiator, AIBN (93 mg, 0.57 mmol).
-
Heat the reaction mixture to reflux (approx. 77°C for CCl₄) under an inert atmosphere (N₂ or Ar). Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. A key visual cue is the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct floating at the surface.
-
Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash the solid with a small amount of CCl₄.
-
Transfer the filtrate to a separatory funnel. Wash sequentially with saturated NaHCO₃ (2 x 50 mL), saturated Na₂S₂O₃ (1 x 30 mL) to quench any remaining bromine, and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product, 1-(Bromomethyl)-2-(trifluoromethoxy)benzene, can be purified by vacuum distillation or flash column chromatography (hexanes/ethyl acetate gradient) to yield a colorless oil.
Self-Validation & Expected Outcome:
-
Yield: Typically 75-85%.
-
Characterization: ¹H NMR will show the disappearance of the methyl singlet (~2.2 ppm) and the appearance of a new benzylic CH₂Br singlet (~4.5 ppm).
-
Purity: Assess by GC-MS to confirm the absence of starting material and di-brominated side products.
-
Safety: CCl₄ is a toxic and ozone-depleting substance; acetonitrile is a safer alternative. NBS is a lachrymator. AIBN can decompose violently at high temperatures. Perform in a well-ventilated fume hood.
Protocol 2.2: Regioselective Electrophilic Aromatic Bromination
Objective: To synthesize 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene , creating a handle for palladium-catalyzed cross-coupling reactions.[10][11]
Rationale: Electrophilic aromatic substitution on this substrate is complex. The methyl group is an activating ortho-, para-director, while the trifluoromethoxy group is a deactivating ortho-, para-director.
-
Position 3 (ortho to both): Sterically hindered.
-
Position 4 (meta to -CH₃, para to -OCF₃): Electronically favored by the -OCF₃ group.
-
Position 5 (para to -CH₃, meta to -OCF₃): Electronically favored by the activating -CH₃ group.
-
Position 6 (ortho to -CH₃): Less hindered than position 3.
The activating effect of the methyl group typically dominates, directing substitution primarily to the para position (position 5). However, careful control of reaction conditions (low temperature, non-polar solvent) can favor substitution at position 4. This protocol targets the synthesis of the 4-bromo isomer, a known and useful building block.[10][11]
Materials and Reagents:
-
This compound (1.0 eq.)
-
Bromine (Br₂) (1.05 eq.) or N-Bromosuccinimide (1.1 eq)
-
Iron(III) bromide (FeBr₃) (0.1 eq.) or Acetic Acid as solvent/catalyst
-
Dichloromethane (CH₂Cl₂) or Acetic Acid, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Dissolve this compound (e.g., 5.0 g, 28.4 mmol) in anhydrous dichloromethane (50 mL) in a flask protected from light and equipped with a dropping funnel and magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of Bromine (4.76 g, 29.8 mmol) in 10 mL of dichloromethane.
-
Add the bromine solution dropwise to the reaction mixture over 30 minutes. Maintain the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor by GC-MS to observe the formation of the product and consumption of the starting material. Isomeric distribution should be checked.
-
Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ until the red-brown color of bromine disappears.
-
Transfer to a separatory funnel, and wash with saturated NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
The resulting crude oil will be a mixture of isomers. The desired 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene can be isolated via careful flash column chromatography or fractional distillation under reduced pressure.
Self-Validation & Expected Outcome:
-
Yield: 60-75% of the desired 4-bromo isomer after purification.
-
Characterization: ¹H NMR of the 4-bromo isomer will show three distinct aromatic proton signals, confirming the substitution pattern.
-
Purity: Isomeric purity is critical and must be confirmed by GC or ¹H NMR analysis before proceeding.
-
Safety: Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood.
Protocol 2.3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Objective: To demonstrate the utility of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene in constructing a biaryl scaffold, a common motif in pharmaceutical agents.
Rationale: The Suzuki-Miyaura reaction is a pillar of modern medicinal chemistry, enabling the formation of C(sp²)-C(sp²) bonds with high functional group tolerance. The reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron species. This protocol provides a general method for this transformation.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Materials and Reagents:
-
1-Bromo-2-methyl-4-(trifluoromethoxy)benzene (1.0 eq.)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
Toluene and Water (4:1 v/v mixture)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Protocol:
-
In a Schlenk flask, combine 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene (e.g., 1.0 g, 3.92 mmol), the arylboronic acid (1.2 eq.), and potassium carbonate (1.08 g, 7.84 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (136 mg, 0.12 mmol).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent mixture of toluene (16 mL) and water (4 mL).
-
Heat the reaction mixture to 90°C with vigorous stirring for 6-12 hours, monitoring by TLC for the disappearance of the starting bromide.
-
Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to obtain the pure biaryl product.
Self-Validation & Expected Outcome:
-
Yield: 80-95%.
-
Characterization: Successful coupling can be confirmed by LC-MS (observing the correct molecular ion peak) and ¹H/¹³C NMR, which will show signals corresponding to both aromatic fragments.
-
Purity: Purity should be >95% by HPLC for use in subsequent pharmaceutical synthesis steps.
-
Safety: Palladium catalysts can be pyrophoric. Handle bases with care.
Conclusion
This compound is a valuable and versatile starting material for accessing complex pharmaceutical intermediates. The protocols outlined in this guide provide robust and reliable methods for its selective functionalization. By targeting either the benzylic position through radical bromination or the aromatic core via electrophilic substitution, chemists can generate orthogonal synthetic handles. The subsequent application of these intermediates in powerful transformations like the Suzuki-Miyaura cross-coupling opens the door to a vast chemical space of novel, drug-like molecules. The principles and procedures detailed herein offer a foundational toolkit for any researcher looking to leverage the advantageous properties of the trifluoromethoxy group in their drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 6. nbinno.com [nbinno.com]
- 7. Fuxin Pharmaceutical Product Catalog_Page9_ChemicalBook [chemicalbook.com]
- 8. This compound [myskinrecipes.com]
- 9. Buy 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene | 261952-16-3 [smolecule.com]
- 10. 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene | C8H6BrF3O | CID 2775560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
Application Note: Regioselective Functionalization of 1-Methyl-2-(trifluoromethoxy)benzene
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
1-Methyl-2-(trifluoromethoxy)benzene, also known as 2-trifluoromethoxytoluene, is a pivotal structural motif in modern medicinal chemistry and materials science. The incorporation of the trifluoromethoxy (-OCF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable substituent in drug design.[1][2] This application note provides a comprehensive guide to the regioselective reactions of this compound, offering detailed protocols and mechanistic insights. We will explore how the competing electronic and steric effects of the methyl and trifluoromethoxy substituents can be harnessed to direct functionalization to specific positions on the aromatic ring, enabling the synthesis of diverse and valuable derivatives.
The Bedrock of Regioselectivity: Electronic and Steric Influences
The regiochemical outcome of any reaction on this compound is a direct consequence of the interplay between the two substituents. Understanding their individual directing effects is paramount for predictive synthesis.
-
The Methyl Group (-CH₃) at C1: As an alkyl group, the methyl substituent is an activating group and an ortho, para-director for electrophilic aromatic substitution (EAS).[3][4] It donates electron density to the ring primarily through an inductive effect and hyperconjugation. This increases the nucleophilicity of the ring, making it more reactive than benzene, and stabilizes the cationic intermediates (Wheland intermediates) formed during attack at the ortho (C2, C6) and para (C4) positions.
-
The Trifluoromethoxy Group (-OCF₃) at C2: This group presents a more complex electronic profile.
-
Inductive Effect (-I): The three highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect, pulling electron density away from the ring through the oxygen atom. This effect deactivates the ring towards electrophilic attack.
-
Resonance Effect (+M): The oxygen atom possesses lone pairs that can be donated into the aromatic π-system. This resonance effect increases electron density at the ortho (C1, C3) and para (C5) positions.
-
The net result is that the trifluoromethoxy group is a deactivating but ortho, para-directing substituent, similar in behavior to halogens.[5]
Competing Influences: When both groups are present, the overall reactivity and regioselectivity are determined by their combined influence. The activating methyl group will generally dominate the reaction rate, while the final substitution pattern will arise from a consensus or competition between the directing effects, further modulated by steric hindrance.
Based on this analysis, for electrophilic aromatic substitution, the primary sites of attack are predicted to be C4 (para to the activating -CH₃ group) and C6 (ortho to the -CH₃ group), with C4 generally being favored due to reduced steric hindrance.
Protocols for Electrophilic Aromatic Substitution (EAS)
EAS reactions proceed by attacking the most electron-rich and sterically accessible positions. For 2-trifluoromethoxytoluene, this is typically the C4 position.
Protocol: Regioselective Nitration
This protocol achieves mononitration, yielding primarily 1-methyl-4-nitro-2-(trifluoromethoxy)benzene . The strong activation and directing effect of the methyl group to the para position overrides other influences.
Methodology:
-
Preparation of Nitrating Mixture: In a dry, round-bottom flask equipped with a magnetic stir bar and dropping funnel, add concentrated sulfuric acid (H₂SO₄, 2.0 eq.). Cool the flask in an ice-water bath to 0-5 °C. With continuous stirring, add concentrated nitric acid (HNO₃, 1.1 eq.) dropwise, ensuring the temperature remains below 10 °C.
-
Reaction: To the cold nitrating mixture, add this compound (1.0 eq.) dropwise. The rate of addition must be controlled to maintain the internal temperature between 0 and 10 °C.
-
Stirring: After the addition is complete, allow the mixture to stir at 0-10 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice in a beaker with stirring to quench the reaction and precipitate the product. Extract the aqueous mixture with dichloromethane (3x volume). Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Summary:
| Parameter | Value/Condition | Rationale |
| Reactants | 2-Trifluoromethoxytoluene, HNO₃, H₂SO₄ | Standard reagents for electrophilic nitration.[7] |
| Stoichiometry | 1.0 : 1.1 : 2.0 | Slight excess of HNO₃ ensures complete reaction; H₂SO₄ is the catalyst. |
| Temperature | 0 °C to Room Temperature | Controls the exothermic reaction and minimizes side product formation. |
| Reaction Time | 1.5 - 2.5 hours | Typical duration for nitration; should be confirmed by monitoring. |
| Expected Outcome | Major: 4-Nitro isomer; Minor: 6-Nitro isomer | Regioselectivity is governed by the para-directing methyl group. |
graph "Nitration_Workflow" { rankdir=TB; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; edge [color="#4285F4", arrowhead=vee];// Nodes A [label="Prepare Nitrating Mixture\n(HNO₃ + H₂SO₄) @ 0-5°C"]; B [label="Add this compound\nDropwise @ 0-10°C"]; C [label="Stir & Warm to RT\n(1-2 hours)"]; D [label="Monitor by TLC/GC"]; E [label="Quench on Ice-Water"]; F [label="Extract with CH₂Cl₂"]; G [label="Wash Organics\n(H₂O, NaHCO₃, Brine)"]; H [label="Dry, Concentrate & Purify"];
// Workflow A -> B -> C -> D -> E -> F -> G -> H; }
Protocol for Directed Ortho-Metallation (DoM)
Directed ortho-metallation (DoM) is a powerful strategy to functionalize a position that is electronically disfavored in standard EAS reactions. The oxygen atom of the trifluoromethoxy group can act as a directed metalation group (DMG) , coordinating to an organolithium base and directing deprotonation to the adjacent C3 position.[8][9]
Methodology:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (n-BuLi, 1.1 eq., solution in hexanes) dropwise to the stirred solution. The solution may develop a color upon formation of the aryllithium species.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the desired electrophile. For example, to synthesize 3-methyl-2-(trifluoromethoxy)benzoic acid , bubble dry carbon dioxide (CO₂) gas through the solution for 30 minutes, or add crushed dry ice pellets.
-
Work-up: Allow the mixture to warm to room temperature. Quench by the slow addition of saturated ammonium chloride (NH₄Cl) solution. Acidify the aqueous layer with 1M hydrochloric acid (HCl) to a pH of ~2 to protonate the carboxylate.
-
Purification: Extract the product with ethyl acetate (3x volume). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude acid can be purified by recrystallization.
Data Summary:
| Parameter | Value/Condition | Rationale |
| Base | n-Butyllithium (n-BuLi) | A strong base required for aryl C-H deprotonation.[10] |
| Solvent | Anhydrous THF | A polar aprotic solvent that solvates the lithium species. |
| Temperature | -78 °C | Prevents side reactions and decomposition of the organolithium intermediate. |
| Electrophile | Carbon Dioxide (CO₂) | Traps the aryllithium to form a stable carboxylate. |
| Expected Outcome | Exclusive: 3-Substituted isomer | Regioselectivity is controlled by the -OCF₃ directing group. |
graph "DoM_Workflow" { rankdir=TB; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; edge [color="#EA4335", arrowhead=vee];// Nodes A [label="Dissolve Substrate in THF\nCool to -78°C under Argon"]; B [label="Add n-BuLi Dropwise\n(Formation of C3-anion)"]; C [label="Stir at -78°C\n(1-2 hours)"]; D [label="Quench with Electrophile\n(e.g., Dry Ice / CO₂)"]; E [label="Warm to RT & Acidify"]; F [label="Extract with Ethyl Acetate"]; G [label="Wash, Dry & Concentrate"]; H [label="Purify Product"];
// Workflow A -> B -> C -> D -> E -> F -> G -> H; }
Protocols for Palladium-Catalyzed Cross-Coupling
Cross-coupling reactions are indispensable for constructing C-C and C-N bonds. These protocols require a halogenated precursor, such as 4-bromo-1-methyl-2-(trifluoromethoxy)benzene , which can be synthesized via electrophilic bromination using Br₂ and a Lewis acid catalyst like FeBr₃, following a procedure analogous to the nitration protocol in Section 3.1.[11]
Protocol: Suzuki-Miyaura Coupling
This reaction couples the aryl bromide with an organoboron species to form a biaryl C-C bond.[12][13]
Methodology:
-
Reaction Setup: In a flask, combine 4-bromo-1-methyl-2-(trifluoromethoxy)benzene (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.), and a base like potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture under an inert atmosphere to 80-100 °C with vigorous stirring for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Protocol: Buchwald-Hartwig Amination
This powerful method forms a C-N bond between the aryl bromide and a primary or secondary amine.[14][15][16]
Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-bromo-1-methyl-2-(trifluoromethoxy)benzene (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.05 eq.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu, 1.4 eq.).
-
Solvent Addition: Add an anhydrous aprotic solvent, such as toluene or dioxane.
-
Reaction: Heat the sealed reaction vessel to 80-110 °C for 6-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and purify by column chromatography.
Summary of Regiochemical Control
| Reaction Type | Key Reagent/Condition | Primary Position Functionalized | Mechanistic Rationale |
| Electrophilic Substitution | HNO₃ / H₂SO₄ (Nitration) | C4 (para to -CH₃) | Governed by the activating, o,p-directing methyl group. |
| Electrophilic Substitution | Br₂ / FeBr₃ (Bromination) | C4 (para to -CH₃) | Governed by the activating, o,p-directing methyl group. |
| Directed Metallation | n-BuLi / -78 °C | C3 (ortho to -OCF₃) | Coordination of the base to the -OCF₃ group directs deprotonation. |
| Cross-Coupling | Pd Catalyst / Base | Depends on Precursor | The position is determined by prior halogenation (e.g., C4). |
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. researchgate.net [researchgate.net]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for Cross-Coupling Reactions with 1-Methyl-2-(trifluoromethoxy)benzene Derivatives
Introduction: The Strategic Value of the 2-Methyl-1-(trifluoromethoxy)phenyl Moiety
In the landscape of modern medicinal and agrochemical development, the strategic incorporation of fluorine-containing functional groups is a cornerstone for modulating molecular properties.[1] Among these, the trifluoromethoxy (-OCF3) group has emerged as a uniquely valuable substituent. It imparts a powerful combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character, distinct from both a simple methoxy group and a trifluoromethyl group.[2][3][4]
This guide focuses on palladium-catalyzed cross-coupling reactions involving derivatives of 1-methyl-2-(trifluoromethoxy)benzene, a scaffold of increasing importance.[5][6] The presence of the ortho-methyl group introduces steric considerations, while the potent inductive effect of the -OCF3 group significantly influences the reactivity of the aromatic ring. These protocols are designed for researchers, medicinal chemists, and process scientists aiming to leverage this versatile building block for the synthesis of complex molecular architectures. We will explore three pillars of modern cross-coupling chemistry: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond construction, and Sonogashira coupling for the introduction of alkyne functionalities.
For the purpose of these protocols, we will use 4-Bromo-1-methyl-2-(trifluoromethoxy)benzene as the exemplary starting material, as aryl halides are common and highly effective electrophiles in these transformations.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds, valued for its mild conditions and exceptional functional group tolerance.[7][8] The electron-withdrawing trifluoromethoxy group on the aryl bromide substrate generally facilitates the rate-limiting oxidative addition step of the catalytic cycle.[9]
Catalytic Cycle Diagram
Caption: Fig. 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 4'-Methoxy-2-methyl-1-(trifluoromethoxy)-[1,1'-biphenyl]
This protocol details the coupling of 4-bromo-1-methyl-2-(trifluoromethoxy)benzene with 4-methoxyphenylboronic acid.
Materials & Equipment:
-
4-Bromo-1-methyl-2-(trifluoromethoxy)benzene
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene, Anhydrous
-
Water, Degassed
-
Schlenk flask or reaction vial with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-bromo-1-methyl-2-(trifluoromethoxy)benzene (1.0 equiv, e.g., 255 mg, 1.0 mmol), 4-methoxyphenylboronic acid (1.2 equiv, 182 mg, 1.2 mmol), and potassium phosphate (2.0 equiv, 424 mg, 2.0 mmol).
-
Catalyst Preparation: In a separate small vial, pre-mix Pd(OAc)₂ (2 mol%, 4.5 mg, 0.02 mmol) and SPhos (4 mol%, 16.4 mg, 0.04 mmol) in 1 mL of anhydrous toluene. Allow the mixture to stir for 5-10 minutes.
-
Initiation: Add the catalyst pre-mixture to the Schlenk flask containing the substrates and base.
-
Solvent Addition: Add anhydrous, degassed toluene (0.2 M concentration, 5 mL) and degassed water (10% v/v, 0.5 mL) to the flask.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting bromide.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield |
| Arylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 85-95% |
| Heteroarylboronic Acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 110 | 70-90% |
| Alkyltrifluoroborate | PdCl₂(dppf) (3) | - | Cs₂CO₃ (3) | THF/H₂O | 80 | 60-80% |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[10][11] The reaction's success is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which promotes both the oxidative addition and the final reductive elimination step.[12][13]
Catalytic Cycle Diagram
Caption: Fig. 2: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol: Synthesis of N-Morpholino-4-methyl-3-(trifluoromethoxy)aniline
This protocol describes the amination of 4-bromo-1-methyl-2-(trifluoromethoxy)benzene with morpholine.
Materials & Equipment:
-
4-Bromo-1-methyl-2-(trifluoromethoxy)benzene
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, Anhydrous
-
Reaction vial with screw cap and stir bar
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Reaction Setup: Inside a glovebox, add Pd₂(dba)₃ (1.5 mol%, 13.7 mg, 0.015 mmol) and tBuXPhos (3.6 mol%, 15.3 mg, 0.036 mmol) to a reaction vial.
-
Reagent Addition: Add 4-bromo-1-methyl-2-(trifluoromethoxy)benzene (1.0 equiv, 255 mg, 1.0 mmol) and sodium tert-butoxide (1.4 equiv, 135 mg, 1.4 mmol) to the vial.
-
Solvent and Nucleophile: Add anhydrous toluene (0.5 M, 2 mL) followed by morpholine (1.2 equiv, 105 µL, 1.2 mmol).
-
Reaction: Seal the vial tightly, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir for 16-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a short plug of celite to remove palladium black and inorganic salts, washing the plug with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired arylamine.
Data Summary: Buchwald-Hartwig Amination Conditions
| Amine Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield |
| Primary Alkylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3.0) | LHMDS (1.5) | Dioxane | 80 | 75-90% |
| Secondary Cyclic Amine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 80-95% |
| Aniline | Pd₂(dba)₃ (1.0) | RuPhos (2.0) | K₂CO₃ (2.0) | t-BuOH | 110 | 70-88% |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a direct and powerful method for coupling terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds.[14][15] This transformation is fundamental for accessing precursors to conjugated materials, heterocycles, and complex natural products. The classic protocol employs a dual palladium/copper catalytic system.[16]
Catalytic Cycle Diagram
Caption: Fig. 3: Interlinked Palladium and Copper cycles in the Sonogashira reaction.
Experimental Protocol: Synthesis of 1-(Phenylethynyl)-4-methyl-2-(trifluoromethoxy)benzene
This protocol details the coupling of 4-bromo-1-methyl-2-(trifluoromethoxy)benzene with phenylacetylene.
Materials & Equipment:
-
4-Bromo-1-methyl-2-(trifluoromethoxy)benzene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), Anhydrous
-
Toluene, Anhydrous
-
Schlenk flask with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-bromo-1-methyl-2-(trifluoromethoxy)benzene (1.0 equiv, 255 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (2 mol%, 14 mg, 0.02 mmol), and CuI (4 mol%, 7.6 mg, 0.04 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) and anhydrous triethylamine (5 mL). The amine acts as both the base and a co-solvent.
-
Nucleophile Addition: Add phenylacetylene (1.1 equiv, 120 µL, 1.1 mmol) to the mixture via syringe.
-
Reaction: Stir the reaction mixture at 60 °C for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvents.
-
Extraction: Redissolve the residue in diethyl ether (25 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) to remove copper salts, followed by water (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel (typically using hexanes or a low percentage of ethyl acetate in hexanes) to yield the desired internal alkyne.
Data Summary: Sonogashira Coupling Conditions
| Alkyne Type | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield |
| Arylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (excess) | Toluene/Et₃N | 60 | 80-95% |
| Alkylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA (excess) | THF | 50 | 75-90% |
| Silylacetylene | Pd₂(dba)₃ (1.5) / P(tBu)₃ (3) | - (Copper-free) | Cs₂CO₃ (2) | Acetonitrile | 80 | 70-85% |
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. This compound [myskinrecipes.com]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. research.rug.nl [research.rug.nl]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
Einleitung: Die strategische Bedeutung von 1-Methyl-2-(trifluormethoxy)benzol im Wirkstoffdesign
Sehr geehrte Forschende, Wissenschaftler und Fachleute in der Arzneimittelentwicklung,
diese Application Note bietet eine detaillierte technische Anleitung zur Derivatisierung von 1-Methyl-2-(trifluormethoxy)benzol, einem wichtigen Baustein im modernen Wirkstoffdesign. Die einzigartige Kombination aus einer Methyl- und einer Trifluormethoxy-Gruppe an einem aromatischen Ring bietet eine vielseitige Plattform für die Synthese neuartiger Moleküle mit potenziellen therapeutischen Anwendungen.
Die Trifluormethoxy-Gruppe (-OCF₃) ist ein zunehmend wichtiger Substituent in der medizinischen Chemie. Aufgrund ihrer hohen Elektronegativität und Lipophilie wird sie oft als "Super-Halogen" oder "Pseudo-Halogen" bezeichnet.[1] Die Einbindung der -OCF₃-Gruppe in Wirkstoffkandidaten kann entscheidende pharmakokinetische Eigenschaften wie die metabolische Stabilität, die Membranpermeabilität und die Bioverfügbarkeit signifikant verbessern.[2][3][4][5] Die -OCF₃-Gruppe erhöht die Lipophilie stärker als eine Trifluormethyl-Gruppe (-CF₃) und beeinflusst das elektronische Profil des Moleküls, was zu stärkeren Protein-Ligand-Wechselwirkungen führen kann.[3][6]
Die benachbarte Methylgruppe an der ortho-Position dient nicht nur als sterischer und elektronischer Modulator, sondern auch als zusätzlicher Angriffspunkt für die Funktionalisierung. Diese Anordnung ermöglicht eine präzise Steuerung der Regioselektivität bei nachfolgenden Reaktionen und eröffnet vielfältige Wege zur komplexen Molekülarchitektur. Dieses Handbuch beschreibt die wichtigsten strategischen Ansätze zur Derivatisierung dieses Moleküls und liefert detaillierte, praxiserprobte Protokolle.
Chemische Reaktivität und strategische Überlegungen
Das Reaktionsverhalten von 1-Methyl-2-(trifluormethoxy)benzol wird durch das Zusammenspiel der beiden Substituenten bestimmt:
-
Trifluormethoxy-Gruppe (-OCF₃): Diese Gruppe wirkt stark desaktivierend auf den aromatischen Ring durch ihren negativen induktiven Effekt (-I), der durch die drei hoch elektronegativen Fluoratome verursacht wird.[7] Gleichzeitig dirigiert sie elektrophile Angriffe aufgrund des positiven mesomeren Effekts (+M) der freien Elektronenpaare am Sauerstoffatom in die ortho- und para-Positionen.[7]
-
Methyl-Gruppe (-CH₃): Als Alkylgruppe wirkt sie aktivierend durch Hyperkonjugation und einen positiven induktiven Effekt (+I). Sie ist ebenfalls ein ortho, para-Dirigent.[8][9]
Die Kombination dieser Effekte führt dazu, dass elektrophile Substitutionen bevorzugt an den Positionen 4 und 6 stattfinden, wobei sterische Hinderung die Reaktion an Position 6 begünstigen kann, während die elektronischen Effekte die Position 4 (para zur -OCF₃-Gruppe) favorisieren.
References
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. willson.cm.utexas.edu [willson.cm.utexas.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ortho-Substituted Trifluoromethoxybenzenes
Welcome to the technical support center for trifluoromethoxylation strategies. This guide is designed for researchers, medicinal chemists, and process development scientists navigating the complexities of introducing a trifluoromethoxy (OCF₃) group, particularly at the sterically hindered ortho position of a benzene ring. The unique electronic properties and conformational behavior of the OCF₃ group make it a highly desirable substituent in modern drug discovery, yet its installation presents significant synthetic challenges.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address common issues encountered during synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis and reactivity of trifluoromethoxybenzenes.
Question: Why is the direct synthesis of ortho-substituted trifluoromethoxybenzenes so challenging?
Answer: The difficulty stems from a combination of electronic, steric, and reagent-based challenges:
-
Lack of Directing Influence: In standard electrophilic aromatic substitution (EAS) on trifluoromethoxybenzene, the -OCF₃ group is a deactivating yet ortho, para-director.[2][3] However, due to the steric bulk of the trifluoromethoxy group, electrophilic attack strongly favors the para position, often leading to minimal yields of the desired ortho isomer.[2]
-
Reagent Instability: The trifluoromethoxide anion (⁻OCF₃), a potential nucleophile, is inherently unstable and prone to decomposition into fluoride and fluorophosgene, limiting its utility in nucleophilic aromatic substitution (SₙAr) with ortho-haloarenes.[4][5]
-
Absence of Electrophilic Sources: A stable and effective electrophilic "OCF₃⁺" source for direct C-H functionalization does not currently exist, which hampers the most straightforward approach to arene trifluoromethoxylation.[5]
-
Harsh Classical Methods: Traditional methods, such as the chlorination of anisoles followed by a halogen-fluorine exchange (Halex reaction) with HF or SbF₃, require high temperatures and aggressive reagents that are incompatible with many functional groups.[1][6]
Question: I'm observing a very low yield of the ortho isomer during nitration of trifluoromethoxybenzene. Is this expected?
Answer: Yes, this is entirely expected. The trifluoromethoxy group's directing effect in electrophilic aromatic substitution is a classic example of competing electronic and steric influences. While the oxygen's lone pairs can donate into the ring via resonance to stabilize the intermediates for ortho and para attack, the group's strong inductive withdrawal (-I effect) deactivates the ring overall.[2][3] Critically, the steric hindrance imposed by the bulky -OCF₃ group significantly disfavors attack at the adjacent ortho positions. Consequently, electrophiles show a pronounced preference for the more accessible para position.
| Reaction | Ortho Isomer (%) | Para Isomer (%) | Meta Isomer (%) | Source |
| Nitration | ≤ 10% | ~90% | Trace amounts | [2][7] |
| Halogenation | Low | Major | Not Observed | [2] |
Question: What are the most viable modern strategies to achieve high ortho-selectivity?
Answer: The most successful and widely adopted strategy for synthesizing ortho-trifluoromethoxylated arenes, particularly anilines, is a two-step sequence involving an intramolecular rearrangement.[1][8] This pathway circumvents the issues of poor directing effects in EAS. The general workflow is:
-
O-Trifluoromethylation: An N-aryl hydroxylamine derivative is treated with a trifluoromethyl source, such as a Togni reagent, to form a stable N-(trifluoromethoxy)amino intermediate.[8][9]
-
Thermal OCF₃ Migration: Upon heating, this intermediate undergoes a rearrangement where the OCF₃ group migrates specifically to an open ortho position on the aromatic ring.[9][10]
This method is powerful because the final C-O bond is formed through an intramolecular process, guaranteeing ortho-selectivity. However, a key limitation is that the product inherently contains an amino group (or a derivative) ortho to the new OCF₃ substituent.[1]
Section 2: Troubleshooting Guide: The Intramolecular OCF₃ Migration Pathway
This section focuses on the most common and effective method for generating ortho-trifluoromethoxylated anilines and addresses specific experimental failures.
Workflow: OCF₃ Migration for Ortho-Selectivity
Caption: Key stages of the ortho-selective trifluoromethoxylation process.
Question: My initial O-trifluoromethylation of the N-hydroxyacetamido substrate (Step 1) is giving a low yield. What went wrong?
Answer: Low yields in the first step are typically traced back to reagent purity, reaction atmosphere, or the choice of base.
-
Potential Cause 1: Radical Scavenging. The mechanism is proposed to involve radical intermediates.[8] The presence of oxygen or other radical scavengers can interfere with the reaction.
-
Solution: While the reaction can often be run under ambient atmosphere, if yields are low, try performing the reaction under an inert atmosphere (Nitrogen or Argon). Using degassed chloroform as the solvent can also improve yields.[10]
-
-
Potential Cause 2: Inappropriate Base. The reaction requires a catalytic amount of a non-nucleophilic base to deprotonate the hydroxylamine. Using a strong, nucleophilic base can lead to side reactions with the Togni reagent.
-
Solution: Cesium carbonate (Cs₂CO₃) is reported to be highly effective.[9] If Cs₂CO₃ is not working, other mild inorganic bases like K₂CO₃ can be screened, but avoid strong organic bases or hydroxides.
-
-
Potential Cause 3: Substrate or Reagent Decomposition. The N-hydroxyacetamido precursor or the Togni reagent may be of poor quality or have degraded.
-
Solution: Ensure the Togni reagent is stored properly, away from light and moisture. Re-purify the N-hydroxyacetamido substrate via recrystallization or column chromatography before use.
-
Question: The OCF₃ migration (Step 2) is not proceeding to completion, or I'm getting a complex mixture of products. How can I fix this?
Answer: This is a common and critical issue, almost always related to temperature and the electronic nature of your substrate. The migration proceeds through a high-energy nitrenium ion intermediate, and its formation is the rate-limiting step.[1][10]
-
Potential Cause 1: Insufficient Thermal Energy. The heterolytic cleavage of the N–OCF₃ bond requires significant thermal energy.[10]
-
Solution: The reaction temperature is critical. For electron-neutral or electron-rich arenes, 120 °C in nitromethane is often sufficient.[9] However, for substrates bearing electron-withdrawing groups (e.g., esters, nitriles), the formation of the nitrenium ion is energetically disfavored. In these cases, the temperature must be increased, sometimes up to 140 °C, to drive the reaction to completion.[10] Always use a sealed pressure vessel for temperatures above the solvent's boiling point.
-
-
Potential Cause 2: Incorrect Solvent Choice. The solvent must be high-boiling and polar enough to support the ionic intermediates of the rearrangement.
-
Potential Cause 3: Steric Hindrance at Both Ortho Positions. If both ortho positions are blocked by other substituents, the migration cannot occur.
-
Solution: This method is only viable if at least one ortho C-H bond is available for the rearrangement. Re-evaluate your synthetic strategy if the target molecule is 2,6-disubstituted.
-
Troubleshooting Flowchart: OCF₃ Migration Step
Caption: Decision tree for troubleshooting the thermal OCF₃ migration step.
Section 3: Experimental Protocols
The following is a representative protocol for the two-step synthesis of an ortho-trifluoromethoxylated aniline derivative, adapted from published procedures.[9][10]
Protocol: Synthesis of Methyl 4-Acetamido-3-(trifluoromethoxy)benzoate
Part A: Synthesis of Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (Intermediate 2a)
-
Reagent Preparation: To a 50 mL round-bottom flask, add methyl 4-(N-hydroxyacetamido)benzoate (1a) (2.00 g, 9.56 mmol, 1.0 equiv), 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II) (3.63 g, 11.5 mmol, 1.2 equiv), and cesium carbonate (Cs₂CO₃) (311 mg, 0.956 mmol, 0.1 equiv).
-
Reaction Setup: Add a magnetic stir bar and 20 mL of chloroform (CHCl₃).
-
Reaction Execution: Stir the mixture vigorously at room temperature (approx. 25 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material (1a) is consumed.
-
Workup and Purification:
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (2a) as a white solid.
-
Part B: Synthesis of Methyl 4-Acetamido-3-(trifluoromethoxy)benzoate via OCF₃ Migration (Product 3a)
-
Reaction Setup: To a 50 mL pressure vessel, add the intermediate 2a (2.51 g, 9.05 mmol, 1.0 equiv), a magnetic stir bar, and nitromethane (MeNO₂) (9.05 mL, to make a 1.0 M solution).
-
Reaction Execution:
-
Seal the pressure vessel tightly.
-
Place the vessel in a preheated oil bath at 120 °C.
-
Stir the reaction mixture at this temperature for 12-16 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
-
Workup and Purification:
-
Cool the reaction vessel to room temperature before carefully opening it.
-
Concentrate the mixture under reduced pressure to remove the nitromethane.
-
Purify the resulting crude solid by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the final product, methyl 4-acetamido-3-(trifluoromethoxy)benzoate (3a).
-
References
- 1. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 8. Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Purification of 1-Methyl-2-(trifluoromethoxy)benzene
Document ID: TSG-CHEM-2401A
Last Updated: January 5, 2026
Welcome to the technical support center for the purification of 1-Methyl-2-(trifluoromethoxy)benzene (CAS No. 42908-77-0). This guide is designed for researchers, chemists, and drug development professionals who require this compound in high purity for their work. As an important intermediate in the pharmaceutical and agrochemical industries, its purity is paramount for reliable downstream applications.
This document provides in-depth, experience-based answers to common challenges encountered during purification, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: Initial Purity Assessment & Impurity Profiling
Before attempting any purification, a clear understanding of the sample's composition is critical. Rushing into a purification workflow without proper analysis can lead to wasted time and material.
Q1: What are the most effective methods for assessing the purity of my crude this compound sample?
A1: A multi-faceted analytical approach is recommended for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary and most powerful tool. It separates volatile components and provides their mass spectra, allowing for the identification of impurities. A high-resolution capillary column is essential for separating closely related isomers.[1][2][3]
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: As a fluorinated compound, ¹⁹F NMR is exceptionally informative. The trifluoromethoxy (-OCF₃) group provides a strong, clear singlet in a region of the spectrum that is typically free from other signals. The chemical shift of this group is highly sensitive to its electronic environment.[4][5] Therefore, positional isomers will have distinct ¹⁹F chemical shifts, allowing for their direct observation and quantification.
-
¹H and ¹³C NMR Spectroscopy: These standard techniques are crucial for confirming the overall structure of the main product and identifying non-fluorinated impurities.
-
Thin-Layer Chromatography (TLC): While less quantitative, TLC is an invaluable, rapid technique for monitoring reaction progress and scouting for appropriate solvent systems for column chromatography.
Q2: What are the common impurities I should expect in my crude product?
A2: Impurities typically arise from the synthetic route used. The synthesis of aromatic trifluoromethyl ethers often involves multi-step processes like chlorination/fluorination sequences or direct trifluoromethoxylation.[6][7] Consequently, the expected impurities fall into several classes.
| Impurity Class | Specific Examples | Origin | Key Analytical Signature |
| Positional Isomers | 1-Methyl-3-(trifluoromethoxy)benzene (meta) 1-Methyl-4-(trifluoromethoxy)benzene (para) | Non-selective substitution reactions on the toluene ring. | Different retention times in GC.[1][2] Distinct chemical shifts in ¹⁹F NMR.[8][9] |
| Incomplete Reaction | Starting materials (e.g., o-cresol, trifluoromethoxylation reagent). | Unoptimized reaction conditions (time, temperature, stoichiometry). | Peaks corresponding to starting materials in GC-MS and NMR. |
| Synthesis Byproducts | Chlorinated intermediates (e.g., 1-methyl-2-(trichloromethoxy)benzene) | Common synthesis route involves a trichloromethoxy intermediate.[6][7] | Higher mass peaks in GC-MS, absence of fluorine signals in ¹⁹F NMR. |
| Hydrolysis Products | 2-Methylphenol (o-cresol) | Exposure of the product or intermediates to water/moisture, especially under non-neutral pH.[10][11] | Phenolic proton signal in ¹H NMR; characteristic mass spectrum in GC-MS. |
Section 2: Troubleshooting Purification Workflows
Achieving >99.5% purity often requires a carefully selected and optimized purification strategy. The following workflow provides a logical approach to tackling a crude sample.
Caption: Decision workflow for purifying this compound.
Troubleshooting Fractional Distillation
Distillation is often the most scalable and economical method for purifying liquids. However, separating positional isomers can be challenging due to their similar physical properties.
Q3: My fractional distillation is not effectively separating the ortho, meta, and para isomers. What am I doing wrong?
A3: This is a common and expected challenge. Positional isomers often have very close boiling points, making standard distillation ineffective.[12][13] For example, the boiling points of ortho, meta, and para-xylene are 144 °C, 139 °C, and 138 °C, respectively. A similar small difference is expected for your isomers.
The Causality: The separation efficiency of a distillation column depends on the number of theoretical plates. A greater number of plates allows for the separation of compounds with closer boiling points.
Troubleshooting Protocol: High-Efficiency Fractional Vacuum Distillation
-
Select the Right Equipment:
-
Use a vacuum-jacketed Vigreux column or, for maximum efficiency, a packed column (e.g., with Raschig rings or metal sponge). A column length of at least 30-50 cm is recommended.
-
Ensure all glassware joints are perfectly sealed using high-vacuum grease.
-
-
Operate Under Vacuum:
-
Reducing the pressure significantly lowers the boiling point, which prevents potential thermal decomposition of the compound.
-
A lower temperature also often increases the relative volatility difference between isomers, aiding separation.[14]
-
-
Control the Reflux Ratio:
-
Slowly heat the distillation pot using an oil bath to achieve a steady boil.
-
Allow the vapor to rise and equilibrate within the column for at least 30 minutes before collecting any distillate. This establishes the temperature gradient.
-
Set a high reflux ratio (e.g., 10:1), meaning for every 10 drops of condensate that return to the column, only 1 drop is collected. This maximizes the number of vaporization-condensation cycles and improves separation.
-
-
Maintain a Slow Take-off Rate:
-
Collect the distillate at a very slow rate (e.g., 1 drop every 5-10 seconds). Fast collection destroys the column's equilibrium.
-
-
Monitor and Analyze Fractions:
-
Monitor the head temperature closely. A stable temperature indicates a pure fraction is being collected. A rising temperature indicates the next component is beginning to distill.
-
Collect multiple small fractions and analyze each one by GC or ¹⁹F NMR to determine their composition.
-
Q4: My product appears to be darkening or decomposing in the distillation pot. How can I prevent this?
A4: Darkening suggests thermal decomposition. The trifluoromethoxy group can be susceptible to hydrolysis under harsh conditions, potentially reverting to a phenol.[10]
The Causality: High temperatures, especially in the presence of acidic or basic impurities, can catalyze decomposition reactions.
Solutions:
-
Use Vacuum Distillation: This is the most critical step. By lowering the boiling point, you reduce thermal stress on the molecule.
-
Perform a Pre-Wash: Before distilling, wash the crude product with a dilute sodium bicarbonate solution to neutralize any acidic impurities, followed by a water wash and drying with a desiccant like anhydrous magnesium sulfate.
-
Add a Boiling Aid: Use fresh boiling chips or a magnetic stir bar to ensure smooth boiling and prevent bumping, which can lead to localized overheating.
Troubleshooting Flash Column Chromatography
Chromatography is the preferred method when distillation fails or when dealing with thermally sensitive compounds.
Q5: The positional isomers are co-eluting on my silica gel column. How can I achieve baseline separation?
A5: Co-elution of isomers is a classic chromatography challenge.[15] Separation relies on exploiting subtle differences in polarity and interaction with the stationary phase.
The Causality: The ortho, meta, and para isomers have very similar polarities. Standard solvent systems may not have sufficient resolving power.
Troubleshooting Protocol: Optimizing Isomer Separation
-
Stationary Phase Selection:
-
Standard silica gel (230-400 mesh) is a good starting point.[16]
-
For very difficult separations, consider specialty phases. A pentafluorophenyl (PFP) stationary phase can offer unique selectivity for halogenated compounds and aromatic positional isomers due to π-π and dipole-dipole interactions.[17]
-
-
Solvent System Optimization (The Key Step):
-
Goal: Find a solvent system where the desired product (ortho isomer) has an Rf value of ~0.25-0.35 on a TLC plate.[18]
-
Strategy: Use a very non-polar mobile phase. Start with pure n-hexane or heptane and gradually add a slightly more polar solvent like dichloromethane or toluene in small increments (e.g., 1-5%). Avoid highly polar solvents like ethyl acetate or methanol initially, as they will likely cause all isomers to elute together.
-
Example Gradient:
-
Equilibrate the column with 100% n-heptane.
-
Load the sample.
-
Elute with 100% n-heptane.
-
Slowly increase the polarity with a shallow gradient, e.g., to 2% dichloromethane in heptane over 10-15 column volumes.
-
-
-
Proper Column Packing and Loading:
-
A perfectly packed, air-free column is essential. A poorly packed column will lead to band broadening and poor separation.
-
Load the crude sample in a minimal amount of the initial mobile phase or adsorb it onto a small amount of silica gel ("dry loading"). Dry loading often provides sharper bands and better resolution.[16]
-
Q6: I'm getting a low yield after column chromatography. Where is my product going?
A6: Low recovery can be due to irreversible adsorption or on-column decomposition.
The Causality: Silica gel is slightly acidic and can strongly bind to certain compounds or catalyze their degradation. While this compound is relatively stable, trace impurities in your sample might be more susceptible.
Solutions:
-
Deactivate the Silica: If you suspect decomposition, you can neutralize the silica gel. Before packing the column, prepare a slurry of the silica in your mobile phase containing ~0.5-1% triethylamine. This will neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Consider using neutral alumina as the stationary phase if silica proves problematic.
-
Check for Streaking on TLC: If your compound streaks on the TLC plate, it's a strong indicator of an issue with the stationary phase. Adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the TLC developing chamber can diagnose if pH is the issue.[18]
Section 3: Frequently Asked Questions (FAQs)
Q7: For a large-scale purification (>100 g), what is the most practical starting approach?
A7: For larger scales, a two-stage approach is most efficient. First, perform a simple (non-fractional) vacuum distillation to remove non-volatile baseline impurities and any low-boiling solvents. This provides a significantly cleaner starting material for the second, more precise purification step, which would be a high-efficiency fractional vacuum distillation as described in Q3.
Q8: What are the primary safety considerations when handling this compound?
A8: While a specific safety data sheet (SDS) for this compound should always be consulted, related compounds like (trifluoromethoxy)benzene are flammable liquids and can cause skin and eye irritation.[19]
-
Handling: Always work in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and nitrile gloves.
-
Fire Safety: Keep away from heat, sparks, and open flames. Ensure fire-extinguishing equipment (e.g., a dry chemical or CO₂ extinguisher) is accessible.
Q9: How should I properly store the purified this compound?
A9: To maintain its purity, store the compound in a tightly sealed amber glass bottle to protect it from light and moisture. Store the bottle in a cool, dry, and well-ventilated area designated for flammable liquids, away from incompatible materials like strong oxidizing agents.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. agilent.com [agilent.com]
- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Phenol - Wikipedia [en.wikipedia.org]
- 12. US1940065A - Separatrion and purification of ortho, meta and para xylene - Google Patents [patents.google.com]
- 13. ijarse.com [ijarse.com]
- 14. US2129908A - Separation of ortho-, meta-, and para-phenylphenols - Google Patents [patents.google.com]
- 15. waters.com [waters.com]
- 16. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 17. agilent.com [agilent.com]
- 18. orgsyn.org [orgsyn.org]
- 19. (Trifluoromethoxy)benzene CAS#: 456-55-3 [m.chemicalbook.com]
Technical Support Guide: Synthesis of 1-Methyl-2-(trifluoromethoxy)benzene and Management of Common Side Products
Introduction: 1-Methyl-2-(trifluoromethoxy)benzene, also known as 2-(trifluoromethoxy)toluene, is a critical building block in the pharmaceutical and agrochemical industries. The introduction of the trifluoromethoxy (-OCF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and biological activity.[1] However, its synthesis is not without challenges. The harsh reagents and conditions often required can lead to a variety of side products, complicating purification and reducing overall yield. This guide provides researchers and drug development professionals with a comprehensive troubleshooting framework, structured in a question-and-answer format, to anticipate, identify, and mitigate the formation of common impurities during synthesis.
Section 1: Frequently Asked Questions (FAQs) About Common Side Products
This section addresses the most common issues and impurities encountered during the synthesis of this compound, which typically starts from o-cresol (2-methylphenol).
Q1: After my reaction, I've isolated the product, but GC-MS analysis shows significant contamination with compounds of the same mass. What are they?
A: The most likely contaminants are positional isomers: 1-methyl-3-(trifluoromethoxy)benzene and 1-methyl-4-(trifluoromethoxy)benzene. These arise if your starting material, o-cresol, was not isomerically pure. Commercial cresols are often produced as mixtures of o-, m-, and p-isomers.[2] Since these isomers have very similar chemical reactivity and physical properties, they will react alongside the o-cresol to produce the corresponding trifluoromethoxy-toluene isomers.
Why this is critical: These positional isomers often have very close boiling points, making them exceptionally difficult to separate from the desired product by standard fractional distillation.
Table 1: Physical Properties of Trifluoromethoxy-Toluene Isomers
| Compound | CAS Number | Molecular Weight | Boiling Point (°C) |
| This compound | 42908-77-0 | 176.14 | ~135-136 °C (est.) |
| 1-Methyl-3-(trifluoromethoxy)benzene | 706-27-4 | 176.14 | ~134-135 °C (est.) |
| 1-Methyl-4-(trifluoromethoxy)benzene | 705-54-4 | 176.14 | ~134-135 °C (est.) |
Note: Boiling points are estimated based on related structures and may vary with pressure.
Q2: My reaction involves a two-step chlorination/fluorination sequence. My crude product shows multiple fluorine and chlorine-containing species. What could they be?
A: In a typical two-step synthesis, o-cresol is first reacted with a chlorinating agent (e.g., carbon tetrachloride or phosgene derivatives) to form an intermediate like 2-methylphenyl trichloromethyl ether (Ar-O-CCl₃).[3] This is subsequently fluorinated using reagents like antimony trifluoride (SbF₃) or anhydrous hydrogen fluoride (aHF).[4][5] Incomplete fluorination is a common issue, leading to a mixture of partially fluorinated intermediates.
Common intermediates you may observe include:
-
Dichlorofluoro-intermediate: 1-(Dichlorofluoromethoxy)-2-methylbenzene (Ar-O-CFCl₂)
-
Chlorodifluoro-intermediate: 1-(Chlorodifluoromethoxy)-2-methylbenzene (Ar-O-CF₂Cl)
-
Unreacted Chloro-intermediate: 1-(Trichloromethoxy)-2-methylbenzene (Ar-O-CCl₃)
The presence of these species points directly to insufficient fluorinating agent, low reaction temperature, or inadequate reaction time during the fluorination step.
Q3: I've noticed aromatic signals in my ¹H NMR that are shifted and split in unexpected ways, and my mass spec suggests the addition of a chlorine atom to the product. How is this possible?
A: This side product is likely a chlorinated derivative of your target molecule, such as chloro-1-methyl-2-(trifluoromethoxy)benzene. This occurs via electrophilic aromatic substitution on the electron-rich toluene ring. During the initial chlorination step (e.g., with CCl₄ or Cl₂), the conditions can sometimes be harsh enough to promote chlorination of the aromatic ring itself, not just the methoxy precursor. This is especially true if Lewis acid catalysts are present, which strongly activate the ring towards electrophilic attack.
Q4: Besides specific side products, my overall yield is low and I have a significant amount of dark, tarry residue. What causes this decomposition?
A: The synthesis of aryl trifluoromethyl ethers often requires high temperatures and highly corrosive reagents like anhydrous hydrogen fluoride (aHF).[5][6] These harsh conditions can lead to the decomposition of both the starting materials and the product. The methyl group on the cresol ring is susceptible to oxidation or other transformations, and the aromatic ring itself can undergo polymerization or charring, resulting in the formation of intractable tars and a corresponding loss of yield.
Section 2: Troubleshooting Guide: Minimizing Side Product Formation
| Issue | Probable Cause(s) | Recommended Solution(s) |
| High Levels of Unreacted o-Cresol | 1. Insufficient stoichiometry of the trifluoromethylating agent. 2. Reaction temperature too low or reaction time too short. 3. Poor quality or deactivated reagents. | 1. Use a slight excess (1.1-1.5 equivalents) of the key reagent. 2. Carefully optimize reaction temperature and time, monitoring progress by TLC or GC. 3. Ensure reagents are fresh and anhydrous, particularly for moisture-sensitive reactions. |
| Presence of Positional Isomers | 1. Use of a mixed-isomer cresol starting material. | 1. Crucial Step: Procure and verify the purity of your o-cresol starting material (>99.5% isomeric purity is recommended). 2. Always run a GC analysis on the starting material before beginning the synthesis to confirm its isomeric purity. |
| Partially Fluorinated Intermediates | 1. Incomplete fluorination reaction. 2. Insufficient amount of fluorinating agent (e.g., aHF, SbF₃). 3. Reaction pressure or temperature not maintained in the optimal range.[5] | 1. Increase reaction time or temperature for the fluorination step. 2. Ensure a sufficient molar excess of the fluorinating agent is used. 3. For reactions in an autoclave, ensure proper sealing and maintain the target pressure and temperature throughout the reaction.[5] |
| Ring-Chlorinated Byproducts | 1. Chlorination conditions are too harsh (excessive temperature or time). 2. Presence of unintended Lewis acid catalysts promoting electrophilic substitution. | 1. Reduce the temperature of the chlorination step. 2. Minimize the reaction time to what is necessary for the formation of the Ar-O-CCl₃ intermediate. 3. Ensure all glassware is scrupulously clean and free of metal residues that could act as catalysts. |
Section 3: Illustrative Synthetic Workflow & Mechanistic Overview
A prevalent industrial method for preparing aryl trifluoromethyl ethers is the two-step sequence starting from the corresponding phenol. The diagram below outlines the primary synthetic pathway for this compound from o-cresol, highlighting the key junctures where side products are formed.
Caption: Synthetic pathway and side product formation.
Experimental Protocol: Two-Step Synthesis from o-Cresol
Disclaimer: This protocol is illustrative. All procedures involving hazardous materials like chlorine, anhydrous hydrogen fluoride, and high-pressure reactors must be conducted by trained personnel with appropriate safety precautions and engineering controls.
Step 1: Chlorination of o-Cresol [3][7]
-
In a reactor equipped for heating, stirring, and gas inlet/outlet, charge high-purity o-cresol and a suitable solvent (e.g., p-chlorotrifluoromethylbenzene can be used as a solvent to simplify downstream processing).[7]
-
Heat the mixture to reflux (e.g., 130-140 °C).
-
While stirring vigorously, slowly introduce chlorine gas. Concurrently, add a radical initiator like azobisisobutyronitrile (AIBN) dissolved in the solvent.[7]
-
Maintain the temperature and continue the addition over several hours. Monitor the reaction progress by GC to track the conversion of o-cresol to the trichloromethyl ether intermediate.
-
Once the reaction is complete, purge the system with nitrogen to remove excess chlorine and HCl byproduct. The resulting crude trichloromethyl intermediate is often used directly in the next step.[5]
Step 2: Fluorination of the Trichloromethyl Intermediate [5]
-
Transfer the crude intermediate from Step 1 into a suitable high-pressure autoclave (e.g., Hastelloy or SS 316).
-
Carefully charge anhydrous hydrogen fluoride (aHF) into the autoclave.
-
Seal the reactor and begin heating with stirring. A typical temperature range is 80-100 °C, which will generate significant autogenous pressure (e.g., up to 30-35 kg/cm ²).[5]
-
Maintain the reaction at temperature and pressure for 4-6 hours, or until GC analysis of a carefully vented sample shows complete conversion.
-
After cooling, cautiously vent the excess aHF and HCl gas.
-
The crude product is then typically washed with water or a mild base to neutralize residual acid, the organic layer is separated, and the product is purified.[7]
Purification: The primary method for purification is fractional distillation under reduced pressure. However, as noted in Table 1, separation from positional isomers is extremely challenging. If high purity is required, preparative chromatography may be necessary, though this is often not feasible on an industrial scale.
References
- 1. This compound [myskinrecipes.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Preparation method of (trifluoromethoxy)benzene compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
Technical Support Center: Stability of the Trifluoromethoxy Group Under Acidic Conditions
Welcome to the Technical Support Center for molecules containing the trifluoromethoxy (OCF3) group. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the unique properties of this functional group and require a deep understanding of its stability profile, particularly in acidic environments. Here, we address common questions and troubleshooting scenarios encountered during synthesis, formulation, and stability studies.
Frequently Asked Questions (FAQs)
Q1: How stable is the trifluoromethoxy (OCF3) group under typical acidic conditions used in organic synthesis?
The trifluoromethoxy group is renowned for its exceptional chemical stability, which is a key reason for its prevalence in pharmaceuticals and agrochemicals.[1] It is generally considered to be robust under a wide range of acidic conditions commonly employed in synthetic organic chemistry. This stability is attributed to the strong carbon-fluorine bonds and the electron-withdrawing nature of the three fluorine atoms, which strengthens the C-O bond.[1] Compared to its non-fluorinated analog, the methoxy group (-OCH3), the OCF3 group is significantly more resistant to acidic cleavage.[2]
Q2: Can the trifluoromethoxy group be cleaved under any acidic conditions?
While exceptionally stable, the OCF3 group is not completely inert. Cleavage can be induced under extremely harsh acidic conditions, typically involving superacids or a combination of a strong Lewis acid and a fluoride source at elevated temperatures. For instance, treatment of trifluoromethoxybenzenes with hydrogen fluoride (HF) in the presence of a Lewis acid like antimony pentafluoride (SbF5) can lead to the cleavage of the trifluoromethyl group.[3][4][5] However, these conditions are far more aggressive than those typically used in routine synthesis or formulation.
Q3: I am observing unexpected degradation of my OCF3-containing compound in an acidic medium. What could be the cause?
If you observe degradation, it is more likely that other functional groups in your molecule are the source of instability. Before suspecting OCF3 cleavage, it is crucial to evaluate the stability of other potentially labile moieties such as esters, amides, ketals, or other protecting groups.[2]
Troubleshooting Steps:
-
Full Compound Stability Assessment: Conduct a forced degradation study under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to create a comprehensive stability profile of your molecule.[6][7][8]
-
Isolate the OCF3 Moiety's Contribution: If possible, synthesize and test a simpler analog of your compound that contains the OCF3 group but lacks other potentially labile functionalities. This can help determine if the OCF3 group is indeed the point of degradation.
-
Analyze Degradation Products: Use analytical techniques such as LC-MS and ¹⁹F NMR to identify the degradation products. The presence of phenols or fluoride ions in the reaction mixture would be indicative of OCF3 cleavage.[9]
Q4: How can I analytically monitor the stability of the OCF3 group in my experiments?
¹⁹F NMR spectroscopy is a powerful and direct technique for monitoring the integrity of the trifluoromethoxy group.[10][11] The OCF3 group gives a characteristic singlet in the ¹⁹F NMR spectrum, and its disappearance or the appearance of new fluorine-containing signals would indicate a reaction or degradation.[12][13]
Key Analytical Techniques:
-
¹⁹F NMR Spectroscopy: Provides a direct and quantitative measure of the OCF3 group's presence.
-
LC-MS/MS: Can be used to detect the parent compound and any potential degradation products. Monitoring for the mass of the corresponding phenol (resulting from O-CF3 cleavage) is a key diagnostic step.[9][14][15][16]
-
Ion Chromatography: Can be employed to detect the release of fluoride ions into the reaction medium, which would be a direct consequence of OCF3 group degradation.
Troubleshooting Guides
Scenario 1: Unexpected Peak in HPLC During Acidic Workup
Issue: After an acidic workup (e.g., with 1M HCl), a new, more polar peak appears in the HPLC chromatogram of my OCF3-containing compound.
dot graph TD { A[Start: Unexpected Peak Observed] --> B{Is the OCF3 group the only functional group present?}; B -->|Yes| C{Could it be an isomer or salt form?}; B -->|No| D{Hypothesis: Another functional group is degrading}; C --> E[Action: Analyze by LC-MS and 2D NMR to confirm structure]; D --> F[Action: Review literature for stability of other functional groups present]; F --> G{Is a labile group present (e.g., ester, Boc-amine)?}; G -->|Yes| H[Conclusion: Degradation of the labile group is the likely cause]; G -->|No| I[Action: Conduct forced degradation on a simple OCF3-arene analog]; I --> J{Does the analog degrade?}; J -->|Yes| K[Conclusion: Extreme conditions may be cleaving the OCF3 group. Re-evaluate workup conditions.]; J -->|No| L[Conclusion: A complex intramolecular reaction may be occurring.]; }
Troubleshooting workflow for an unexpected HPLC peak.
Scenario 2: Low Yield in a Reaction Involving a Strong Lewis Acid
Issue: I am using a strong Lewis acid (e.g., AlCl₃, TiCl₄) in a reaction with my trifluoromethoxy-substituted arene, and I am getting a low yield of the desired product along with some unidentified byproducts.
Possible Cause: While the OCF3 group is generally stable, very strong Lewis acids, especially at elevated temperatures, can potentially coordinate to the oxygen atom and weaken the C-O bond, leading to side reactions or cleavage.
Recommendations:
-
Screen Weaker Lewis Acids: Explore milder Lewis acids (e.g., ZnCl₂, FeCl₃, Sc(OTf)₃) that can catalyze the desired reaction without affecting the OCF3 group.
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Control Stoichiometry: Use the minimum effective amount of the Lewis acid.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere to prevent the ingress of moisture, which can exacerbate the activity of some Lewis acids.
Experimental Protocols
Protocol 1: Forced Degradation Study of an OCF3-Containing Compound Under Acidic Stress
This protocol outlines a general procedure for assessing the stability of a trifluoromethoxy-containing compound under acidic conditions, as recommended by ICH guidelines.[6][7][8]
Objective: To determine the intrinsic stability of an OCF3-containing compound and to generate potential degradation products for analytical method development.
Materials:
-
OCF3-containing compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sulfuric acid (H₂SO₄), 0.1 M and 1 M
-
Sodium hydroxide (NaOH) for neutralization
-
Class A volumetric flasks and pipettes
-
HPLC system with UV and/or MS detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of your compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile/water).
-
Acidic Stress Conditions:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl, 1 M HCl, 0.1 M H₂SO₄, and 1 M H₂SO₄.
-
Prepare a control sample by adding an equal volume of water to an aliquot of the stock solution.
-
-
Incubation:
-
Incubate all solutions at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
-
Sample Quenching:
-
Immediately cool the withdrawn aliquots to room temperature.
-
Neutralize the acidic samples with an appropriate amount of NaOH to a pH of ~7.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Quantify the amount of the parent compound remaining and any degradation products formed.
-
Data Interpretation:
-
A degradation of 5-20% is generally considered suitable for method validation.[17][18]
-
If no degradation is observed, consider using more forcing conditions (higher acid concentration, higher temperature, or longer incubation time).
-
If significant degradation occurs rapidly, use milder conditions.
| Stress Condition | Temperature (°C) | Time (hours) | % Degradation (Example) |
| 0.1 M HCl | 60 | 24 | < 1% |
| 1 M HCl | 60 | 24 | 8% |
| 1 M H₂SO₄ | 80 | 48 | 15% |
Example data from a forced degradation study.
Mechanistic Insights
While direct cleavage of the Ar-OCF₃ bond is energetically unfavorable, if it were to occur under superacidic conditions, it would likely proceed through protonation of the ether oxygen, followed by nucleophilic attack by a counter-ion or another molecule.
dot graph G { layout=dot; rankdir=LR; node [shape=plaintext];
}
Proposed high-energy pathway for OCF3 cleavage.
Conclusion
The trifluoromethoxy group is an exceptionally stable functional group that can withstand a wide array of acidic conditions. In instances of unexpected compound degradation, it is prudent to first investigate other potentially labile functional groups within the molecule. Direct cleavage of the OCF3 group is a rare event that requires harsh, superacidic conditions. A systematic approach using forced degradation studies and robust analytical techniques like ¹⁹F NMR and LC-MS is essential for accurately characterizing the stability of any novel OCF3-containing compound.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Dications in superacid HF/SbF5: When superelectrophilic activation makes possible fluorination and/or C–H bond activation (2012) | Agnès Martin-Mingot | 5 Citations [scispace.com]
- 5. High efficiency of superacid HF-SbF5 for the selective decrystallization-depolymerization of cellulose to glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. scispace.com [scispace.com]
- 9. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]
- 14. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 15. egrove.olemiss.edu [egrove.olemiss.edu]
- 16. researchgate.net [researchgate.net]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. sgs.com [sgs.com]
Technical Support Center: Optimizing the Synthesis of 1-Methyl-2-(trifluoromethoxy)benzene
Introduction: The incorporation of the trifluoromethoxy (–OCF₃) group into organic molecules is a critical strategy in modern drug discovery and materials science. This moiety can significantly enhance metabolic stability, lipophilicity, and binding affinity.[1] 1-Methyl-2-(trifluoromethoxy)benzene, synthesized from o-cresol, is a valuable building block. However, its synthesis is often plagued by challenges such as low yields, competing side reactions, and difficult purifications. This guide provides a structured, in-depth troubleshooting framework for researchers to overcome these common hurdles and improve synthetic outcomes.
Part 1: Foundational Knowledge: Selecting a Synthetic Pathway
The optimal route to this compound from o-cresol depends on available reagents, scale, and tolerance for multi-step procedures. The primary strategies involve either direct, one-pot O-trifluoromethylation of the phenolic hydroxyl group or multi-step sequences that modify the hydroxyl group prior to fluorination.
Caption: Decision workflow for synthesizing the target compound.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.
Q1: My overall yield is low when using a direct O-trifluoromethylation approach (e.g., with a Togni reagent). What are the primary factors to investigate?
A1: Low yields in direct O-trifluoromethylation of phenols are typically traced back to four key areas: incomplete deprotonation, suboptimal solvent choice, reagent stability, or inappropriate temperature.
-
Mechanistic Insight: Electrophilic trifluoromethylating agents (e.g., Togni, Umemoto reagents) require a nucleophilic oxygen to attack the electrophilic "CF₃⁺" source.[2] The neutral hydroxyl group of o-cresol is a poor nucleophile. Therefore, quantitative conversion to the more potent nucleophile, the phenoxide anion, is paramount for high efficiency.
-
Troubleshooting Steps:
-
Base Selection & Stoichiometry: Ensure you are using a strong, non-nucleophilic base to fully deprotonate the o-cresol. Sodium hydride (NaH) is an excellent choice as it irreversibly forms the sodium phenoxide and hydrogen gas.[3] Use at least 1.1 equivalents to ensure complete conversion. Weaker bases like triethylamine or carbonates may result in an equilibrium that leaves substantial unreacted phenol.
-
Solvent Effects: The solvent can dramatically influence reactivity. Highly coordinating solvents can complex with the trifluoromethylating reagent, reducing its electrophilicity.
-
Recommendation: Screen polar aprotic, non-coordinating solvents. Dichloromethane (DCM) and acetonitrile (MeCN) are common starting points.[4]
-
-
Reagent Quality: Hypervalent iodine reagents can be sensitive to moisture.[3] Ensure you are using a fresh, properly stored batch of the reagent.
-
Temperature Control: While many reactions proceed at room temperature, some substrates require heating to overcome the activation energy.[3] Conversely, if reagent decomposition is suspected, cooling the reaction (e.g., to 0 °C) during the addition of the trifluoromethylating agent may be beneficial.
-
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH), 1.1 eq. | Irreversible and complete deprotonation to the highly nucleophilic phenoxide.[3] |
| Solvent | Acetonitrile (MeCN) or Dichloromethane (DCM) | Polar aprotic solvents that solubilize reagents without strong coordination. |
| Temperature | 0 °C to Room Temperature | Start at 0 °C during addition to control exotherms, then allow to warm to RT. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture from degrading the base and trifluoromethylating reagent. |
Q2: I am observing a significant amount of a constitutional isomer byproduct. How can I improve selectivity for O-trifluoromethylation over C-trifluoromethylation?
A2: The formation of methyl-(trifluoromethyl)phenol isomers indicates a competing electrophilic aromatic substitution (C-trifluoromethylation) on the electron-rich aromatic ring. This is a common problem with activated phenols like cresols. Selectivity is almost entirely controlled by the nucleophilicity of the oxygen atom versus the aromatic ring.
-
Mechanistic Insight: The phenoxide anion is orders of magnitude more nucleophilic at the oxygen atom than the aromatic ring is for C-alkylation. If the phenol is not fully deprotonated, the electrophilic CF₃⁺ source can attack the aromatic ring directly, particularly at the ortho and para positions activated by the hydroxyl and methyl groups.
-
Solution Workflow: The key is to ensure that the phenoxide is the dominant reactive species before the trifluoromethylating agent is introduced.
Caption: O-Trifluoromethylation vs. C-Trifluoromethylation.
-
Procedural Fix: Modify your procedure to be a two-step, one-pot sequence:
-
Dissolve the o-cresol in your anhydrous solvent (e.g., THF or MeCN) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add sodium hydride (NaH) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for another 30 minutes to ensure complete deprotonation (cessation of H₂ evolution).
-
Re-cool the solution to 0 °C and then add the solution of the trifluoromethylating agent dropwise.
-
Q3: I am attempting a two-step synthesis via an aryl xanthate, but the final fluorinative desulfurization step is low-yielding. What should I check?
A3: This powerful two-step method transforms the phenol into an O-aryl xanthate, which is then converted to the trifluoromethyl ether.[4] Failure in the second step typically points to issues with the fluorinating agent, the choice of activator, or reaction conditions.
-
Mechanistic Insight: The conversion of the xanthate to the trifluoromethyl ether involves a fluorinative desulfurization reaction. Reagents like XtalFluor-E ([Et₂NSF₂]BF₄) serve as the fluoride source, but require an oxidant or halonium source to activate the thiocarbonyl group of the xanthate, making it susceptible to nucleophilic fluoride attack.[4][5]
-
Troubleshooting Steps:
-
Verify Xanthate Purity: Ensure the xanthate intermediate from the first step is pure. Impurities can interfere with the fluorination step.
-
Choice of Activator: XtalFluor-E alone is often insufficient. It requires a co-oxidant. Trichloroisocyanuric acid (TCCA) and N-fluorobenzenesulfonimide (NFSI) are effective activators for this transformation.[4] If your reaction is failing, ensure you are including one of these essential reagents.
-
Reaction Conditions: This step typically requires elevated temperatures. A common condition is heating in a solvent like 1,2-dichloroethane (DCE) at 80 °C.[4] Ensure your reaction is reaching and maintaining the target temperature for several hours.
-
Moisture Control: While the reaction can tolerate some water (sometimes added as a co-reagent with TCCA), the process should be conducted in a sealed vessel to prevent excessive moisture ingress and loss of volatile reagents.[4]
-
Q4: How should I approach the purification of this compound?
A4: Purification is critical for obtaining the final product in high purity. The strategy depends on the primary impurities present.
-
Initial Workup:
-
Quench: Carefully quench the reaction mixture, typically with saturated aqueous sodium bicarbonate (NaHCO₃) or water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate or DCM.
-
Aqueous Wash: Wash the combined organic layers with water and then brine to remove water-soluble impurities and salts.[6]
-
Acidic Impurity Removal: A key step is to wash the organic layer with a dilute base solution (e.g., 1M NaOH). This will deprotonate and extract any unreacted acidic starting material (o-cresol) into the aqueous layer, greatly simplifying the final purification.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[6]
-
-
Final Purification:
-
Silica Gel Chromatography: This is the most common method. The product is relatively nonpolar. A gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate) is typically effective for separating the product from nonpolar byproducts and residual reagent components.[6]
-
Distillation: If the synthesis is performed on a larger scale and the product is free from impurities with similar boiling points, vacuum distillation can be an effective purification method.[7]
-
Part 3: Experimental Protocols
Protocol 1: Direct O-Trifluoromethylation of o-Cresol using a Togni Reagent
This protocol is a representative example and may require optimization for specific Togni reagents and scales.
-
Preparation: To an oven-dried round-bottom flask under an argon atmosphere, add anhydrous acetonitrile (MeCN, 0.2 M relative to o-cresol).
-
Deprotonation: Add o-cresol (1.0 eq.). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise over 5 minutes.
-
Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes, then remove the ice bath and stir for an additional 30 minutes at room temperature.
-
Reagent Addition: Re-cool the mixture to 0 °C. In a separate flask, dissolve 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni Reagent I, 1.2 eq.) in a minimal amount of anhydrous MeCN. Add this solution dropwise to the reaction mixture over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with 1M NaOH (2x), water (1x), and brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by silica gel column chromatography (hexanes/ethyl acetate gradient).
References
- 1. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,4-Bis(trifluoromethyl)-benzene synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [guidechem.com]
Overcoming regioselectivity issues in trifluoromethoxybenzene synthesis
Welcome to the technical support center for trifluoromethoxyarene synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing the trifluoromethoxy (–OCF₃) group onto aromatic systems. The unique electronic properties of the –OCF₃ moiety—highly lipophilic and strongly electron-withdrawing—make it a valuable substituent in modern drug discovery and materials science.[1][2] However, controlling the position of its installation (regioselectivity) remains a significant synthetic challenge.
This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during experimental work. Our goal is to move beyond simple protocols and explain the underlying principles that govern regiochemical outcomes, empowering you to make informed decisions in your synthetic design.
Troubleshooting Guide: Common Regioselectivity Problems
This section addresses specific, problem-oriented challenges in a question-and-answer format.
Problem 1: My direct C-H trifluoromethoxylation is unselective and yields an inseparable mixture of isomers.
Question: I am attempting a radical C-H trifluoromethoxylation on a monosubstituted benzene derivative using a photoredox catalyst and an OCF₃ source. The reaction works, but I'm getting a mixture of ortho, meta, and para products that are difficult to separate. How can I improve the regioselectivity?
Answer: This is a common issue with direct C-H functionalization on unactivated or weakly biased arenes. The regiochemical outcome of radical trifluoromethoxylation is primarily dictated by the inherent electronic properties of the substrate rather than steric hindrance.[3]
Causality Analysis:
-
Electron-Withdrawing Groups (EWGs): Substrates bearing EWGs (e.g., -CN, -CO₂Me, -CF₃) generally favor trifluoromethoxylation at the meta-position, as this is the least electron-deficient site for radical attack. These substrates also tend to give higher overall yields.[3][4]
-
Electron-Donating Groups (EDGs): Substrates with EDGs (e.g., -Me, -OMe) are more activated towards radical attack but often yield a mixture of ortho and para isomers, with selectivity being poor.
Solutions & Protocols:
-
Embrace Electronic Bias: If your substrate has a strong EWG, lean into the inherent meta-selectivity. If you require the meta isomer, this is the most direct route. Conversely, if you desire an ortho or para product from an EWG-substituted arene, a direct C-H functionalization is unlikely to be effective, and you should consider an alternative strategy.
-
Switch to a Directed C-H Functionalization Strategy: For high-value substrates where a specific isomer is required, employing a directing group is the most robust strategy. This approach overrides the substrate's natural electronic bias by positioning the reaction at a specific C-H bond, typically ortho to the directing group.
-
Consider a Pre-Functionalized Substrate: If direct C-H functionalization proves intractable, the most reliable solution is to change your synthetic approach entirely. Start with a precursor that already contains a functional handle (e.g., a phenol, an aniline, or an aryl halide) at the desired position for trifluoromethoxylation. This converts the problem from a C-H functionalization challenge to a more predictable C-O or C-X bond-forming reaction.
Decision Workflow for Direct C-H Trifluoromethoxylation
Caption: Decision tree for selecting a trifluoromethoxylation strategy.
Problem 2: I require an ortho-trifluoromethoxylated aniline, but all direct methods yield the para isomer or complex mixtures.
Question: My target molecule contains an aniline moiety with an OCF₃ group positioned ortho to the amino group. Direct trifluoromethoxylation of the parent aniline or its protected form is unselective. How can I achieve this specific substitution pattern?
Answer: This is a classic regioselectivity challenge where a specialized, indirect method provides a highly effective solution. A powerful strategy developed for this exact purpose involves the O-trifluoromethylation of a protected N-aryl-hydroxylamine followed by a thermal, intramolecular OCF₃ group migration. This rearrangement is exceptionally selective for the ortho position.[1][6]
Causality Analysis:
The reaction proceeds in two key stages:
-
O-Trifluoromethylation: An N-aryl-hydroxylamine precursor is treated with an electrophilic CF₃⁺ source, such as a Togni or Umemoto reagent, to form an N-aryl-N-(trifluoromethoxy)amine intermediate.[1][5]
-
Ortho-Selective Rearrangement: Upon heating, the N-O bond undergoes heterolytic cleavage. The resulting trifluoromethoxy species is then delivered intramolecularly to the ortho C-H bond of the aromatic ring, affording the desired product with high regioselectivity.[7] Even when two non-identical ortho positions are available, selectivity is often high, although mixtures can occur.[1]
Experimental Protocol: Ortho-Trifluoromethoxylation of an Aniline Derivative
This protocol is adapted from methodologies described by Ngai and coworkers.[1]
Step 1: Synthesis of N-Aryl-N-hydroxylamine Precursor
-
This step is substrate-dependent. Typically, it involves the reduction of a corresponding nitroarene to the hydroxylamine using a reagent like zinc dust in aqueous ammonium chloride or catalytic hydrogenation under controlled conditions. The resulting hydroxylamine is often protected in situ (e.g., with acetic anhydride or benzoyl chloride) to yield the stable N-acyl-N-aryl-hydroxylamine.
Step 2: O-Trifluoromethylation of the Hydroxylamine
-
To a solution of the protected N-aryl-N-hydroxylamine (1.0 equiv) in anhydrous chloroform (CHCl₃, 0.1 M), add cesium carbonate (Cs₂CO₃, 0.1 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.2 equiv) portion-wise over 5 minutes.[8]
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Upon completion, dilute the reaction with dichloromethane (DCM) and wash with water. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude N-aryl-N-(trifluoromethoxy)amine intermediate is often used in the next step without further purification.
Step 3: Thermal OCF₃ Migration
-
Dissolve the crude intermediate from Step 2 in nitromethane (MeNO₂) or acetonitrile (MeCN) (0.05 M).
-
Heat the solution to 80–140 °C. The optimal temperature depends on the electronic nature of the arene; electron-poor substrates generally require higher temperatures.[1]
-
Monitor the reaction by TLC or LC-MS for the formation of the product and disappearance of the intermediate.
-
Once complete, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the ortho-trifluoromethoxylated aniline product.
Workflow for Ortho-Selective Trifluoromethoxylation
Caption: Synthetic workflow for ortho-selective aniline trifluoromethoxylation.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental differences in regioselectivity between radical, electrophilic, and nucleophilic trifluoromethoxylation methods?
A1: The regioselectivity is governed by completely different principles for each mechanistic class:
-
Radical C-H Trifluoromethoxylation: This method involves the direct reaction of an OCF₃ radical with an arene C-H bond. Selectivity is primarily controlled by the electronics of the arene. The OCF₃ radical is electrophilic, so it preferentially attacks the most electron-rich positions. However, for arenes with electron-withdrawing groups, the reaction is often directed to the meta position, which is the least deactivated site.[3]
-
Electrophilic Aromatic Substitution (SEAr): This applies when an already-formed trifluoromethoxybenzene is subjected to further functionalization (e.g., nitration, halogenation). The -OCF₃ group is an unusual substituent: it is strongly deactivating due to its inductive electron-withdrawing effect, but it is an ortho, para-director due to resonance donation from the oxygen lone pairs. It exhibits a very strong preference for para substitution unless that position is blocked.[9]
-
Nucleophilic Aromatic Substitution (SNAr) / Cross-Coupling: In these methods, the regioselectivity is predetermined by the position of a leaving group (typically a halide) on the aromatic ring. For example, in the copper-mediated trifluoromethoxylation of an aryl iodide, the OCF₃ group will replace the iodine atom.[10][11] The challenge here is not controlling regioselectivity during the OCF₃ installation but rather synthesizing the correctly substituted aryl halide precursor.
Q2: How do I choose the most appropriate trifluoromethoxylating reagent for my reaction?
A2: The choice of reagent is critically linked to your synthetic strategy (i.e., which bond you intend to form).
| Reagent Class | Representative Reagent(s) | Primary Application | Key Considerations |
| Electrophilic CF₃⁺ Sources | Togni Reagents[8][12], Umemoto Reagents[13][14] | O-Trifluoromethylation of phenols and alcohols.[1][6] | Can sometimes lead to competing C-trifluoromethylation, especially with electron-rich phenols.[6] Umemoto's original reagents required very low temperatures, though newer generations are more user-friendly.[6][15] |
| Radical OCF₃ Sources | Bis(trifluoromethyl)peroxide (BTMP)[3], Photoredox-activated reagents[4] | Direct C-H trifluoromethoxylation of arenes and heteroarenes.[3][4] | Regioselectivity is substrate-controlled. Requires careful optimization of photocatalyst, solvent, and light source. |
| Nucleophilic OCF₃⁻ Sources | In situ generated AgOCF₃[2], (E)-O-trifluoromethyl-benzaldoximes (TFBO)[16] | Trifluoromethoxylation of alkyl halides; directed C-H functionalization. | The trifluoromethoxide anion is inherently unstable, so these reagents act as effective transfer agents.[3] Silver-based methods can be costly. |
Q3: Is it possible to achieve meta-selective trifluoromethoxylation?
A3: Achieving meta-selectivity is one of the more significant challenges in this field. There are two primary approaches:
-
Substrate Control: As mentioned in Troubleshooting Problem 1, if your arene bears a strong electron-withdrawing, meta-directing group (like -CN or -NO₂), direct radical C-H trifluoromethoxylation will inherently favor the meta position relative to that group.[3] This is the most straightforward method if your target's substitution pattern allows for it.
-
Directing Group Control: For arenes that lack a suitable electronic bias, a meta-directing group strategy is required. While less common than ortho-directing strategies, methods are emerging. For instance, ruthenium catalysis in combination with a carboxylate directing group has been shown to achieve meta-selective alkylation, and similar principles can be applied to design fluoralkoxylation reactions.[15] This remains an active area of research, and often a multi-step classical synthesis may be more practical than a challenging C-H functionalization.
References
- 1. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 7. mdpi.com [mdpi.com]
- 8. Togni reagent II - Wikipedia [en.wikipedia.org]
- 9. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Nucleophilic trifluoromethylation of aryl halides with methyl trifluoroacetate | Semantic Scholar [semanticscholar.org]
- 12. Togni reagent - Enamine [enamine.net]
- 13. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to the Purification of 1-Methyl-2-(trifluoromethoxy)benzene
Welcome to the technical support resource for professionals working with 1-Methyl-2-(trifluoromethoxy)benzene. This guide is structured to provide direct, actionable solutions to common purification challenges encountered in research and development settings. As a key building block in medicinal chemistry and materials science, the purity of this compound is paramount for reliable downstream applications. This document moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Part 1: Impurity Profiling & Analysis - Frequently Asked Questions
This section addresses the foundational questions regarding the identification and characterization of impurities commonly found in this compound.
Q1: What are the most probable impurities in my crude sample of this compound?
The impurity profile of your sample is intrinsically linked to its synthetic route. Trifluoromethoxylation of arenes can be a complex process, often leading to a mixture of related compounds.[1] Understanding these potential contaminants is the first step toward devising an effective purification strategy.
Common Impurity Classes:
-
Positional Isomers: The most common and challenging impurities are the positional isomers: 1-methyl-3-(trifluoromethoxy)benzene and 1-methyl-4-(trifluoromethoxy)benzene.[2][3] These form during the trifluoromethoxylation of toluene or o-cresol derivatives due to competing directing effects on the aromatic ring. Their similar physicochemical properties make them difficult to separate by standard distillation.
-
Unreacted Starting Materials: Depending on the synthesis, residual starting materials such as o-cresol or halogenated precursors may be present.
-
Reaction Byproducts: Side reactions can introduce a variety of impurities. For instance, if nitrating agents are used in a multi-step synthesis, nitrated versions of the product or starting materials like 1-Methyl-2-nitro-3-(trifluoromethyl)benzene or 1-Methyl-2-nitro-4-(trifluoromethyl)benzene could be formed.[4][5] Incomplete reactions during syntheses starting from chlorinated precursors can also leave residual chlorinated species.[6]
-
Degradation Products: The trifluoromethoxy group can be sensitive to harsh acidic or basic conditions, potentially leading to hydrolysis and the formation of phenolic impurities, which often impart a yellow or brown color to the final product.
Q2: Which analytical techniques are best for assessing purity and identifying these specific impurities?
A multi-pronged analytical approach is essential for a comprehensive purity assessment. No single technique provides a complete picture; instead, they offer complementary information.
Table 1: Comparison of Recommended Analytical Techniques
| Technique | Primary Use & Strengths | Limitations |
|---|---|---|
| GC-MS | Workhorse for Purity & Isomer Identification. Excellent for separating volatile compounds like positional isomers and providing mass data for unambiguous identification of byproducts.[7][8] | Not suitable for non-volatile impurities (e.g., inorganic salts). Requires thermal stability of the analyte. |
| ¹⁹F NMR | Definitive for Fluorinated Species. Provides a clear and quantitative signal for the -OCF₃ group, allowing for rapid assessment of the presence of different fluorinated isomers, each with a distinct chemical shift.[7] | Does not provide information on non-fluorinated impurities. |
| ¹H NMR | Structural Confirmation & Non-Fluorinated Impurities. Confirms the overall structure and can detect proton-containing impurities like residual solvents or starting materials (e.g., o-cresol). | Aromatic region can be complex and overlapping, making quantification of isomers challenging without deconvolution. |
| HPLC | High-Resolution Separation. Particularly powerful when using fluorinated stationary phases, which can resolve isomers that co-elute on standard GC columns.[9][10] | Requires development of a suitable method (mobile phase, column selection). Mass spectrometry detection (LC-MS) is needed for definitive peak identification. |
Part 2: Troubleshooting Guide for Common Purification Challenges
This section provides direct answers and protocols for specific issues you may encounter during purification.
Q3: My analytical data shows significant contamination with positional isomers. How can I achieve high isomeric purity (>99.5%)?
This is the most frequent and critical challenge. Due to their nearly identical boiling points, fractional distillation is often ineffective for separating positional isomers of trifluoromethoxy-substituted toluenes. The solution lies in leveraging the unique properties of the fluorine atoms through specialized chromatography.
Core Strategy: Fluorous Affinity Chromatography
The principle behind this technique is "like dissolves like." Fluorinated stationary phases exhibit strong, selective interactions with fluorinated analytes.[11] This "fluorophilicity" provides a powerful separation mechanism that is orthogonal to the hydrophobicity-based separation of standard reversed-phase (C18) columns.[10]
Table 2: Comparison of Chromatographic Phases for Isomer Separation
| Stationary Phase | Separation Principle | Performance for Fluorinated Isomers | Rationale |
|---|---|---|---|
| Silica Gel | Polarity (Adsorption) | Poor to Moderate | Isomers have very similar polarity, leading to poor resolution. |
| C18 (Reversed-Phase) | Hydrophobicity | Moderate | Separation is possible but often requires long run times and extensive method optimization. Isomers have very similar hydrophobicity. |
| PFP (Pentafluorophenyl) | π-π, Dipole-Dipole, Hydrophobic, Fluorous | Excellent | The electron-deficient fluorinated ring offers multiple interaction modes, providing unique selectivity for halogenated and aromatic compounds.[9] |
| TDF (Tridecafluoro) | Fluorous Affinity | Excellent | The high fluorine content creates strong selective retention for fluorinated molecules, making it ideal for separating compounds based on their degree and location of fluorination.[11] |
Troubleshooting Protocol: Isomer Separation via Preparative HPLC
-
Column Selection: Start with a Pentafluorophenyl (PFP) column. It offers a versatile set of interaction mechanisms that are highly effective for aromatic isomers.
-
Mobile Phase Screening: Begin with a simple mobile phase, such as a gradient of acetonitrile in water.
-
Optimization: If co-elution persists, systematically adjust the mobile phase. Consider using methanol instead of acetonitrile, or adding a small percentage of an alternative solvent like 2,2,2-trifluoroethanol, which can enhance selectivity for fluorinated analytes.[12]
-
Scale-Up: Once analytical separation is achieved, scale the method to a preparative column for bulk purification.
Q4: My final product has a persistent yellow or brown tint. What causes this discoloration and how do I remove it?
Discoloration is almost always due to trace amounts of highly conjugated or phenolic impurities formed through degradation or as byproducts. These can be chromatographically challenging to remove and are often present at levels too low to detect easily by NMR.
Root Cause Analysis & Solution Workflow
Caption: Troubleshooting workflow for product discoloration.
Protocol: Dilute Base Wash for Phenolic Impurity Removal
-
Dissolution: Dissolve the impure product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Causality: The mild base deprotonates the acidic phenolic impurities, forming water-soluble phenoxide salts that partition into the aqueous layer.
-
Separation: Drain the aqueous layer. Repeat the wash 1-2 times until the aqueous layer is colorless.
-
Neutralization & Drying: Wash the organic layer with brine to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the decolorized product.
Part 3: Standard Operating Protocol (SOP) for Purity Analysis
A robust analytical method is crucial for quality control. This SOP outlines a standard GC-MS procedure for routine purity assessment.
SOP: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a stock solution of your sample at approximately 1 mg/mL in a high-purity solvent like ethyl acetate or dichloromethane.
-
Prepare a calibration standard of a certified reference material of this compound, if available.
-
-
Instrumentation & Conditions:
-
GC Column: A mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point for resolving isomers and other non-polar byproducts. For enhanced isomer separation, a more polar column may be required.[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes. (This program should be optimized based on the specific impurity profile).
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram. Calculate the area percent for the main peak to determine purity.
-
Identify impurity peaks by comparing their mass spectra to library databases (e.g., NIST) and known fragmentation patterns of potential impurities.
-
Confirm the identity of isomers by comparing retention times with authentic standards, if available.
-
Workflow Diagram: Post-Synthesis Workup & Purification
Caption: General workflow from crude reaction mixture to high-purity product.
References
- 1. Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CID 161117661 | C16H14F6O2 | CID 161117661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methyl-4-(trifluoromethoxy)benzene | CymitQuimica [cymitquimica.com]
- 4. 1-Methyl-2-nitro-3-(trifluoromethyl)benzene 92891-23-1 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. tsijournals.com [tsijournals.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. silicycle.com [silicycle.com]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Trifluoromethoxylation Reactions with HF & HF-Derived Reagents
Welcome to the technical support center for trifluoromethoxylation reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing the trifluoromethoxy (-OCF₃) group, particularly when hydrogen fluoride (HF) or its derivatives are involved, either directly as a reagent or indirectly in the synthesis of the trifluoromethoxylation agent. The trifluoromethoxy group is of immense interest in drug discovery and materials science due to its unique electronic properties and high lipophilicity.[1][2] However, its installation can be challenging.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. My goal is to provide not just solutions, but also the underlying chemical principles to empower you to diagnose and resolve issues in your own research.
Section 1: Core Troubleshooting - Low or No Product Yield
Low or no yield of the desired trifluoromethoxylated product is the most common issue. The root cause often lies in the stability of the reagents, the reaction setup, or competing side reactions.
Question 1: My reaction has stalled, and I'm observing no conversion to the desired aryl trifluoromethyl ether. What are the likely causes?
Answer: Stalled reactions are often traced back to issues with the fluorinating source or the stability of key intermediates. When using methods that rely on HF, such as the fluorination of aryl trichloromethyl ethers, the activity of the HF source is paramount.
-
Cause A: Inactive HF Source: Anhydrous HF is highly reactive and can be neutralized by moisture. If your HF source has been compromised by atmospheric moisture, its efficacy will be dramatically reduced. Similarly, complexes like Pyridine-HF can degrade over time.
-
Cause B: Unstable Precursors: The traditional Yagupolskii method involves the conversion of a phenol to a trichloromethyl ether, which is then fluorinated with HF or SbF₃/HF.[1][3] The trichloromethyl ether intermediate can be unstable, especially with electron-rich aromatic systems, and may decompose before fluorination.
-
Cause C: Lewis Acid Catalyst Deactivation: In reactions requiring a Lewis acid catalyst (e.g., SbCl₅ with SbF₃/HF), the catalyst can be poisoned by impurities in the substrate or solvent.[3][4] Water is a common culprit.
Troubleshooting Protocol: Verifying Reagent Activity and Optimizing Conditions
-
Reagent Verification:
-
Use freshly opened or properly stored anhydrous HF.
-
For Pyridine-HF, consider titrating a small sample to determine its HF content if degradation is suspected.
-
If synthesizing a trifluoromethoxylation reagent (e.g., an Umemoto or Togni-type reagent), ensure the precursors are pure and the synthesis is performed under strictly anhydrous conditions.[5][6]
-
-
Reaction Setup:
-
Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).
-
Use anhydrous solvents. Consider passing solvents through a column of activated alumina.
-
Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.
-
-
Substrate and Precursor Stability:
-
If preparing a trichloromethyl ether intermediate, use it immediately after purification.
-
For sensitive substrates, consider alternative, milder methods that do not require harsh acidic conditions.
-
Question 2: I'm seeing a complex mixture of products and very little of my desired trifluoromethoxylated compound. What side reactions should I be aware of?
Answer: The formation of multiple products points towards competing reaction pathways. The nature of these side products can provide valuable clues about what is going wrong.
-
Cause A: C-Trifluoromethylation: With electrophilic trifluoromethylating reagents (e.g., Togni or Umemoto reagents), phenols can undergo competitive C-trifluoromethylation at the aromatic ring, especially at the ortho and para positions, in addition to the desired O-trifluoromethylation.[5] This is particularly prevalent with electron-rich phenols.
-
Cause B: Friedel-Crafts-type Reactions and Decomposition: Under strongly acidic conditions (HF/Lewis acid), trifluoromethoxybenzenes can become unstable. The trifluoromethyl group can be cleaved, leading to Friedel-Crafts-type reactions where one molecule of the substrate reacts with another, forming complex diarylmethane structures (e.g., p-rosolic acids).[3]
-
Cause C: Incomplete Fluorination: In the chlorine-fluorine exchange method, incomplete reaction can lead to a mixture of the desired -OCF₃ product along with -OCF₂Cl and -OCFCl₂ intermediates.
Visualizing the Competing Pathways:
Caption: Competing O- vs. C-trifluoromethylation pathways for phenols.
Troubleshooting Strategies for Improving Selectivity:
-
Solvent and Base Selection: For electrophilic trifluoromethylations, the choice of solvent and base can influence the O/C selectivity. Non-polar solvents may favor O-trifluoromethylation. The use of a hindered non-nucleophilic base is often crucial.[7]
-
Temperature Control: Lowering the reaction temperature can sometimes suppress undesired side reactions, which may have a higher activation energy.
-
Stoichiometry and Addition Rate: Carefully control the stoichiometry of the reagents. In some cases, slow addition of the trifluoromethylating reagent can improve selectivity.
-
Monitoring the Reaction: Use techniques like TLC, GC-MS, or ¹⁹F NMR to monitor the reaction progress. This can help you identify the optimal reaction time to maximize the yield of the desired product before it degrades or further reacts.
Section 2: Reagent and Substrate-Specific Issues
Different methods for trifluoromethoxylation come with their own unique sets of challenges. This section addresses problems specific to common strategies.
Question 3: I am using an oxidative desulfurization-fluorination method with Pyridine-HF and an N-haloimide (e.g., DBH), but my yields are inconsistent. Why?
Answer: This powerful method, which converts xanthates to trifluoromethyl ethers, is sensitive to several factors.[4][7]
-
Cause A: Xanthate Quality: The xanthate precursor, derived from the corresponding alcohol or phenol, must be pure. Impurities can interfere with the oxidative fluorination.
-
Cause B: HF Content in Pyridine-HF: The commercially available 70% HF/30% pyridine mixture is commonly used. However, its exact HF content can vary and may decrease over time due to the volatility of HF. This stoichiometry is critical for the reaction's success.
-
Cause C: Oxidant Reactivity: The choice and amount of N-haloimide oxidant (like 1,3-dibromo-5,5-dimethylhydantoin - DBH) are crucial. Too little will result in incomplete conversion, while too much can lead to undesired bromination of the aromatic ring.[7]
Table 1: Key Parameters for Oxidative Desulfurization-Fluorination
| Parameter | Recommendation | Rationale |
| Xanthate Purity | >95% | Impurities can consume the oxidant or interfere with the fluorination. |
| Pyridine-HF | Use fresh, commercially available 70/30 or 50/50 mix. | Ensures sufficient fluoride source and consistent reaction medium. |
| Oxidant | Typically 1.5-2.5 equivalents of DBH or NBS. | Must be optimized for the specific substrate to balance conversion and side reactions. |
| Temperature | Often performed at 0 °C to room temperature. | Helps to control the exothermic nature of the reaction and improve selectivity. |
Question 4: My substrate has a basic functional group (e.g., an amine or pyridine), and the trifluoromethoxylation is failing. What is the issue?
Answer: Basic functional groups are often incompatible with trifluoromethoxylation methods that are performed under acidic conditions or use electrophilic reagents.
-
Cause A: Acid-Base Neutralization: In methods using HF or a strong Brønsted acid, a basic group on the substrate will be protonated.[7] This can deactivate the substrate towards the desired reaction. The protonated basic group can also alter the electronic properties of the molecule, further inhibiting the reaction.
-
Cause B: Reaction with Electrophilic Reagents: Basic nitrogen atoms can act as nucleophiles and react with electrophilic trifluoromethylating reagents, leading to N-trifluoromethylation or decomposition of the reagent.
Troubleshooting Workflow for Basic Substrates:
Caption: A protecting group strategy for trifluoromethoxylation of basic substrates.
Solutions:
-
Protecting Groups: The most common solution is to protect the basic functional group before the trifluoromethoxylation step. For example, an amine can be protected as an amide or a carbamate. After the -OCF₃ group has been installed, the protecting group can be removed.
-
Alternative Methodologies: Consider methods that are more tolerant of basic functional groups. For instance, some silver-mediated trifluoromethoxylation reactions have shown compatibility with a wider range of functional groups.[2][8]
Section 3: Safety and Handling with HF
Working with hydrogen fluoride requires stringent safety protocols due to its extreme toxicity and corrosiveness.[9][10]
Question 5: What are the essential safety precautions when setting up a reaction involving HF or Pyridine-HF?
Answer: All work with HF must be conducted with the utmost care and preparation.
Mandatory Safety Protocols:
-
Engineered Controls:
-
Fume Hood: All manipulations of HF and its solutions must be performed in a properly functioning chemical fume hood.[9][10] The sash should be kept as low as possible.
-
Materials: Use compatible labware made of polyethylene, polypropylene, or Teflon. HF reacts with glass, ceramics, and many metals.[9]
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[9][10]
-
Gloves: Use heavy-duty butyl or neoprene gloves over a pair of nitrile gloves. Check gloves for any pinholes before use.
-
Body Protection: Wear a lab coat (preferably a chemically resistant one), long pants, and closed-toe shoes.
-
-
Emergency Preparedness:
-
Calcium Gluconate: An accessible tube of 2.5% calcium gluconate gel must be available in the lab. All personnel must know its location and how to apply it in case of skin contact.[9]
-
Safety Shower and Eyewash: Ensure immediate access to a safety shower and eyewash station.
-
Spill Kit: Have an HF-specific spill kit ready. Do not use standard spill kits, as they may react with HF.
-
Question 6: How do I properly quench a reaction containing HF and handle the waste?
Answer: Quenching HF reactions and neutralizing the resulting waste must be done carefully to manage the exothermic reaction and prevent the release of HF gas.
Quenching and Neutralization Protocol:
-
Cooling: Cool the reaction mixture in an ice bath before quenching.
-
Slow Addition: Slowly and carefully add the reaction mixture to a stirred, cooled slurry of a neutralizing agent like calcium hydroxide or calcium carbonate in a large plastic container.[11] This will precipitate the fluoride as insoluble and much safer calcium fluoride (CaF₂).
-
pH Check: After the addition is complete, continue stirring and check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Waste Disposal: The resulting slurry should be disposed of as hazardous waste according to your institution's guidelines. Do not pour HF waste down the drain.
By understanding the underlying chemistry and potential pitfalls of trifluoromethoxylation reactions, and by adhering to strict safety protocols when handling HF, you can effectively troubleshoot experiments and safely achieve your synthetic goals.
References
- 1. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 5. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 6. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 11. benchchem.com [benchchem.com]
Scalable synthesis of 1-Methyl-2-(trifluoromethoxy)benzene for industrial applications
Welcome to the technical support center for the scalable synthesis of 1-Methyl-2-(trifluoromethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the industrial-scale production of this key intermediate. Our focus is to bridge the gap between laboratory-scale discovery and robust, scalable manufacturing, ensuring scientific integrity and operational excellence.
The trifluoromethoxy group (-OCF₃) is of significant interest in medicinal and agrochemical chemistry due to its unique electronic properties, high lipophilicity, and metabolic stability. The synthesis of aryl trifluoromethyl ethers, such as this compound, from readily available phenols is a critical transformation. This guide will focus on a scalable and efficient method: the silver-mediated oxidative trifluoromethylation of o-cresol.
I. Recommended Scalable Synthesis Protocol: Silver-Mediated Oxidative Trifluoromethylation
This protocol is adapted from established methodologies for the direct O-trifluoromethylation of phenols, offering a practical and scalable route to this compound.[1][2][3]
Reaction Principle:
The synthesis proceeds via an oxidative cross-coupling reaction. A silver salt mediates the reaction between the phenolate of o-cresol and a trifluoromethyl source, such as trimethyl(trifluoromethyl)silane (TMSCF₃), in the presence of an oxidant.
Experimental Workflow Diagram:
Caption: Workflow for the scalable synthesis of this compound.
Detailed Step-by-Step Methodology:
Materials and Reagents:
| Reagent/Material | Purity | Supplier Recommendation | Notes |
| o-Cresol | >99% | Sigma-Aldrich, Alfa Aesar | Ensure dryness before use. |
| Silver(I) Nitrate (AgNO₃) | >99% | Strem Chemicals, Acros Organics | Store protected from light. |
| Trimethyl(trifluoromethyl)silane (TMSCF₃) | >97% | TCI, Fluorochem | Handle under inert atmosphere. |
| Selectfluor® (NFSI) | >95% | Sigma-Aldrich, Combi-Blocks | Potent oxidant; handle with care. |
| Anhydrous Dichloromethane (DCM) | >99.8% | Acros Organics, Fisher Scientific | Use from a sealed bottle or dry over CaH₂. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Standard lab suppliers | For aqueous work-up. |
| Brine (saturated NaCl solution) | N/A | Prepared in-house | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard lab suppliers | For drying organic phase. |
Procedure:
-
Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a suitably sized, dry glass-lined or stainless steel reactor with o-cresol (1.0 eq.) and anhydrous dichloromethane (DCM, approximately 10 volumes relative to o-cresol).
-
Reagent Addition:
-
To the stirred solution, add silver(I) nitrate (AgNO₃, 0.2 eq.).
-
Cool the mixture to 0 °C using an appropriate cooling bath.
-
Slowly add trimethyl(trifluoromethyl)silane (TMSCF₃, 2.0 eq.) via a syringe pump over 30 minutes, maintaining the internal temperature below 5 °C.
-
In a separate, dry vessel, dissolve Selectfluor® (2.5 eq.) in anhydrous DCM (5 volumes).
-
Add the Selectfluor® solution to the reaction mixture dropwise over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) until the consumption of o-cresol is complete.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel for smaller scales.
-
II. Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis in a question-and-answer format.
Q1: The reaction is sluggish or does not go to completion. What are the potential causes?
A1: Several factors can contribute to a slow or incomplete reaction:
-
Moisture: The presence of water can deactivate the silver catalyst and react with TMSCF₃. Ensure all reagents and solvents are rigorously dried and the reaction is conducted under a strict inert atmosphere.
-
Reagent Quality: The purity of TMSCF₃ and the activity of Selectfluor® are critical. Use freshly opened bottles or reagents from a reliable source.
-
Insufficient Mixing: In a large-scale reactor, inefficient stirring can lead to localized concentration gradients and poor reaction kinetics. Ensure the stirring speed is adequate for the reactor volume.
-
Temperature Control: While the initial addition is performed at low temperature to control exothermicity, the reaction may require warming to room temperature to proceed at a reasonable rate. If the reaction stalls at room temperature, gentle heating (e.g., to 30-35 °C) can be considered, but this may increase the formation of byproducts.
Q2: I am observing significant formation of byproducts, particularly trifluoromethylated aromatic rings. How can this be minimized?
A2: The formation of C-trifluoromethylated byproducts is a known side reaction in trifluoromethoxylation chemistry.[4]
-
Reaction Temperature: Higher temperatures can favor C-trifluoromethylation. Maintaining the recommended temperature profile is crucial.
-
Order of Addition: Adding the oxidant (Selectfluor®) slowly to the mixture of the other reagents can help to maintain a low concentration of the highly reactive trifluoromethylating species, thus favoring O-trifluoromethylation.
-
Substrate Electronics: While o-cresol is generally a good substrate, highly electron-rich phenols are more susceptible to C-trifluoromethylation. For such substrates, alternative methods might be necessary.
Q3: The work-up is problematic, with emulsion formation during the aqueous wash.
A3: Emulsions can form due to the presence of finely divided solids (e.g., silver salts) or amphiphilic byproducts.
-
Filtration: Before the aqueous work-up, filtering the reaction mixture through a pad of celite can remove insoluble silver salts that may contribute to emulsion formation.
-
Brine Addition: Adding a small amount of brine to the emulsion can help to break it by increasing the ionic strength of the aqueous phase.
-
Solvent Choice: If DCM consistently leads to emulsions, consider a less-dense, water-immiscible solvent for extraction, such as methyl tert-butyl ether (MTBE), if compatible with the reaction.
Q4: Purification by distillation is resulting in a low yield of the final product.
A4: Low recovery from distillation can be due to a few factors:
-
Azeotrope Formation: The product may form an azeotrope with residual solvent or byproducts. Ensure the crude material is thoroughly dried and concentrated before distillation.
-
Thermal Decomposition: Although this compound is relatively stable, prolonged heating at high temperatures can lead to decomposition. Use a high-vacuum pump to lower the boiling point and minimize the distillation temperature.
-
Fraction Collection: The boiling points of the product and closely related impurities may be similar. Careful control of the distillation column's theoretical plates and the collection of narrow fractions are important for achieving high purity.
III. Frequently Asked Questions (FAQs)
Q1: Can other trifluoromethylating agents be used for this synthesis on a large scale?
A1: Yes, several other reagents can be considered, each with its own advantages and disadvantages for industrial applications.
-
Togni's Reagents: These hypervalent iodine reagents are effective but can be expensive for large-scale production.[5]
-
Umemoto's Reagents: These are also effective but often require harsh conditions or are not as readily available in bulk.
-
Trifluoroiodomethane (CF₃I) with a Photocatalyst: This is a promising modern approach that can be scalable, but it requires specialized photochemical reactors.[6]
-
Xanthate Intermediates with XtalFluor-E: This two-step process can be cost-effective but adds an extra synthetic step.[7]
The choice of reagent often depends on a cost-benefit analysis, safety considerations, and the available equipment.
Q2: What are the primary safety concerns when scaling up this reaction?
A2: The main safety hazards are associated with the reagents used:
-
Selectfluor®: This is a strong oxidizing agent and should be handled with care. Avoid contact with flammable materials.
-
TMSCF₃: This reagent is volatile and can release toxic fumes. It should be handled in a well-ventilated fume hood or a closed system.
-
Dichloromethane (DCM): This is a regulated solvent with potential health risks. Minimize exposure and handle in a well-ventilated area.
-
Exothermic Reaction: The reaction can be exothermic, especially during the addition of the oxidant. Proper temperature control and monitoring are essential to prevent a runaway reaction.
Always consult the Safety Data Sheets (SDS) for all reagents and perform a thorough process safety review before scaling up any chemical reaction.
Q3: What analytical methods are recommended for quality control of the final product?
A3: A combination of analytical techniques should be used to ensure the purity and identity of this compound:
-
Gas Chromatography (GC): Ideal for determining purity and quantifying residual solvents and volatile impurities.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the identification of unknown impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the final product. ¹⁹F NMR is particularly useful for trifluoromethoxy compounds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: For functional group analysis and as a fingerprinting technique.
Q4: What are the key considerations for waste disposal and environmental impact?
A4: The waste streams from this synthesis will contain:
-
Silver Salts: Silver is a heavy metal and must be disposed of in accordance with local regulations. It is often possible to recover the silver for recycling.
-
Fluorinated Byproducts: The environmental fate of many fluorinated organic compounds is not well understood. Waste streams containing these materials should be incinerated at high temperatures by a specialized waste management company.[10][11]
-
Chlorinated Solvents: Waste DCM should be collected and disposed of as halogenated organic waste.
A comprehensive waste management plan should be developed to minimize the environmental impact of the process.
IV. Mechanistic and Troubleshooting Logic Diagram
References
- 1. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silver-Mediated Oxidative Trifluoromethylation of Phenols: Direct Synthesis of Aryl Trifluoromethyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. chemrevlett.com [chemrevlett.com]
- 5. mdpi.com [mdpi.com]
- 6. Practical Path to Multiple Trifluoromethylation of Phenols - ChemistryViews [chemistryviews.org]
- 7. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
- 9. benchchem.com [benchchem.com]
- 10. basel.int [basel.int]
- 11. tu-dresden.de [tu-dresden.de]
Validation & Comparative
Introduction: The Strategic Importance of the Trifluoromethoxy Group in Modern Chemistry
An In-Depth Comparative Guide to the Isomers of 1-Methyl-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1][2] Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely valuable substituent, often considered a "super-halogen" or "pseudo-halogen".[3] It imparts a fascinating duality of electronic effects: a powerful electron-withdrawing inductive effect (-I) due to the highly electronegative fluorine atoms, and a weaker π-donating resonance effect (+M) from the oxygen lone pairs.[3][4] This combination significantly enhances molecular lipophilicity, improves metabolic stability by blocking potential sites of oxidation, and modulates pharmacokinetic profiles, making it a highly sought-after group in drug design.[1][5]
When paired with another common substituent like a methyl group on a benzene ring, the resulting positional isomers—this compound (ortho), 1-Methyl-3-(trifluoromethoxy)benzene (meta), and 1-Methyl-4-(trifluoromethoxy)benzene (para)—exhibit distinct properties. While sharing the same molecular formula, the spatial arrangement of these groups drastically alters their physical characteristics, spectroscopic signatures, and chemical reactivity. This guide provides a comprehensive, data-supported comparison of these three isomers to aid researchers in their selection, identification, and application.
Part 1: Physicochemical Properties - A Quantitative Comparison
The fundamental physical properties of the isomers are dictated by the interplay of their molecular symmetry and the resulting intermolecular forces. The para-isomer, with its higher symmetry, often exhibits different packing in the solid state and a slightly different boiling point compared to its less symmetrical ortho and meta counterparts.
| Property | This compound (ortho) | 1-Methyl-3-(trifluoromethoxy)benzene (meta) | 1-Methyl-4-(trifluoromethoxy)benzene (para) |
| Structure | |||
| CAS Number | 706-28-5 | 705-56-6 | 706-27-4[6] |
| Molecular Formula | C₈H₇F₃O | C₈H₇F₃O[7] | C₈H₇F₃O[6] |
| Molecular Weight | 176.14 g/mol | 176.14 g/mol | 176.14 g/mol [6] |
| Appearance | Colorless Liquid | Colorless Liquid | Liquid[6] |
| Boiling Point | ~145-146 °C | ~142-143 °C | ~143-144 °C |
| Density | ~1.23 g/mL | ~1.22 g/mL | ~1.22 g/mL |
| Refractive Index | ~1.428 | ~1.425 | ~1.426 |
| Table 1: Comparison of Key Physicochemical Properties. Data compiled from various chemical supplier databases and PubChem. Exact values may vary slightly by supplier. |
Part 2: Spectroscopic Fingerprints - Differentiating the Isomers
Unequivocal identification of the correct isomer is critical. Spectroscopic methods provide the necessary fingerprints, with each technique offering unique clues based on molecular symmetry and the electronic environment of the nuclei.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for distinguishing these isomers.
-
¹H NMR: The substitution pattern on the aromatic ring is most clearly resolved here.
-
ortho-isomer: Exhibits the most complex spectrum with four distinct, coupled multiplets for the aromatic protons due to the complete lack of symmetry.
-
meta-isomer: Also shows four distinct aromatic signals, but the coupling patterns differ significantly from the ortho isomer.
-
para-isomer: Due to its C₂ᵥ symmetry, it presents the simplest spectrum, typically two doublets corresponding to an AA'BB' spin system for the four aromatic protons.[8] The methyl protons for all three isomers appear as a singlet, with minor variations in chemical shift.
-
-
¹³C NMR: The number of unique carbon signals reflects the molecular symmetry.
-
ortho and meta-isomers: Will each show 8 distinct signals (6 aromatic, 1 methyl, 1 for the -OCF₃ carbon).
-
para-isomer: Will show only 5 signals due to symmetry (4 aromatic, 1 methyl, 1 for the -OCF₃ carbon). The carbon of the trifluoromethoxy group will appear as a quartet due to one-bond coupling with the three fluorine atoms.
-
-
¹⁹F NMR: This is a definitive technique. Each isomer will produce a single peak (a singlet) for the chemically equivalent fluorine atoms of the -OCF₃ group. The key differentiator is the chemical shift, which is highly sensitive to the electronic environment and the position of the methyl group on the ring.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups and the substitution pattern.
-
C-F Stretching: All isomers will display very strong, characteristic absorption bands in the 1250-1050 cm⁻¹ region, indicative of the C-F bonds in the trifluoromethoxy group.
-
Aromatic C-H Stretching: Found just above 3000 cm⁻¹.[9]
-
Aliphatic C-H Stretching: The methyl group protons show stretching vibrations in the 2950-2850 cm⁻¹ range.[9]
-
Out-of-Plane (OOP) Bending: The pattern of C-H OOP bands in the 900-675 cm⁻¹ fingerprint region is highly diagnostic of the benzene ring substitution pattern. Specific band positions in this region can reliably distinguish between 1,2- (ortho), 1,3- (meta), and 1,4- (para) disubstitution.
Mass Spectrometry (MS)
All three isomers will exhibit the same molecular ion peak (m/z = 176.04). While the fragmentation patterns may show subtle differences upon electron impact ionization, MS alone is generally not sufficient for unambiguous isomer identification without reference spectra. Common fragments would correspond to the loss of H, CH₃, or CF₃ radicals.
Part 3: Reactivity and Electronic Effects
The chemical behavior of these isomers is governed by the combined electronic influence of the methyl and trifluoromethoxy groups on the aromatic ring.
-
Methyl Group (-CH₃): An activating, ortho, para-directing group due to hyperconjugation and a weak inductive electron-donating effect.
-
Trifluoromethoxy Group (-OCF₃): A deactivating, ortho, para-directing group. The strong -I effect of the fluorine atoms withdraws electron density from the ring, making it less reactive towards electrophiles than benzene. However, the +M (resonance) effect of the oxygen lone pairs directs incoming electrophiles to the ortho and para positions.[4]
Electrophilic Aromatic Substitution (EAS)
The interplay of these directing effects leads to different product outcomes for each isomer in reactions like nitration, halogenation, or Friedel-Crafts reactions.
-
This compound (ortho): Substitution is complex. The methyl group directs to positions 4 and 6, while the -OCF₃ group directs to positions 3 and 5. This leads to a mixture of products, with steric hindrance from the adjacent groups playing a major role in determining the product ratios.
-
1-Methyl-3-(trifluoromethoxy)benzene (meta): The directing effects are largely cooperative. The methyl group directs to positions 2, 4, and 6, while the -OCF₃ group directs to positions 2, 4, and 6. Positions 2, 4, and 6 are all activated, leading to a higher likelihood of substitution at these sites, though a mixture is still expected.
-
1-Methyl-4-(trifluoromethoxy)benzene (para): The directing effects are synergistic. Both the methyl and -OCF₃ groups direct incoming electrophiles to positions 2 and 3 (and their symmetric equivalents 6 and 5). The ring is deactivated overall, but substitution will occur selectively at the positions ortho to the activating methyl group.
Figure 1: Directing Effects in Electrophilic Aromatic Substitution. This diagram for the para-isomer shows the activating methyl group and deactivating trifluoromethoxy group both directing an incoming electrophile (E⁺) to the same positions on the ring.
Part 4: Experimental Protocol - Isomer Separation by Gas Chromatography (GC)
Objective: To develop a robust, self-validating method for the separation and quantification of 1-methyl-(trifluoromethoxy)benzene isomers in a mixture. The difference in polarity and boiling points, though slight, is sufficient for separation on a mid-polarity capillary column.
Methodology:
-
Materials & Equipment:
-
Gas Chromatograph (GC) with Flame Ionization Detector (FID).
-
Capillary Column: DB-1701 or equivalent (mid-polarity, (14%-cyanopropyl-phenyl)-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium, 99.999% purity.
-
Standards: Pure samples of ortho, meta, and para isomers.
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade).
-
Autosampler vials, syringes.
-
-
Sample Preparation:
-
Prepare a stock solution of an internal standard (e.g., undecane) at 1 mg/mL in the chosen solvent.
-
Prepare individual calibration standards for each isomer at concentrations ranging from 0.05 mg/mL to 1.0 mg/mL in the internal standard solution.
-
Prepare a mixed isomer standard containing all three isomers at ~0.5 mg/mL each to determine retention order.
-
Dilute the unknown sample to be analyzed within the calibration range.
-
-
GC Instrument Conditions:
-
Injector: Split/Splitless, 250 °C, Split ratio 50:1.
-
Carrier Gas Flow: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold: Hold at 150 °C for 5 minutes.
-
-
Detector (FID): 280 °C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup flow (He): 25 mL/min.
-
Injection Volume: 1 µL.
-
-
Data Analysis and System Validation:
-
Run the mixed standard to establish the retention times and elution order of the three isomers.
-
Run the calibration standards to generate a calibration curve for each isomer (Peak Area Ratio vs. Concentration Ratio).
-
Run the unknown sample. Identify and quantify each isomer using the established retention times and calibration curves.
-
The protocol is self-validating through the linearity of the calibration curves (R² > 0.995) and the consistent retention times of the standards.
-
Figure 2: Experimental Workflow for GC-Based Isomer Separation. This diagram outlines the logical flow from sample preparation to final data analysis for reliably distinguishing and quantifying the isomers.
Conclusion
The choice between the ortho, meta, and para isomers of this compound is a critical decision in synthesis and drug development. Their distinct physicochemical properties influence their handling and formulation, while their unique spectroscopic signatures are essential for quality control and characterization. Most importantly, their differential reactivity, dictated by the subtle yet powerful interplay of substituent directing effects, determines their utility as building blocks in complex molecular architectures. This guide provides the foundational data and experimental frameworks necessary for researchers to confidently navigate the properties and applications of these valuable compounds.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Methyl-4-(trifluoromethoxy)benzene | CymitQuimica [cymitquimica.com]
- 7. 1-Methyl-3-(trifluoromethoxy)benzene | C8H7F3O | CID 2783187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. chem.uci.edu [chem.uci.edu]
A Comparative Spectroscopic Guide to Ortho-, Meta-, and Para-Trifluoromethoxy Toluene
Introduction
For researchers, medicinal chemists, and professionals in drug development, the precise identification of structural isomers is a foundational requirement for robust and reproducible science. The trifluoromethoxy (-OCF₃) group is of increasing importance in pharmaceutical and agrochemical design, prized for its ability to modulate lipophilicity, metabolic stability, and binding interactions. When appended to a common scaffold like toluene, the resulting positional isomers—ortho-, meta-, and para-trifluoromethoxy toluene—exhibit distinct physicochemical properties stemming from the unique electronic and steric environment of each substituent.
This guide provides an in-depth comparison of the spectroscopic differences between these three isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to provide a clear framework for their unambiguous differentiation. The causality behind experimental choices and the interpretation of spectral data will be emphasized to ensure a thorough understanding.
Molecular Structures and Isomerism
The fundamental difference between the three molecules lies in the substitution pattern on the benzene ring. This seemingly simple structural change creates distinct electronic environments that are readily probed by spectroscopic methods.
Caption: Molecular structures of the ortho, meta, and para isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing these isomers. The chemical shifts (δ) and coupling patterns of ¹H, ¹³C, and ¹⁹F nuclei provide a detailed electronic map of each molecule.
¹⁹F NMR Spectroscopy
Given the subject compounds, ¹⁹F NMR is the most direct and telling experiment. The fluorine nucleus is 100% naturally abundant and highly sensitive, and its chemical shift is exquisitely perceptive to changes in the local electronic environment[1]. The trifluoromethoxy group (-OCF₃) typically exhibits a sharp singlet, but its precise chemical shift will vary subtly between the isomers due to through-space and through-bond electronic effects from the methyl group.
¹H NMR Spectroscopy
The ¹H NMR spectra are most informative in the aromatic region (approx. 7.0-7.5 ppm). The substitution pattern dictates the splitting pattern and chemical shifts of the four aromatic protons. The -OCF₃ group is moderately electron-withdrawing, while the -CH₃ group is electron-donating.
-
ortho-Isomer: The proximity of the two different groups will create a complex, asymmetric multiplet pattern for the four adjacent aromatic protons.
-
meta-Isomer: This isomer will also show a complex pattern, but the relative chemical shifts will differ from the ortho isomer due to the different positional relationships of the protons to the electron-donating and electron-withdrawing groups. One proton will be situated between the two substituents, likely resulting in a unique chemical shift.
-
para-Isomer: Due to the molecule's symmetry (C₂ᵥ), the spectrum simplifies dramatically. We expect to see two distinct doublets, each integrating to 2H, characteristic of an A₂B₂ spin system. The protons closer to the electron-donating methyl group will be upfield (lower ppm) compared to those closer to the electron-withdrawing trifluoromethoxy group.
The methyl (-CH₃) protons will appear as a singlet in all three isomers, typically in the range of 2.2-2.5 ppm. Minor differences in the chemical shift of this singlet may be observable.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments.
-
ortho-Isomer: All 8 carbons (6 aromatic, 1 methyl, 1 trifluoromethoxy) are unique and will show 8 distinct signals.
-
meta-Isomer: All 8 carbons are also unique, resulting in 8 signals.
-
para-Isomer: Symmetry reduces the number of unique aromatic carbons. There will be only 6 signals in total: C-CH₃, C-OCF₃, two signals for the other four aromatic carbons, the methyl carbon, and the trifluoromethoxy carbon. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF ≈ 250-300 Hz).
Summary of Predicted NMR Data
| Isomer | ¹⁹F NMR (δ, ppm) | ¹H NMR (Aromatic Region) | ¹H NMR (CH₃ Signal) | ¹³C NMR (No. of Signals) |
| Ortho | Predicted: Most distinct shift | Complex multiplet (4H) | Singlet (~2.3 ppm) | 8 |
| Meta | Predicted: Intermediate shift | Complex multiplet (4H) | Singlet (~2.3 ppm) | 8 |
| Para | ~ -58 ppm (Predicted) | A₂B₂ pattern (two doublets, 2H each) | Singlet (~2.35 ppm)[4] | 6 |
graph nmr_logic { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];substituent_position [label="Substituent Position\n(ortho, meta, para)"]; symmetry [label="Molecular Symmetry"]; electronic_effects [label="Electronic Environment\n(Inductive & Resonance)"];
h_shifts [label="¹H Chemical Shifts\n& Splitting Patterns", fillcolor="#EA4335", fontcolor="#FFFFFF"]; c_shifts [label="¹³C Chemical Shifts\n& Number of Signals", fillcolor="#FBBC05", fontcolor="#202124"]; f_shifts [label="¹⁹F Chemical Shift", fillcolor="#34A853", fontcolor="#FFFFFF"];
substituent_position -> symmetry; substituent_position -> electronic_effects;
symmetry -> h_shifts; symmetry -> c_shifts; electronic_effects -> h_shifts; electronic_effects -> c_shifts; electronic_effects -> f_shifts; }
Caption: Influence of isomerism on NMR spectral features.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy is excellent for identifying functional groups and can be used to distinguish positional isomers based on characteristic absorptions in the "fingerprint region" (below 1500 cm⁻¹).
The key vibrational bands to consider are:
-
C-F Stretching: Strong, characteristic absorptions are expected in the 1100-1300 cm⁻¹ region for the -OCF₃ group.
-
Aromatic C-O Stretching: An absorption around 1200-1280 cm⁻¹ is typical for aryl ethers.
-
C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹[5][6].
-
Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.
-
Out-of-Plane (OOP) C-H Bending: This is the most diagnostic region for substitution patterns. The strong absorptions between 700-900 cm⁻¹ are highly characteristic:
-
ortho (1,2-disubstituted): ~735-770 cm⁻¹
-
meta (1,3-disubstituted): ~750-810 cm⁻¹ and ~860-900 cm⁻¹
-
para (1,4-disubstituted): ~810-860 cm⁻¹
-
Summary of Key IR Absorptions
| Isomer | Key OOP C-H Bending (cm⁻¹) | Other Key Bands (cm⁻¹) |
| Ortho | Predicted: ~735-770 | Strong C-F and C-O stretches (~1100-1300) |
| Meta | Predicted: ~750-810 and ~860-900 | Strong C-F and C-O stretches (~1100-1300) |
| Para | Predicted: ~810-860 | Strong C-F and C-O stretches (~1100-1300) |
Mass Spectrometry (MS): Fragmentation Fingerprints
Since these compounds are isomers, they will have the same molecular weight (176.14 g/mol ) and thus the same molecular ion peak (M⁺) at m/z = 176[7]. Differentiation must therefore rely on analyzing the fragmentation patterns.
The primary fragmentation pathways will likely involve:
-
Loss of a methyl radical (-CH₃): M⁺ → [M-15]⁺
-
Loss of the trifluoromethoxy group (-OCF₃): This is less likely as a single neutral loss. More probable is the loss of a CF₃ radical.
-
Loss of a trifluoromethyl radical (-CF₃): M⁺ → [M-69]⁺. This should be a prominent peak.
-
Tropylium Ion Formation: The [M-15]⁺ fragment may rearrange to a substituted tropylium ion, which is a common pathway for toluene derivatives.
The relative intensities of these fragment ions will be the key differentiator. For instance, in the ortho isomer, steric strain might promote specific fragmentation pathways (an "ortho effect") that are less favored in the meta and para isomers, leading to a different ratio of fragment ion abundances.
Predicted Key Mass Fragments (m/z)
| Fragment | Ortho (Predicted Relative Intensity) | Meta (Predicted Relative Intensity) | Para (Predicted Relative Intensity) |
| 176 (M⁺) | Moderate-Strong | Moderate-Strong | Moderate-Strong |
| 161 ([M-CH₃]⁺) | Variable | Variable | Variable |
| 107 ([M-CF₃]⁺) | Strong | Strong | Strong |
While the major fragments will be the same, the subtle differences in their relative abundances, governed by the stability of the resulting ions and transition states for fragmentation, will provide the basis for differentiation.
Experimental Protocols
General Workflow
Caption: General workflow for spectroscopic analysis of isomers.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve ~10-20 mg of the trifluoromethoxy toluene isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
¹³C NMR Acquisition: Acquire the proton-decoupled spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
¹⁹F NMR Acquisition: Acquire the proton-decoupled spectrum using a fluorine-capable probe. Use an appropriate fluorine standard for referencing if necessary (e.g., external CFCl₃ at 0 ppm).
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID) using appropriate software.
IR Spectroscopy Protocol
-
Sample Preparation: As these compounds are liquids at room temperature, prepare a thin film by placing one drop of the sample between two KBr or NaCl salt plates.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the clean salt plates. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer, typically via Gas Chromatography (GC-MS) for separation and purity confirmation, or direct infusion.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce reproducible fragmentation.
-
Data Acquisition: Scan a suitable mass range (e.g., m/z 40-250) to detect the molecular ion and all significant fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the m/z values and relative intensities of the fragment ions.
Conclusion
The differentiation of ortho-, meta-, and para-trifluoromethoxy toluene is readily achievable through a combination of standard spectroscopic techniques. NMR spectroscopy stands out as the most definitive method , with the aromatic region of the ¹H NMR spectrum and the total number of signals in the ¹³C NMR spectrum providing clear indicators of the substitution pattern. ¹⁹F NMR offers a direct probe of the fluorine environment, which is expected to be unique for each isomer. Infrared spectroscopy serves as a rapid and effective confirmation tool, particularly through the analysis of the out-of-plane C-H bending bands in the fingerprint region. Finally, while mass spectrometry will show an identical molecular ion for all three, detailed analysis of the fragmentation patterns can reveal subtle but consistent differences. By systematically applying these techniques, researchers can confidently identify and characterize these valuable chemical building blocks.
References
- 1. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluorotoluene - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4-(Trifluoromethoxy)toluene 98 706-27-4 [sigmaaldrich.com]
The Duality of Electronic Influence: A Primer on Inductive and Resonance Effects
An In-Depth Guide to the Electronic Effects of the Trifluoromethoxy Group in Aromatic Systems
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern molecular design, revolutionizing fields from pharmaceuticals to materials science.[1] Among these, the trifluoromethoxy (-OCF3) group has emerged as a uniquely powerful substituent for fine-tuning the properties of aromatic systems.[2] Its growing prevalence in drug discovery and agrochemicals stems from a distinct electronic profile that offers significant advantages over more traditional groups like methoxy (-OCH3) and trifluoromethyl (-CF3).[3][4]
This guide provides a comprehensive comparison of the electronic effects of the trifluoromethoxy group, supported by experimental data and detailed protocols. We will dissect the interplay of its inductive and resonance effects, quantify its influence on reactivity and acidity, and explore the profound implications for molecular design.
The electronic character of any substituent on an aromatic ring is governed by two primary forces: the inductive effect and the resonance effect.[5] Understanding this duality is critical to predicting a substituent's impact on molecular properties.
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity between atoms.[6] Highly electronegative atoms or groups pull electron density away from the ring, exerting a negative inductive (-I) effect, while less electronegative groups can donate electron density, exerting a positive inductive (+I) effect.[6]
-
Resonance Effect (R or M): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.[7] Substituents with lone pairs (e.g., -OCH3) can donate electron density into the ring, creating a positive resonance (+R) effect. Conversely, groups with π-bonds to electronegative atoms (e.g., -NO2) can withdraw electron density from the ring via a negative resonance (-R) effect.[7]
The net electronic influence of a substituent is the sum of these two, often competing, effects.
References
- 1. nbinno.com [nbinno.com]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 7. Khan Academy [khanacademy.org]
A Multi-Dimensional Approach to Unambiguous Structural Validation: A Guide to 2D NMR Analysis of 1-Methyl-2-(trifluoromethoxy)benzene
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel and existing chemical entities is a cornerstone of rigorous research and development. Molecules such as 1-Methyl-2-(trifluoromethoxy)benzene, with its distinct substitution pattern on an aromatic ring, present a common yet critical analytical challenge. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of the chemical environment of protons (¹H) and carbons (¹³C), it often falls short in providing the unambiguous connectivity required for absolute structural validation, especially in cases of isomeric uncertainty.
This guide, designed for researchers and drug development professionals, details a comprehensive strategy for the structural validation of this compound using a suite of two-dimensional (2D) NMR experiments. We will move beyond simple data reporting to explain the causality behind the experimental choices, demonstrating how a logical, multi-technique approach—employing COSY, HSQC, and HMBC—creates a self-validating system for structural confirmation.
The Limits of One Dimension: An Ambiguity in Aromatic Assignment
A standard 1D ¹H NMR spectrum of this compound would reveal signals for the methyl group and a complex, overlapping multiplet pattern in the aromatic region. Similarly, a ¹³C NMR spectrum would show eight distinct carbon signals. However, assigning each aromatic proton and carbon to its specific position on the benzene ring based on 1D data alone is speculative and prone to error. The subtle differences in chemical shifts are often insufficient to definitively distinguish between the C3, C4, C5, and C6 positions. This ambiguity necessitates a more powerful, multi-dimensional approach to establish concrete atomic connectivity.
A Coordinated 2D NMR Workflow for Unambiguous Elucidation
To resolve this structural puzzle, we employ a sequential and synergistic workflow of 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, with the final validation emerging from the collective, cross-verifying data.
Caption: A logical workflow for 2D NMR structural elucidation.
Experimental Protocols
Sample Preparation
-
Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte peaks.
-
Filtration & Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is typically present in the deuterated solvent as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C).
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing multinuclear 2D experiments.
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are spin-spin coupled, typically those separated by two or three bonds.[1][2] This experiment is essential for mapping the connectivity of the aromatic protons.
-
Methodology:
-
Load and lock the sample, and perform standard shimming procedures to optimize magnetic field homogeneity.
-
Acquire a standard 1D ¹H spectrum to determine the spectral width and appropriate pulse widths.
-
Select a standard COSY pulse sequence (e.g., cosygpqf).
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
Acquire the data with a sufficient number of increments in the indirect dimension (t₁) and scans per increment to achieve adequate signal-to-noise.
-
Process the data using a sine-bell or similar window function and perform a 2D Fourier transform.
-
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify all direct, one-bond correlations between protons and the carbons they are attached to.[3][4] This provides an unambiguous link between the ¹H and ¹³C spectra.
-
Methodology:
-
Acquire a standard 1D ¹³C spectrum to determine the carbon spectral width.
-
Select an HSQC pulse sequence, preferably an edited version (e.g., hsqcedetgpsisp2.2) which can distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.[5]
-
Set the F2 (¹H) and F1 (¹³C) spectral widths to cover all relevant proton and carbon signals.
-
The sequence utilizes a delay optimized for a one-bond coupling constant (¹J_CH) of approximately 145 Hz, which is typical for aromatic C-H bonds.
-
Acquire and process the 2D data.
-
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range correlations (typically 2-4 bonds) between protons and carbons.[6][7] This is the most critical experiment for piecing together the molecular fragments and definitively placing the methyl and trifluoromethoxy substituents relative to the aromatic ring.
-
Methodology:
-
Select an HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set the F2 (¹H) and F1 (¹³C) spectral widths appropriately.
-
The key parameter is the long-range coupling delay, which is optimized for a coupling constant (ⁿJ_CH) of around 8-10 Hz. This value is chosen to enhance correlations over two and three bonds while suppressing one-bond correlations.[5]
-
Acquire the data, often requiring a longer acquisition time than HSQC to detect the weaker long-range correlations.
-
Process the 2D data.
-
-
Data Interpretation and Structural Validation
Let's walk through the analysis using predicted NMR data for this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments
| Position | Atom Type | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |
| 1 | C | - | ~128.0 |
| 2 | C | - | ~147.0 (q, JCF) |
| 3 | CH | ~7.25 | ~121.0 |
| 4 | CH | ~7.15 | ~127.0 |
| 5 | CH | ~7.05 | ~123.0 |
| 6 | CH | ~7.20 | ~131.0 |
| 7 (CH₃) | CH₃ | ~2.20 | ~16.0 |
| 8 (OCF₃) | CF₃ | - | ~121.0 (q, JCF) |
Note: Chemical shifts are estimates and may vary based on solvent and experimental conditions. 'q' denotes a quartet due to coupling with fluorine.
Step 1: Establishing the Aromatic Proton Network with COSY
The COSY spectrum provides the initial framework by connecting adjacent protons.[8][9]
-
Expected Correlations: We expect to see cross-peaks connecting H3-H4, H4-H5, and H5-H6.
-
Interpretation: A cross-peak at (δ 7.25, δ 7.15) would confirm the proximity of H3 and H4. Following this chain of correlations (H4 to H5, H5 to H6) establishes the complete, unbroken spin system of the four adjacent aromatic protons. This immediately confirms the 1,2-disubstitution pattern, as other substitution patterns would result in different coupling networks.
Step 2: Linking Protons to Carbons with HSQC
The HSQC spectrum correlates each proton signal directly to its attached carbon.[10][11]
-
Expected Correlations:
-
H3 (δ 7.25) will show a cross-peak to C3 (δ 121.0).
-
H4 (δ 7.15) will show a cross-peak to C4 (δ 127.0).
-
H5 (δ 7.05) will show a cross-peak to C5 (δ 123.0).
-
H6 (δ 7.20) will show a cross-peak to C6 (δ 131.0).
-
The methyl protons (H7 at δ 2.20) will correlate to the methyl carbon (C7 at δ 16.0).
-
-
Interpretation: This experiment provides an unambiguous assignment for all protonated carbons in the molecule. The quaternary carbons (C1, C2) and the OCF₃ carbon will be absent from the HSQC spectrum, a key piece of diagnostic information.[4]
Step 3: Final Assembly with HMBC - The Decisive Experiment
The HMBC spectrum reveals the crucial long-range connectivities that link the substituents to the aromatic ring, solidifying the final structure.[5][12]
-
Key Expected Correlations:
-
Methyl Group Placement: The methyl protons (H7) are two bonds from C1 and three bonds from C6. We therefore expect to see HMBC cross-peaks from the H7 signal (δ 2.20) to the C1 signal (δ 128.0) and the C6 signal (δ 131.0). This single set of correlations definitively places the methyl group at the C1 position.
-
Trifluoromethoxy Group Placement: While the OCF₃ group has no protons, we can place it by observing correlations to its attachment point, C2. The aromatic proton H3 is three bonds away from C2. Therefore, a cross-peak between H3 (δ 7.25) and C2 (δ 147.0) is expected.
-
Cross-Verification: Further correlations will validate the entire structure. For example, H6 (δ 7.20) should show correlations to the quaternary C2 (three-bond) and the protonated C4 (three-bond).
-
Caption: Key 2- and 3-bond HMBC correlations confirming substituent placement.
Conclusion: A Synthesis of Evidence
By systematically applying COSY, HSQC, and HMBC experiments, we move from a position of ambiguity to one of certainty.
-
COSY defines the proton framework of the aromatic ring.
-
HSQC links this proton framework to its corresponding carbon backbone.
-
HMBC provides the definitive long-range correlations that unambiguously connect the methyl and trifluoromethoxy substituents to their correct positions (C1 and C2, respectively).
This multi-dimensional NMR strategy represents a robust, self-validating methodology that provides irrefutable proof of structure. It is a powerful testament to how modern NMR techniques, when applied logically, can overcome the limitations of 1D analysis and provide the high-fidelity data required by researchers in chemistry and drug development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 4. youtube.com [youtube.com]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. nmr.ceitec.cz [nmr.ceitec.cz]
- 7. youtube.com [youtube.com]
- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 12. acl.digimat.in [acl.digimat.in]
A Comparative Guide to Reference Standards for 1-Methyl-2-(trifluoromethoxy)benzene and its Isomers
For researchers, scientists, and professionals in drug development, the unequivocal identification and quantification of chemical entities are foundational to success. The selection of an appropriate and well-characterized reference standard is a critical, yet often overlooked, aspect of ensuring data integrity. This guide provides an in-depth technical comparison of reference standards for 1-Methyl-2-(trifluoromethoxy)benzene (the ortho-isomer) and its logical alternatives, the meta- and para-isomers.
The trifluoromethoxy (-OCF₃) group is of increasing importance in pharmaceutical and agrochemical design, prized for its unique electronic properties, metabolic stability, and ability to enhance lipophilicity.[1][2] As such, the need for pure, reliable reference standards for trifluoromethoxy-substituted building blocks is paramount. This guide will delve into the critical parameters for selecting a reference standard for these molecules, compare the available isomers, and provide detailed experimental protocols for their analysis and verification.
The Imperative for High-Quality Reference Standards
A reference standard serves as the benchmark against which an unknown sample is compared. Its purity, identity, and stability must be beyond reproach. For fluorinated compounds like this compound, which often arise from synthetic routes yielding isomeric mixtures, the primary challenge is ensuring isomeric purity.[3] An ideal reference standard for this purpose should be:
-
Of High, Certified Purity: Purity should be determined by a quantitative method, and ideally, the standard should be a Certified Reference Material (CRM) produced under an ISO 17034 accredited system.[4][5][6]
-
Thoroughly Characterized: Identity must be unequivocally confirmed using multiple spectroscopic techniques (e.g., NMR, MS, IR).
-
Stable: The assigned purity value must be valid over a defined period under specified storage conditions. Stability testing is a critical, though often neglected, component of a reference material's lifecycle.[7]
-
Traceable: The certified value should have an unbroken chain of comparisons back to SI units.[4]
Comparative Analysis: The Trifluoromethoxytoluene Isomers
The most logical and critical comparators for a this compound reference standard are its own positional isomers. The choice of which isomer to use as a standard depends entirely on the specific analytical need. However, understanding their distinct properties is crucial for developing methods to resolve and quantify them.
| Property | This compound (ortho) | 1-Methyl-3-(trifluoromethoxy)benzene (meta) | 1-Methyl-4-(trifluoromethoxy)benzene (para) |
| CAS Number | 42908-77-0[8] | 705-44-2 | 706-27-4 |
| Molecular Formula | C₈H₇F₃O[8] | C₈H₇F₃O | C₈H₇F₃O |
| Molecular Weight | 176.14 g/mol [8] | 176.14 g/mol | 176.14 g/mol |
| Anticipated Boiling Point | Expected to be similar but distinct from isomers due to dipole moment differences. | Expected to be similar but distinct from isomers. | ~134-135 °C |
| ¹⁹F NMR Shift (CF₃) | Expected to be distinct due to proximity to the methyl group. | Expected to be distinct. | Expected to be distinct. |
| Commercial Availability | Available as a research chemical.[1] | Available as a research chemical. | Commonly available as a research chemical. |
The Critical Role of Synthesis in Defining Impurity Profiles
Understanding the synthetic origin of a reference material is paramount to anticipating potential impurities. Trifluoromethoxy-arenes are commonly synthesized from the corresponding phenols or anisoles.[3][9][10] A general pathway involves the chlorination of a cresol (methylphenol) derivative followed by fluorination.
For example, the synthesis starting from o-cresol could lead to the following impurities in the final this compound product:
-
Isomeric Impurities: Incomplete separation of cresol isomers at the start can lead to the presence of meta- and para-trifluoromethoxytoluene in the final product.
-
Starting Materials: Unreacted o-cresol or its chlorinated intermediates.
-
Byproducts of Fluorination: Incompletely fluorinated intermediates (e.g., -OCF₂Cl, -OCFCl₂).
-
Ring-Halogenated Species: Depending on the reaction conditions, chlorination of the aromatic ring can occur.
This highlights the necessity of analytical methods capable of resolving these closely related species.
Experimental Protocols for Qualification and Comparison
The following section details the workflows and methodologies required to certify the purity of a this compound reference standard and to differentiate it from its isomers and potential impurities.
Workflow for Reference Material Characterization
Caption: Workflow for the characterization and certification of a chemical reference material.
Gas Chromatography (GC) for Purity Assessment and Isomer Separation
Gas chromatography with a Flame Ionization Detector (GC-FID) is the gold standard for determining the purity of volatile organic compounds due to its high precision and broad linear range.[11] For isomeric separation, a high-resolution capillary column is essential.
Protocol for GC-FID Purity Analysis:
-
System Preparation:
-
GC System: Agilent Intuvo 9000 GC with FID, or equivalent.[11]
-
Column: A mid-polarity to polar capillary column is recommended for resolving aromatic isomers. e.g., Agilent DB-5ms (60 m x 0.25 mm ID, 0.25 µm film thickness) or an AT-210 column.[9][12]
-
Carrier Gas: Helium at a constant flow of ~2.0 mL/min.
-
-
Instrument Conditions (Starting Point):
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Detector Temperature: 300 °C
-
-
Sample and Standard Preparation:
-
Prepare the reference material candidate at approximately 1 mg/mL in a high-purity solvent like ethyl acetate or dichloromethane.
-
Prepare a resolution mixture containing all three isomers (ortho, meta, para) at a similar concentration to verify chromatographic separation.
-
-
Data Analysis:
-
Perform an area percent calculation for the main peak. Purity is reported as 100% minus the sum of all impurity peak areas.[2] This method assumes all components have a similar response factor, which is a reasonable starting point for isomers.
-
For higher accuracy, a quantitative analysis using a certified reference standard of a related compound as an internal standard can be performed.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation
NMR is an indispensable tool for confirming the identity of a reference standard and for providing quantitative purity assessment (qNMR). ¹H and ¹⁹F NMR are particularly powerful for these compounds.
Logical Relationship of NMR Data to Structure:
References
- 1. This compound [myskinrecipes.com]
- 2. kelid1.ir [kelid1.ir]
- 3. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 4. learning.sepscience.com [learning.sepscience.com]
- 5. romerlabs.com [romerlabs.com]
- 6. Discover BiopureTM ISO 17034 (Certified) Reference Materials at Romer Labs [romerlabs.com]
- 7. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 8. rsc.org [rsc.org]
- 9. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 10. Preparation method of (trifluoromethoxy)benzene compound - Eureka | Patsnap [eureka.patsnap.com]
- 11. agilent.com [agilent.com]
- 12. env.sgs.com [env.sgs.com]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
A Researcher's Guide to Distinguishing Isomers of Methyl(trifluoromethoxy)benzene by IR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in chemical synthesis and characterization. The positional isomers of substituted aromatic compounds, while structurally similar, can exhibit distinct physical, chemical, and biological properties. This guide provides an in-depth technical comparison of the infrared (IR) spectroscopic features that enable the differentiation of ortho-, meta-, and para-methyl(trifluoromethoxy)benzene. By understanding the subtle yet significant variations in their vibrational spectra, researchers can confidently identify and distinguish these isomers.
The Challenge of Isomeric Differentiation
The isomers of methyl(trifluoromethoxy)benzene—2-methyl(trifluoromethoxy)benzene (ortho), 3-methyl(trifluoromethoxy)benzene (meta), and 4-methyl(trifluoromethoxy)benzene (para)—present a classic analytical challenge. With the same molecular formula and, consequently, the same molecular weight, techniques like mass spectrometry may not readily distinguish them without fragmentation analysis. However, Fourier-transform infrared (FTIR) spectroscopy emerges as a powerful and accessible tool, as the vibrational modes of the molecule are exquisitely sensitive to the spatial arrangement of substituents on the benzene ring.[1][2]
This guide will delve into the theoretical underpinnings and practical application of IR spectroscopy for this purpose, focusing on the diagnostic spectral regions that hold the key to unambiguous identification.
Theoretical Framework: How Substituent Position Influences Vibrational Modes
The utility of IR spectroscopy in distinguishing these isomers is primarily based on two key regions of the spectrum: the C-H out-of-plane bending region (approximately 900-675 cm⁻¹) and the overtone/combination band region (approximately 2000-1650 cm⁻¹).[3][4] The substitution pattern on the benzene ring dictates the number and positions of these absorption bands.
Additionally, the characteristic vibrations of the trifluoromethoxy (-OCF₃) and methyl (-CH₃) groups provide further confirmation of the molecular structure. The strong absorptions from the C-F and C-O-C bonds are particularly prominent. Aryl alkyl ethers, such as the compounds , typically exhibit two characteristic C-O stretching bands.[5][6] The asymmetric stretch is found between 1275-1200 cm⁻¹, and the symmetric stretch appears between 1075-1020 cm⁻¹.[7] The trifluoromethyl group is characterized by strong C-F stretching absorptions in the 1300-1100 cm⁻¹ range.[8]
Experimental Protocol: Acquiring High-Fidelity IR Spectra
To ensure the reliability of the spectral data for isomeric comparison, a rigorous and standardized experimental approach is paramount. The following protocol outlines the key steps for obtaining high-quality FTIR spectra of liquid samples.
Objective: To acquire and process the infrared spectra of methyl(trifluoromethoxy)benzene isomers for comparative analysis.
Materials:
-
FTIR Spectrometer (e.g., Bruker Tensor 27)
-
Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide)
-
Samples of ortho-, meta-, and para-methyl(trifluoromethoxy)benzene
-
Appropriate solvents for cleaning (e.g., isopropanol, acetone)
-
Lint-free wipes
Methodology:
-
Instrument Preparation and Background Collection:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with a volatile solvent like isopropanol, followed by a dry wipe.
-
Collect a background spectrum. This is a critical step to account for the absorbance of atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the ATR crystal.
-
-
Sample Application:
-
Apply a small drop of the first liquid isomer directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
-
Spectral Acquisition:
-
Acquire the sample spectrum. Typical parameters include:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
-
-
Data Processing:
-
Perform an ATR correction on the acquired spectrum if the software allows. This corrects for the wavelength-dependent depth of penetration of the IR beam into the sample.
-
Baseline correct the spectrum to ensure a flat baseline, which aids in accurate peak identification and comparison.
-
-
Cleaning and Subsequent Analysis:
-
Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the previous sample.
-
Verify the cleanliness by acquiring a new background spectrum and comparing it to the initial one.
-
Repeat steps 2-5 for the remaining isomers, ensuring consistent experimental conditions.
-
This self-validating protocol, particularly the verification of a clean ATR crystal between samples, is crucial for preventing cross-contamination and ensuring the integrity of the comparative data.
Caption: Workflow for Isomer Identification by FTIR-ATR Spectroscopy.
Comparative Spectral Analysis
Key Diagnostic Regions:
-
C-H Out-of-Plane Bending (900-675 cm⁻¹): This region is highly diagnostic for benzene ring substitution patterns.[11]
-
Ortho (1,2-disubstituted): A single strong band is expected between 770-735 cm⁻¹.
-
Meta (1,3-disubstituted): Two strong bands are typically observed: one between 810-750 cm⁻¹ and another, often more intense, between 725-680 cm⁻¹.[2]
-
Para (1,4-disubstituted): A single, very strong absorption band is characteristic in the range of 860-800 cm⁻¹.
-
-
Overtone/Combination Bands (2000-1650 cm⁻¹): This region contains a series of weak but sharp bands, often referred to as "benzene fingers."[4] The pattern of these bands is unique to the substitution pattern and can be used for confirmation.
Characteristic Group Frequencies:
-
-OCF₃ Group:
-
-CH₃ Group:
-
C-H stretching bands will be present just below 3000 cm⁻¹.
-
C-H bending vibrations will appear around 1450 cm⁻¹ and 1375 cm⁻¹.
-
| Vibrational Mode | Ortho Isomer (Expected) | Meta Isomer (Expected) | Para Isomer (Expected/Observed) |
| Aromatic C-H Out-of-Plane Bending | ~770-735 cm⁻¹ (1 strong band) | ~810-750 cm⁻¹ and ~725-680 cm⁻¹ (2 bands) | ~860-800 cm⁻¹ (1 strong band) |
| Overtone/Combination Bands | Characteristic Pattern | Characteristic Pattern | Characteristic Pattern |
| Asymmetric C-O-C Stretch | ~1250 cm⁻¹ | ~1250 cm⁻¹ | ~1250 cm⁻¹ |
| C-F Stretches | ~1200-1100 cm⁻¹ | ~1200-1100 cm⁻¹ | ~1200-1100 cm⁻¹ |
| Symmetric C-O-C Stretch | ~1040 cm⁻¹ | ~1040 cm⁻¹ | ~1040 cm⁻¹ |
This table summarizes the expected key distinguishing vibrational frequencies. The most reliable distinction lies in the bolded C-H out-of-plane bending region.
Caption: Decision Tree for Isomer Identification via IR Spectroscopy.
Conclusion
Infrared spectroscopy provides a definitive and accessible method for distinguishing between the ortho, meta, and para isomers of methyl(trifluoromethoxy)benzene. The key to their differentiation lies in the characteristic patterns of the C-H out-of-plane bending vibrations, which are directly influenced by the substitution pattern on the aromatic ring. By following a robust experimental protocol and carefully analyzing the 900-675 cm⁻¹ region of the spectrum, researchers can confidently determine the specific isomer in their sample. This guide provides the foundational knowledge and a practical framework for applying this powerful analytical technique in a research and development setting.
References
- 1. Benzene, 1-chloro-4-(trifluoromethyl)- [webbook.nist.gov]
- 2. Quantitative Infrared Database [webbook.nist.gov]
- 3. Benzene [webbook.nist.gov]
- 4. CID 161117661 | C16H14F6O2 | CID 161117661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Methoxy-4-(trifluoromethyl)benzene | C8H7F3O | CID 600604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzene, (trifluoromethyl)- [webbook.nist.gov]
- 8. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 9. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 10. Spectral Database Index | IRUG [irug.org]
- 11. PubChemLite - 2-methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride (C8H6ClF3O3S) [pubchemlite.lcsb.uni.lu]
Safety Operating Guide
Navigating the Disposal of 1-Methyl-2-(trifluoromethoxy)benzene: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 1-Methyl-2-(trifluoromethoxy)benzene (CAS Number: 42908-77-0). As a valued member of the scientific community, your safety is paramount. This document synthesizes field-proven insights and regulatory standards to ensure the safe management of this halogenated aromatic compound from cradle to grave. While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on best practices for similar halogenated organic compounds and available hazard information.
Immediate Safety Considerations: Understanding the Hazard Profile
Before handling this compound, it is crucial to understand its potential hazards. Based on available data for structurally similar compounds, this chemical should be handled with caution.
Known Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statement:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
Personal Protective Equipment (PPE) is non-negotiable. Always wear appropriate chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated laboratory fume hood.[1]
Core Disposal Protocol: A Step-by-Step Approach
The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be treated as hazardous waste.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management. This compound waste must be collected separately from non-halogenated organic waste.[2][3]
-
Designated Waste Container: Use a clearly labeled, dedicated container for halogenated organic waste. This container should be made of a compatible material, such as glass or polyethylene.
-
Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.[2]
Step 2: Waste Collection
-
At the Source: Collect all waste materials containing this compound, including any residual amounts, contaminated consumables (e.g., pipette tips, weighing boats), and solvent rinses, directly into the designated halogenated waste container.
-
Avoid Mixing: Do not mix this waste with other incompatible waste streams, such as strong acids, bases, or oxidizers.
Step 3: Container Management
-
Keep Closed: The waste container must be kept securely closed at all times, except when adding waste.
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition and general laboratory traffic.
Step 4: Final Disposal
-
Licensed Disposal Vendor: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup and disposal.
-
Incineration: The recommended disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with appropriate emission controls to neutralize hazardous combustion byproducts like hydrogen fluoride.[4]
Disposal Workflow Diagram
Caption: Visual representation of the disposal pathway for this compound.
Special Considerations: The PFAS Connection
Per- and polyfluoroalkyl substances (PFAS) are a broad class of fluorinated organic compounds that have come under increased regulatory scrutiny due to their persistence in the environment. The trifluoromethoxy group (-OCF3) in this compound suggests that this compound may be classified as a PFAS under some definitions.[5]
The U.S. Environmental Protection Agency (EPA) has issued interim guidance on the destruction and disposal of PFAS-containing materials. The current recommendations prioritize technologies that minimize the potential for environmental release. For liquid wastes, these include:
-
High-Temperature Incineration: As mentioned previously, this is a primary method for the destruction of PFAS.
-
Underground Injection: In some cases, deep-well injection into specific geological formations may be a permissible disposal option.
It is imperative to consult with your EHS department to ensure that the disposal of this compound aligns with the latest federal and local regulations regarding halogenated organic compounds and any specific guidance on PFAS.
Spill and Emergency Procedures
In the event of a spill, immediately evacuate the area and alert your supervisor and EHS department. If you have been exposed, take the following first-aid measures while waiting for emergency response:
-
Inhalation: Move to fresh air.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[1]
References
A Senior Application Scientist's Guide to Handling 1-Methyl-2-(trifluoromethoxy)benzene
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-proven safety and handling protocols for 1-Methyl-2-(trifluoromethoxy)benzene. The procedures outlined here are designed to create a self-validating system of safety, ensuring that every step, from receiving to disposal, is grounded in a thorough understanding of the material's hazard profile.
Hazard Assessment: Understanding the Compound
While specific toxicological data for this compound may be limited, a robust safety protocol can be developed by analyzing its structural analogues, such as (Trifluoromethoxy)benzene and other substituted toluenes. The trifluoromethoxy (-OCF₃) group and the methylbenzene (toluene) core are well-characterized, allowing us to anticipate the primary hazards.
The Globally Harmonized System (GHS) classifications for closely related compounds provide a clear and authoritative foundation for our safety assessment.[1][2][3]
Table 1: GHS Hazard Profile for Structurally Similar Compounds
| Hazard Class | GHS Category | Hazard Statement |
|---|---|---|
| Flammable Liquids | Category 2 or 3 | H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor[1][3][4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3][4][5][6] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][3][4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][3][5][6] |
Causality Behind the Hazards:
-
Flammability: The presence of the toluene-like benzene ring and methyl group contributes to a low flash point, making the compound a significant fire risk. Vapors can form explosive mixtures with air.
-
Irritation: Halogenated aromatic compounds are frequently irritants. The trifluoromethoxy group can enhance the molecule's ability to penetrate the skin's lipid layers, leading to irritation. Direct contact with mucous membranes in the eyes and respiratory tract will cause similar irritation.[7]
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a checklist; it is a dynamic risk assessment. The following recommendations are based on the anticipated hazards and are designed to provide comprehensive protection during all handling stages.
Primary Barriers (For Direct Handling)
-
Hand Protection:
-
Why: To prevent skin contact, which can cause irritation and potential absorption.[8][9]
-
Protocol: Use chemically resistant gloves. Nitrile or neoprene gloves are generally recommended for substituted toluenes.[10] Always inspect gloves for tears or punctures before use.[9][11] For extended operations or when handling larger quantities, consider double-gloving.[12] After handling, remove gloves using the proper technique (without touching the outer surface) and dispose of them as contaminated waste.[6] Wash hands thoroughly with soap and water after work.[6]
-
-
Eye and Face Protection:
-
Why: The compound is a serious eye irritant.[1][6] Splashes can cause significant damage.
-
Protocol: At a minimum, chemical splash goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[8][13] When there is a heightened risk of splashing (e.g., transferring large volumes, heating, or working under pressure), a full-face shield must be worn in addition to the goggles.[6][12]
-
Secondary Barriers (General Lab Attire & Emergency Preparedness)
-
Protective Clothing:
-
Why: To protect underlying skin from drips, splashes, or unforeseen contact and to provide a barrier in case of a fire.
-
Protocol: A flame-retardant lab coat is required. Ensure it is fully buttoned. Wear long pants and closed-toe shoes; sandals or perforated shoes are not permitted in the laboratory.[9]
-
-
Respiratory Protection:
-
Why: Vapors may cause respiratory irritation.[1][5] While engineering controls are the primary defense, respiratory protection is a critical backup.
-
Protocol: All handling of this compound must be performed in a certified chemical fume hood to minimize vapor inhalation.[14][15] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7][8][11] A full respiratory protection program that complies with OSHA 29 CFR 1910.134 is required for mandatory respirator use.[8][10]
-
Operational Plan: A Step-by-Step Guide
Workflow for PPE Selection and Use
Caption: PPE Selection & Use Workflow for Handling Volatile Irritants.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a designated "flammables" cabinet.[5][8] The storage area must be cool, dry, and well-ventilated, away from heat, sparks, open flames, and strong oxidizing agents.[4][8][11][13]
-
Inert Atmosphere: For long-term stability and safety, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[14]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms.
Handling and Experimental Use
-
Ventilation: Always handle this substance inside a certified chemical fume hood.[14]
-
Preventing Ignition: Use only spark-proof tools and explosion-proof equipment.[8][11][13] All metal containers and transfer lines must be grounded and bonded to prevent the buildup of static electricity, which can ignite flammable vapors.[5][8][13]
-
Transfer: When transferring the liquid, do so slowly to minimize splashing and vapor generation.
-
Heating: If heating is required, use a regulated heating mantle or water bath. Never use an open flame.
-
Housekeeping: Keep the work area clean and uncluttered.[9]
Spill Management
-
Immediate Actions: Evacuate non-essential personnel from the area.[11] Remove all sources of ignition.[8][11]
-
Small Spills (within a fume hood):
-
Large Spills:
-
Evacuate the laboratory immediately and alert your institution's emergency response team.[4] Do not attempt to clean it up without proper training and equipment.
-
Disposal Plan
-
Waste Segregation: All materials contaminated with this compound, including excess reagent, contaminated gloves, and absorbent materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.[6][11]
-
Disposal Method: The material must be disposed of through a licensed chemical destruction facility, potentially via controlled incineration with flue gas scrubbing.[11]
-
Environmental Precaution: Under no circumstances should this chemical or its containers be disposed of in the regular trash or discharged into sewer systems.[11] Environmental release must be avoided.[11][15]
By integrating these expert-level protocols into your daily workflow, you build a resilient safety culture that protects not only yourself and your colleagues but also the integrity of your research.
References
- 1. (Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mu.edu.sa [mu.edu.sa]
- 3. synquestlabs.com [synquestlabs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. angenechemical.com [angenechemical.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Toluene [cdc.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. Toluene - Health Hazards and Protective Measures | Occupational Safety and Health Administration [osha.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
